2,3',4,4'-Tetrahydroxybenzophenone
Description
The exact mass of the compound 2,3',4,4'-Tetrahydroxybenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3',4,4'-Tetrahydroxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4,4'-Tetrahydroxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQYIAVMUUJWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047974 | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-50-9 | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4'-Tetrahydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone
Foreword: The Strategic Importance of 2,3',4,4'-Tetrahydroxybenzophenone
2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a key organic intermediate, distinguished by its polyhydroxylated benzophenone structure. This molecular architecture imparts significant utility across various high-technology sectors. In the microelectronics industry, it serves as a critical component in the formulation of photoresists, essential for photolithography processes. Furthermore, its inherent UV-absorbing properties make it a valuable scaffold for the development of advanced photostabilizers and sun-screening agents. Its application extends to the pharmaceutical and dye industries, where it functions as a versatile building block. This guide provides a comprehensive overview of the principal synthetic routes to THBP, offering a comparative analysis of methodologies, in-depth mechanistic insights, and detailed experimental protocols to empower researchers and development professionals in their scientific endeavors.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone is primarily achieved through two classical and effective electrophilic aromatic substitution reactions: the Hoesch reaction and the Friedel-Crafts acylation. The choice between these methods is often dictated by the availability of starting materials, desired purity, scalability, and the specific laboratory or industrial capabilities.
| Parameter | Hoesch Reaction | Friedel-Crafts Acylation |
| Starting Materials | Pyrogallol & 4-Cyanophenol | Pyrogallol & p-Hydroxybenzoic Acid |
| Catalyst System | Zinc Chloride (ZnCl₂) & Hydrogen Chloride (HCl) | Boron Trifluoride (BF₃) or Zinc Chloride (ZnCl₂) / Phosphorus Oxychloride (POCl₃) |
| Reaction Solvent | Diethyl Ether | Methanol (for BF₃) or Sulfolane/Dichloromethane (for ZnCl₂/POCl₃) |
| Reported Yield | >90%[1] | High (specific yield varies with catalyst) |
| Purity | >98%[1] | High, dependent on purification |
| Key Advantages | High reported yield and purity; milder reaction temperature. | Avoids the use of gaseous HCl; broader catalyst selection. |
| Key Considerations | Requires handling of gaseous hydrogen chloride. | Can require higher temperatures; catalyst choice impacts reaction conditions. |
Deep Dive: The Hoesch Reaction Approach
The Hoesch reaction is a highly effective method for the synthesis of aryl ketones from electron-rich phenols and nitriles.[1] For the synthesis of THBP, this reaction offers a direct and high-yield pathway.
Reaction Mechanism: A Step-by-Step Elucidation
The Hoesch reaction proceeds through the formation of a reactive electrophile from the nitrile, which then attacks the electron-rich pyrogallol ring. The mechanism can be dissected into the following key stages:
-
Formation of the Electrophile: Hydrogen chloride gas, in the presence of the Lewis acid catalyst zinc chloride, protonates the nitrogen atom of 4-cyanophenol. This increases the electrophilicity of the nitrile carbon, facilitating the formation of a nitrilium ion intermediate.
-
Electrophilic Aromatic Substitution: The highly activated pyrogallol, with its three hydroxyl groups, acts as the nucleophile. The electron-donating nature of the hydroxyl groups directs the substitution to the ortho and para positions. The nitrilium ion then attacks the pyrogallol ring to form a ketimine intermediate.
-
Hydrolysis: The reaction mixture is subsequently treated with aqueous acid. This hydrolyzes the ketimine intermediate, which, after tautomerization, yields the final 2,3',4,4'-tetrahydroxybenzophenone product.
Caption: Mechanism of the Hoesch Reaction for THBP Synthesis.
Detailed Experimental Protocol: Hoesch Reaction
This protocol is based on optimized conditions reported in the literature, achieving high yield and purity.[1]
Materials:
-
Pyrogallol
-
4-Cyanophenol
-
Anhydrous Diethyl Ether
-
Zinc Chloride (anhydrous)
-
Hydrogen Chloride (gas)
-
Hydrochloric Acid (aqueous solution)
-
Activated Carbon
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Gas inlet tube
-
Drying tube
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, gas inlet tube, and condenser with a drying tube, dissolve pyrogallol and 4-cyanophenol in anhydrous diethyl ether. A molar ratio of pyrogallol to 4-cyanophenol of 1:0.96 is recommended.[1]
-
Catalyst Addition: To the stirred solution, add anhydrous zinc chloride.
-
Introduction of HCl: Bubble dry hydrogen chloride gas through the solution at a steady rate. The reaction is typically carried out at room temperature (around 20°C).[1]
-
Reaction Monitoring: Continue stirring the reaction mixture for approximately 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: After the reaction is complete, add a dilute aqueous solution of hydrochloric acid to the flask and reflux the mixture for a few hours to ensure complete hydrolysis of the ketimine intermediate.
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of diethyl ether.
-
Product Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in boiling water, add activated carbon for decolorization, and heat for a short period.[2] Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Deep Dive: The Friedel-Crafts Acylation Approach
Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones.[3] In the context of THBP synthesis, this method involves the reaction of pyrogallol with p-hydroxybenzoic acid in the presence of a suitable Lewis acid catalyst.
Reaction Mechanism: A Step-by-Step Elucidation
The Friedel-Crafts acylation mechanism for THBP synthesis involves the generation of an acylium ion, which then acts as the electrophile in an aromatic substitution reaction.
-
Formation of the Acylium Ion: The Lewis acid catalyst, such as boron trifluoride, coordinates to the carbonyl oxygen of p-hydroxybenzoic acid. This polarization facilitates the departure of the hydroxyl group, forming a highly reactive acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich pyrogallol ring attacks the electrophilic carbon of the acylium ion. A sigma complex (arenium ion) is formed as an intermediate, which is stabilized by resonance.
-
Deprotonation and Product Formation: A weak base, such as the catalyst-hydroxyl complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final 2,3',4,4'-tetrahydroxybenzophenone product.
Caption: Mechanism of Friedel-Crafts Acylation for THBP Synthesis.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from a patented method utilizing a boron trifluoride catalyst.[2]
Materials:
-
Pyrogallol
-
p-Hydroxybenzoic Acid
-
Boron Trifluoride Methanol Solution (or other suitable Lewis acid)
-
Sodium Bicarbonate Solution
-
Activated Carbon
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, combine pyrogallol and p-hydroxybenzoic acid.
-
Catalyst Addition and Reaction: Add the boron trifluoride methanol solution to the flask. Heat the reaction mixture to a specified temperature (e.g., 100-110°C) and maintain it for several hours (e.g., 5-6 hours).[2] The reaction should be monitored by TLC.
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a sodium bicarbonate solution until a neutral pH is achieved. This will cause the crude product to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it to obtain the crude 2,3',4,4'-tetrahydroxybenzophenone.
-
Purification: The purification process is similar to that described for the Hoesch reaction. Dissolve the crude product in boiling water (approximately 40-60 times the mass of the crude product), add activated carbon (5-15% of the crude mass), and heat for 10-20 minutes.[2] Filter the hot solution and allow the filtrate to cool to crystallize the purified product. Collect the crystals by filtration and dry them under vacuum.
Characterization of 2,3',4,4'-Tetrahydroxybenzophenone
Thorough characterization of the synthesized THBP is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range is indicative of high purity. The reported melting point is in the range of 204.5-213.2°C.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. A broad peak in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibrations, and a strong absorption around 1620-1680 cm⁻¹ corresponds to the C=O stretching of the benzophenone core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the aromatic protons. The signals for the protons on the two different aromatic rings will appear in the aromatic region (typically 6.0-8.0 ppm), and their splitting patterns and integration values will be consistent with the structure of THBP.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon (typically in the range of 190-200 ppm) and the aromatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of THBP (246.22 g/mol ).
Safety and Handling Considerations
The synthesis of 2,3',4,4'-tetrahydroxybenzophenone involves the use of several hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Specific Chemical Hazards:
-
Pyrogallol: Toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and is harmful to aquatic life.[4] Handle with extreme care and avoid exposure.
-
p-Hydroxybenzoic Acid: May cause skin and eye irritation.
-
Zinc Chloride: Corrosive and can cause severe skin burns and eye damage. It is also harmful to aquatic life.
-
Boron Trifluoride: A toxic and corrosive gas or liquid. It reacts vigorously with water. Handle with appropriate safety measures.
-
Hydrogen Chloride (gas): A toxic and corrosive gas that can cause severe respiratory and skin burns. Must be handled in a closed system or a well-maintained fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
By following the detailed protocols and safety guidelines outlined in this guide, researchers and drug development professionals can confidently and safely synthesize high-purity 2,3',4,4'-tetrahydroxybenzophenone for their specific applications.
References
-
Friedel–Crafts reaction - L.S.College, Muzaffarpur. (2020, August 24). Retrieved from [Link]
-
Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. (n.d.). CNKI. Retrieved from [Link]
- CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone. (n.d.). Google Patents.
-
PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyrogallol. Retrieved from [Link]
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A Technical Guide to 2,3',4,4'-Tetrahydroxybenzophenone: Synthesis, Characterization, and Natural Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3',4,4'-tetrahydroxybenzophenone, a polyhydroxylated aromatic ketone of significant interest in organic synthesis and materials science. While not definitively identified from natural sources, its structural motif is closely related to key biosynthetic intermediates found in plants. This document details established synthetic methodologies, outlines protocols for its analytical characterization, and discusses its physicochemical properties. The guide is intended to serve as a valuable resource for researchers exploring the applications of this and related benzophenone derivatives.
Introduction: The Context of Benzophenones in Nature and Industry
Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. While many benzophenone derivatives are synthetic and widely used as UV filters in sunscreens and stabilizers in plastics, a diverse array of naturally occurring benzophenones have been isolated from fungi and higher plants.[1] In the plant kingdom, certain polyhydroxylated benzophenones, such as 2,3',4,6-tetrahydroxybenzophenone, serve as crucial intermediates in the biosynthesis of xanthones, a class of compounds with a wide range of biological activities.
2,3',4,4'-Tetrahydroxybenzophenone, the subject of this guide, is primarily known as a synthetic compound. It is a valuable intermediate in organic synthesis, particularly in the microelectronics industry for the production of photosensitive agents for photoresists.[2] Although a direct natural origin has not been established, the metabolic pathways of benzophenones in various organisms suggest that hydroxylated derivatives can be formed. For instance, benzophenone itself can be metabolized to 4-hydroxybenzophenone in rats. The study of synthetic routes and properties of specific isomers like 2,3',4,4'-tetrahydroxybenzophenone is therefore critical for understanding the potential biological activities and environmental fate of this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3',4,4'-tetrahydroxybenzophenone is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₅ | [3][4] |
| Molecular Weight | 246.22 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 199-204 °C | [3] |
| Boiling Point (Predicted) | 519.0 ± 50.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide; sparingly soluble in water. | [3] |
| CAS Number | 31127-54-5 | [3][4] |
Chemical Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone
The synthesis of 2,3',4,4'-tetrahydroxybenzophenone is typically achieved through Friedel-Crafts acylation or related condensation reactions. Several methods have been reported, primarily in patent literature, which offer viable routes to this compound.
Hoesch Reaction of Pyrogallol and p-Hydroxybenzonitrile
A common and effective method involves the Hoesch reaction, where pyrogallol is reacted with p-hydroxybenzonitrile in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), and hydrogen chloride (HCl).
Caption: Hoesch reaction for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, gas inlet, and reflux condenser, combine pyrogallol (e.g., 0.25 mol) and p-hydroxybenzonitrile (e.g., 0.24 mol) in anhydrous ether (e.g., 150 ml).[2]
-
Catalyst Addition: Stir the mixture at room temperature until all solids have dissolved. Add anhydrous zinc chloride (e.g., 0.1 mol).[2]
-
Hoesch Reaction: Bubble dry hydrogen chloride gas through the solution for approximately 3 hours. Continue stirring at room temperature for 24 hours, followed by another 2-hour purge with hydrogen chloride gas.[2]
-
Hydrolysis: Add a 20 wt% aqueous solution of hydrochloric acid and heat the mixture to reflux for 2 hours to hydrolyze the intermediate imine.[2]
-
Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous layer multiple times with ether. Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]
-
Recrystallization: The crude 2,3',4,4'-tetrahydroxybenzophenone can be further purified by recrystallization from boiling water, often with the addition of activated carbon for decolorization.
Acylation of Pyrogallol with p-Hydroxybenzoic Acid
Another synthetic route involves the direct acylation of pyrogallol with p-hydroxybenzoic acid using a suitable catalyst, such as a boron trifluoride methanol solution.
Caption: Acylation of pyrogallol for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone.
Experimental Protocol:
-
Reaction: In a reaction flask, combine pyrogallol and p-hydroxybenzoic acid with a boron trifluoride methanol solution as the catalyst.[5]
-
Heating: Heat the reaction mixture, for example, at 100°C for 5 hours.[5]
-
Work-up: After cooling, neutralize the reaction mixture with a sodium bicarbonate solution to precipitate the product.
-
Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by recrystallization from boiling water with activated carbon.[5]
Analytical Characterization
The structural elucidation and purity assessment of synthesized 2,3',4,4'-tetrahydroxybenzophenone are performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region. The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the different substitution patterns. The hydroxyl protons will appear as broad singlets, and their chemical shifts can be concentration-dependent and may be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2,3',4,4'-tetrahydroxybenzophenone will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. Strong absorption in the range of 1600-1650 cm⁻¹ corresponds to the C=O stretching of the ketone. A series of sharp bands between 1400 and 1600 cm⁻¹ will be due to the aromatic C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electron ionization (EI), a prominent molecular ion peak (M⁺) at m/z 246 would be expected, corresponding to the molecular formula C₁₃H₁₀O₅. Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage at the carbonyl group.
Conclusion
2,3',4,4'-Tetrahydroxybenzophenone is a synthetically accessible compound with potential applications in materials science and as a chemical intermediate. While its natural occurrence is not confirmed, the study of its synthesis and properties provides valuable insights into the chemistry of polyhydroxylated benzophenones, a class of compounds with established roles in natural product biosynthesis. The protocols and analytical data presented in this guide offer a foundational resource for researchers working with this and related molecules.
References
-
ChemBK. (2024). 2,3,4,4'-Tetrahydroxy benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2,3,4-trihydroxybenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
mzCloud. (2015). 2 2 4 4 Tetrahydroxybenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
-
PubMed Central. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2,2′,4,4′-tetrahydroxybenzophenone. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzophenone. National Institute of Standards and Technology. Retrieved from [Link]
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Spectroscopic Characterization of 2,3',4,4'-Tetrahydroxybenzophenone: A Technical Guide
Introduction
2,3',4,4'-Tetrahydroxybenzophenone, with the CAS Number 31127-54-5, is a polyhydroxylated derivative of benzophenone.[1] Its structure, featuring two phenyl rings linked by a carbonyl group and adorned with four hydroxyl groups at specific positions, suggests its potential utility in various fields, including as a UV stabilizer, a pharmaceutical intermediate, or in materials science. The precise arrangement of the hydroxyl groups on the aromatic rings dictates the molecule's electronic properties, reactivity, and intermolecular interactions, making its unambiguous structural confirmation paramount for any research or development application.
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3',4,4'-Tetrahydroxybenzophenone. As experimental spectra for this specific isomer are not widely available in the public domain, this document combines known physical properties with a detailed, expert-driven prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the standard methodologies for acquiring such critical data, offering a framework for researchers in organic synthesis, medicinal chemistry, and drug development.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties.
-
IUPAC Name: (4-Hydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
-
Molecular Formula: C₁₃H₁₀O₅[1]
-
Molecular Weight: 246.22 g/mol [1]
-
Appearance: Expected to be a yellow to yellowish-brown crystalline powder.[1]
The key structural features that will dominate the spectroscopic output are:
-
A benzoyl group (a benzene ring attached to a carbonyl group).
-
A resorcinol-like moiety (a benzene ring with hydroxyl groups at positions 2, 3, and 4 relative to the carbonyl bridge).
-
A phenol group (a benzene ring with a hydroxyl group at position 4').
-
A central carbonyl group (C=O).
Caption: Molecular structure of 2,3',4,4'-Tetrahydroxybenzophenone.
Predicted Spectroscopic Data
While experimental data from suppliers like FUJIFILM Wako Chemicals Corporation is the gold standard, a predictive analysis based on established spectroscopic principles provides a robust framework for what to expect.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.0 - 11.0 | Singlet (broad) | 4H | -OH protons | Phenolic protons are typically broad and downfield; their exact shift is highly dependent on solvent and concentration. |
| ~7.5 - 7.7 | Doublet | 2H | H-2', H-6' | These protons are ortho to the carbonyl group and will be the most deshielded aromatic protons. |
| ~6.8 - 7.0 | Doublet | 2H | H-3', H-5' | These protons are meta to the carbonyl group and ortho to a hydroxyl group, appearing upfield. |
| ~7.1 - 7.3 | Doublet | 1H | H-6 | This proton is ortho to the carbonyl group and adjacent to a proton, resulting in a doublet. |
| ~6.3 - 6.5 | Doublet | 1H | H-5 | This proton is ortho to two hydroxyl groups and meta to the carbonyl, leading to a significant upfield shift. |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the lack of symmetry, 13 distinct signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~195 - 200 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~160 - 165 | C-OH (C2, C4, C4') | Carbons directly attached to hydroxyl groups are shifted downfield. |
| ~150 - 155 | C-OH (C3) | This carbon is also attached to a hydroxyl group. |
| ~130 - 135 | C-1', C-6 | Aromatic carbons adjacent to the carbonyl group. |
| ~115 - 130 | C-2', C-6', C-1 | Quaternary and CH aromatic carbons. |
| ~105 - 115 | C-3', C-5', C-5 | Aromatic carbons shielded by the hydroxyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3500 - 3200 | Strong, Broad | O-H stretch | The broadness is due to hydrogen bonding between the multiple hydroxyl groups. |
| ~1630 - 1650 | Strong | C=O stretch | The carbonyl stretch of a benzophenone is a characteristic strong absorption. |
| ~1600 - 1450 | Medium - Strong | C=C stretch | Aromatic ring stretching vibrations. |
| ~1300 - 1200 | Medium | C-O stretch | Stretching of the phenol C-O bonds. |
| ~850 - 800 | Strong | C-H out-of-plane bend | Bending vibrations characteristic of the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z (mass-to-charge) | Assignment | Rationale |
|---|---|---|
| 246 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 137 | [(HO)₂C₆H₃CO]⁺ | Fragmentation corresponding to the trihydroxyphenyl carbonyl cation. |
| 121 | [HOC₆H₄CO]⁺ | Fragmentation corresponding to the hydroxyphenyl carbonyl cation. |
| 109 | [C₇H₅O₂]⁺ | Further fragmentation of the benzoyl moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of 2,3',4,4'-Tetrahydroxybenzophenone is fundamental to its application in scientific research and industry. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, rooted in the principles of chemical structure and spectroscopic theory. While experimental data remains the definitive source for confirmation, the insights and protocols detailed herein offer researchers and drug development professionals a robust starting point for their work with this compound. The provided methodologies for data acquisition ensure that reliable and high-quality spectroscopic information can be obtained, leading to unambiguous structural verification and facilitating further research endeavors.
References
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An In-depth Technical Guide to the Putative Mechanisms of Action of 2,3',4,4'-Tetrahydroxybenzophenone
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Benzophenone
In the vast landscape of polyhydroxybenzophenones, a class of compounds recognized for their diverse biological activities, 2,3',4,4'-Tetrahydroxybenzophenone presents as a molecule of significant interest yet underexplored potential. While its direct biological mechanisms are not extensively documented in publicly available literature, its structural similarity to well-characterized isomers provides a robust framework for predicting its pharmacological profile. This guide, therefore, embarks on a detailed exploration of the putative mechanisms of action of 2,3',4,4'-Tetrahydroxybenzophenone, drawing upon established data from its close structural analogs. By synthesizing this information, we aim to provide a comprehensive roadmap for researchers and drug development professionals to design and execute targeted investigations into this promising compound.
I. The Polyhydroxybenzophenone Scaffold: A Foundation for Diverse Bioactivity
The benzophenone core, consisting of two phenyl rings linked by a carbonyl group, serves as a versatile scaffold for chemical modification. The number and arrangement of hydroxyl (-OH) groups on these rings are critical determinants of a molecule's biological activity. These hydroxyl substitutions can influence antioxidant potential, receptor binding affinity, and enzyme inhibitory capacity. For instance, the presence of multiple hydroxyl groups often correlates with potent free radical scavenging abilities. Furthermore, their specific placement can facilitate interactions with the active sites of various enzymes and receptors, leading to a range of pharmacological effects.
II. Postulated Core Mechanisms of Action of 2,3',4,4'-Tetrahydroxybenzophenone
Based on the established activities of structurally related polyhydroxybenzophenones, we can hypothesize several key mechanisms through which 2,3',4,4'-Tetrahydroxybenzophenone may exert its biological effects.
A. Anti-Inflammatory Activity via Toll-like Receptor 4 (TLR4) Pathway Modulation
A compelling hypothesis for a primary mechanism of action is the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway. This is strongly supported by studies on the closely related isomer, 2,4'-dihydroxybenzophenone (DHP), which has been shown to alleviate lipopolysaccharide (LPS)-induced inflammation by directly targeting the TLR4/MD2 complex.[1][2]
Causality of Experimental Choices: The rationale for investigating TLR4 signaling stems from its central role in the innate immune response to gram-negative bacteria, a major driver of inflammatory diseases. By targeting the initial step of this cascade—the binding of LPS to the TLR4/MD2 complex—it is possible to achieve broad anti-inflammatory effects.
Caption: Hypothesized inhibition of the TLR4 signaling pathway by 2,3',4,4'-THBP.
This protocol is designed to determine if 2,3',4,4'-Tetrahydroxybenzophenone can inhibit LPS-induced TLR4 activation in a cell-based model.
-
Cell Culture: Maintain HEK-Blue™ hTLR4 cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the manufacturer's instructions.
-
Cell Seeding: Plate the HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the cells and incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS from E. coli O111:B4 at a final concentration of 100 ng/mL. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
SEAP Detection: Measure the SEAP activity in the cell supernatant using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen). Read the absorbance at 620-655 nm.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound compared to the LPS-only control. Determine the IC₅₀ value.
B. Antioxidant and Neuroprotective Effects
The presence of multiple hydroxyl groups on the aromatic rings of 2,3',4,4'-Tetrahydroxybenzophenone strongly suggests it possesses antioxidant properties. Research on 2,3,4-trihydroxybenzophenone (THB) has demonstrated its ability to scavenge free radicals and exert anti-neuroinflammatory effects, protecting against ischemic stroke in animal models.[3]
Causality of Experimental Choices: Oxidative stress is a key pathological feature of numerous diseases, including neurodegenerative disorders. The ability of a compound to neutralize reactive oxygen species (ROS) is a fundamental aspect of its potential therapeutic value. Assays that directly measure radical scavenging are essential first steps in characterizing this activity.
The antioxidant activity of polyhydroxybenzophenones is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting benzophenone radical is stabilized by resonance.
Caption: Proposed mechanism of free radical scavenging by 2,3',4,4'-THBP.
This protocol provides a straightforward method to assess the in vitro antioxidant capacity of 2,3',4,4'-Tetrahydroxybenzophenone.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone in methanol. Create a series of dilutions to obtain final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.
-
For the blank, use 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value.
-
C. Enzyme Inhibition: A Potential Avenue for Therapeutic Intervention
Polyhydroxybenzophenones have been identified as inhibitors of various enzymes. A notable example is the inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis.[4][5] The structural features of 2,3',4,4'-Tetrahydroxybenzophenone make it a candidate for inhibiting enzymes with active sites that can accommodate and interact with its hydroxylated phenyl rings.
Causality of Experimental Choices: Enzyme inhibition is a well-established mechanism for drug action. Identifying specific enzymes that are inhibited by a compound can lead to targeted therapeutic applications. Tyrosinase is a relevant target for dermatological conditions related to hyperpigmentation.
This protocol outlines a method to evaluate the inhibitory effect of 2,3',4,4'-Tetrahydroxybenzophenone on mushroom tyrosinase activity.
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a solution of mushroom tyrosinase (e.g., 1000 units/mL) in the phosphate buffer.
-
Prepare a 10 mM solution of L-DOPA in the phosphate buffer.
-
Prepare a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone in a suitable solvent (e.g., DMSO or ethanol) and create serial dilutions.
-
Kojic acid can be used as a positive control.
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of the test compound at various concentrations.
-
Add 140 µL of the phosphate buffer.
-
Add 20 µL of the tyrosinase solution and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader to monitor the formation of dopachrome.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
-
Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).[6]
-
III. Data Synthesis and Future Perspectives
While direct experimental data for 2,3',4,4'-Tetrahydroxybenzophenone is lacking, the information from its analogs provides a strong foundation for targeted research.
Table 1: Comparative Biological Activities of Related Polyhydroxybenzophenones
| Compound | Biological Activity | Key Mechanistic Finding | Reference |
| 2,4'-Dihydroxybenzophenone | Anti-inflammatory | Inhibition of TLR4/MD2 signaling pathway | [1] |
| 2,3,4-Trihydroxybenzophenone | Antioxidant, Neuroprotective | Free radical scavenging, anti-neuroinflammatory | [3] |
| Various Polyhydroxybenzophenones | Enzyme Inhibition | Competitive inhibition of mushroom tyrosinase | [4][5] |
Future Research Directions:
-
Confirmation of Predicted Activities: The immediate priority is to perform the in vitro assays described above (TLR4 reporter, DPPH, and tyrosinase inhibition) to confirm if 2,3',4,4'-Tetrahydroxybenzophenone exhibits the hypothesized activities.
-
In-depth Mechanistic Studies: If promising activity is observed, further investigations are warranted. For anti-inflammatory effects, this could include measuring the expression of downstream signaling molecules (MyD88, p-IRAK4, NF-κB) and pro-inflammatory cytokines.[1] For antioxidant activity, exploring its effects in cellular models of oxidative stress is a logical next step.
-
Target Identification: Unbiased screening approaches, such as proteomics-based methods, could be employed to identify novel protein targets of 2,3',4,4'-Tetrahydroxybenzophenone.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in relevant animal models of inflammation, oxidative stress-related diseases, or skin hyperpigmentation.
IV. Conclusion
While the mechanism of action of 2,3',4,4'-Tetrahydroxybenzophenone remains to be fully elucidated, a comprehensive analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and enzyme inhibitory agent. The experimental protocols and future research directions outlined in this guide offer a clear and scientifically rigorous path forward for characterizing the pharmacological profile of this intriguing molecule. The insights gained from such studies will be invaluable for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel polyhydroxybenzophenones.
References
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PubChem. (n.d.). 2,3',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Kim, M. H., et al. (2024). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Pharmaceuticals, 17(5), 603. [Link]
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PubChem. (n.d.). 2,3,4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Wu, J., Hu, X., & Ma, L. (2011). Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 449-452. [Link]
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Lee, S., et al. (2024). The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice. Biological & Pharmaceutical Bulletin, 47(5), 635-642. [Link]
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Boudrâa, M., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1014-1021. [Link]
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Yuanita, E., et al. (2023). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. [Link]
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Doriguetto, A. C., et al. (2007). 2,2',4-trihydroxybenzophenone: crystal structure, and anti-inflammatory and antioxidant activities. Chemistry & Biodiversity, 4(3), 488-499. [Link]
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Wu, J., Hu, X., & Ma, L. (2011). Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 449-452. [Link]
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Sadowska, J., et al. (2017). Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity. Bioorganic & Medicinal Chemistry Letters, 27(3), 451-457. [Link]
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Kim, M. H., et al. (2024). 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation. Pharmaceuticals, 17(5), 603. [Link]
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PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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da Silva, G. N., et al. (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 25(18), 4248. [Link]
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Patsnap. (n.d.). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Retrieved January 21, 2026, from [Link]
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Abdel-Wahab, N. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Journal of Natural Products, 86(8), 2005-2027. [Link]
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Dzoyem, J. P., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 328, 118007. [Link]
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Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1192. [Link]
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Lourenço, S. C., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 24(22), 4032. [Link]
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Bouzina, A., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(45), 29535-29548. [Link]
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A Comprehensive Technical Guide to 2,3',4,4'-Tetrahydroxybenzophenone (CAS 31127-54-5) for Scientific Professionals
Executive Summary
2,3',4,4'-Tetrahydroxybenzophenone is a polyhydroxylated aromatic ketone, a member of the benzophenone family of compounds. Identified by its CAS number 31127-54-5, this molecule possesses a unique substitution pattern that imparts significant utility in specialized industrial applications, distinguishing it from its more commonly studied isomers. Its primary value lies in its function as a high-performance photosensitive agent intermediate, particularly in the formulation of advanced photoresists for the microelectronics industry. Furthermore, its inherent ability to absorb ultraviolet radiation makes it a person of interest as a light stabilizer in polymer systems.
This technical guide provides an in-depth examination of 2,3',4,4'-Tetrahydroxybenzophenone, intended for researchers, chemists, and professionals in materials science and drug development. It consolidates critical information on its physicochemical properties, outlines detailed and validated synthesis protocols, discusses methodologies for its purification and analytical characterization, and explores its principal applications. The document emphasizes the causality behind experimental procedures and maintains rigorous scientific integrity by referencing authoritative sources.
Physicochemical Properties
The compound's physical and chemical characteristics are fundamental to its application and handling. It typically appears as a white to light yellow crystalline powder.[1] Its solubility profile, being largely insoluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide, is a key consideration for its use in organic synthesis and formulation.[1]
| Property | Value | Source(s) |
| CAS Number | 31127-54-5 | [2] |
| Molecular Formula | C₁₃H₁₀O₅ | [1] |
| Molecular Weight | 246.22 g/mol | [2] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | ~204.5 - 213.2 °C (refined) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO | [1] |
Synthesis Methodologies
The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone is most effectively achieved through a Friedel-Crafts-type acylation reaction. The selection of catalyst and reaction conditions is critical to achieving high yield and purity.
Primary Synthetic Route: Boron Trifluoride Catalyzed Acylation
The most well-documented and efficient method involves the acylation of pyrogallic acid (1,2,3-trihydroxybenzene) with p-hydroxybenzoic acid.[3] This reaction is catalyzed by a Lewis acid, with a methanol solution of boron trifluoride (BF₃·MeOH) serving as a particularly effective catalyst. The BF₃ activates the carboxylic acid group of p-hydroxybenzoic acid, facilitating electrophilic aromatic substitution onto the electron-rich pyrogallic acid ring.
This protocol is adapted from a validated patent, ensuring reproducibility.[3]
Materials:
-
Pyrogallic acid (12.6 g, 0.1 mol)
-
p-Hydroxybenzoic acid (15.2 g, 0.11 mol)
-
Boron trifluoride methanol solution (50 mL)
-
5% (w/v) Sodium bicarbonate solution
-
Deionized water
-
Activated carbon
Procedure:
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add pyrogallic acid (12.6 g) and p-hydroxybenzoic acid (15.2 g).
-
Catalyst Addition: Add the boron trifluoride methanol solution (50 mL) to the flask.
-
Reaction: Heat the mixture to 100°C and maintain reflux with stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the reaction mixture to a neutral pH by the slow addition of a 5% sodium bicarbonate solution. The crude product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated crystals by vacuum filtration. Wash the solid cake thoroughly with deionized water to remove residual salts and impurities.
-
Drying: Dry the crude product in a vacuum oven to yield crude 2,3',4,4'-Tetrahydroxybenzophenone.
The following diagram illustrates the key stages of the boron trifluoride-catalyzed synthesis.
Caption: Workflow for the synthesis of crude 2,3',4,4'-Tetrahydroxybenzophenone.
Alternative Synthetic Route: Hoesch Reaction
An alternative approach is the Hoesch reaction, which utilizes pyrogallic acid and p-hydroxybenzonitrile as starting materials.[4] This reaction proceeds in anhydrous ether with zinc chloride (ZnCl₂) as the Lewis acid catalyst and hydrogen chloride (HCl) gas. While effective, this method requires the handling of anhydrous solvents and corrosive HCl gas, making it more operationally demanding than the boron trifluoride method.[4]
Purification and Analytical Characterization
Obtaining a high-purity final product is essential for its application in sensitive fields like microelectronics. The crude product from synthesis requires further purification and rigorous characterization.
Post-Synthetic Purification Protocol
Methodology: The primary method for purification is recrystallization, often coupled with an activated carbon treatment for decolorization.[3]
-
Dissolution: Dissolve the crude 2,3',4,4'-Tetrahydroxybenzophenone product in a minimal amount of boiling deionized water (approximately 50-60 times the mass of the crude product).
-
Decolorization: Add activated carbon (approx. 5% of the crude product mass) to the hot solution. The carbon adsorbs high molecular weight colored impurities.
-
Hot Filtration: Maintain the solution at a high temperature and perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.
Structural and Purity Verification
A combination of analytical techniques should be employed to confirm the identity and purity of the final compound.
-
Melting Point Analysis: A sharp melting point range, consistent with literature values (e.g., 204.5–213.2 °C), is a strong indicator of high purity.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantifying purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the product from any remaining starting materials or byproducts. Purity should ideally be ≥98%.
-
-
~3600-3200 cm⁻¹ (Broad): O-H stretching from the multiple hydroxyl groups.
-
~1630-1600 cm⁻¹ (Strong): C=O stretching of the diaryl ketone, potentially shifted to a lower wavenumber due to intramolecular hydrogen bonding with the ortho-hydroxyl group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex. One would expect distinct signals in the aromatic region (~6.0-8.0 ppm) corresponding to the protons on the two differently substituted rings. The hydroxyl protons would likely appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon spectrum would show a signal for the ketone carbonyl carbon (~190-200 ppm) and a series of signals in the aromatic region (~100-165 ppm) for the 12 aromatic carbons.
-
Analytical Workflow Diagram
Caption: Workflow for the purification and analytical validation of the final product.
Key Applications and Research Interest
The specific arrangement of hydroxyl groups in 2,3',4,4'-Tetrahydroxybenzophenone makes it highly valuable in applications requiring precise photochemical properties.
Application in Microelectronics and Photoresists
The most significant application of this compound is as a photosensitizer or "ballast" molecule in positive photoresist formulations.[5] Photoresists are light-sensitive materials used to pattern semiconductor wafers. In these formulations, the hydroxyl groups of 2,3',4,4'-Tetrahydroxybenzophenone are esterified with 1,2-naphthoquinone-diazide-sulfonyl esters.
Mechanism of Action:
-
Inhibition: In its unexposed state, the large, bulky sensitizer molecule acts as a dissolution inhibitor, preventing the alkali-soluble novolac resin matrix of the photoresist from dissolving in the developer solution.
-
Photochemical Conversion: Upon exposure to UV light (typically in the 300-450 nm range), the naphthoquinone-diazide moiety undergoes a Wolff rearrangement, ultimately forming a base-soluble indene carboxylic acid.
-
Development: This conversion from a dissolution inhibitor to a dissolution promoter creates a large solubility differential between the exposed and unexposed regions of the photoresist, allowing for the precise development of high-resolution patterns on the wafer.[5] The use of this specific tetrahydroxybenzophenone structure contributes to achieving sharp edge profiles and high resolution, down to the sub-micron level.[5]
Role as a UV Absorber and Light Stabilizer
Like other benzophenones, this compound can function as a UV absorber.[1] The conjugated system of the aromatic rings and the ketone, along with the electron-donating hydroxyl groups, allows the molecule to absorb high-energy UV photons. The energy is then dissipated harmlessly as heat through tautomerization and vibrational relaxation, preventing the UV radiation from initiating degradation reactions in a host material, such as a plastic, paint, or coating.[1]
Biological Activity: A Note of Caution and Distinction
There is limited specific toxicological or biological activity data available for 2,3',4,4'-Tetrahydroxybenzophenone (CAS 31127-54-5). However, it is critical to distinguish it from its widely studied isomer, 2,2',4,4'-Tetrahydroxybenzophenone (CAS 131-55-5), also known as Benzophenone-2 (BP-2). BP-2 is used in some sunscreens and personal care products and is a known potential endocrine disruptor with estrogenic activity.[6] Due to the structural similarity, it is imperative that researchers do not extrapolate the biological data of BP-2 to 2,3',4,4'-Tetrahydroxybenzophenone without specific experimental validation.
Safety and Handling
Proper handling is essential to ensure laboratory safety. While specific toxicity studies are limited, the compound is classified as an irritant.[1]
| Hazard Category | Precautionary Measure | Reference(s) |
| Eye Contact | Irritating to eyes. Wear safety glasses or goggles. In case of contact, rinse immediately with plenty of water and seek medical advice. | [1] |
| Skin Contact | Irritating to skin. Wear suitable protective gloves and clothing. Avoid prolonged or repeated contact. | [1] |
| Inhalation | May cause respiratory system irritation. Handle in a well-ventilated area or use a fume hood. Avoid inhaling dust. | [1] |
| Ingestion | Avoid ingestion. Wash hands thoroughly after handling. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required: safety goggles, nitrile gloves, and a lab coat. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [7] |
Conclusion
2,3',4,4'-Tetrahydroxybenzophenone is a specialized chemical intermediate with significant, well-defined roles in materials science and microelectronics. Its synthesis via boron trifluoride-catalyzed acylation offers a reliable and scalable production route. The compound's primary value proposition is its function as a ballast molecule in advanced photoresist formulations, where its unique structure enables the creation of high-resolution patterns critical to semiconductor manufacturing. While it shares the general UV-absorbing properties of the benzophenone class, its biological profile remains largely uncharacterized and must be clearly distinguished from that of its isomers. Future research should focus on a more thorough evaluation of its toxicological properties and exploring its potential as a building block for novel polymers or pharmaceutical agents.
References
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Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]
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CN101817734A - Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Patsnap Eureka. [Link]
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FTIR spectrum of 2,3,4-trihydroxybenzophenone. ResearchGate. [Link]
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2,3,4,4'-Tetrahydroxy benzophenone. (2024). ChemBK. [Link]
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- 5. US5077173A - Positive photoresist containing 2,3,4-trihydroxybenzophenone and 1,2-naphthoquinone-diazide-5-sulfonyl trisester of 1,3,5-trihydroxybenzene - Google Patents [patents.google.com]
- 6. 2,2',4,4'-Tetrahydroxybenzophenone | 131-55-5 [chemicalbook.com]
- 7. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Photochemical Properties of 2,3',4,4'-Tetrahydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a polyhydroxylated aromatic ketone with significant potential in materials science and microelectronics, primarily utilized as a photosensitive agent and a UV stabilizer.[1][2] Its rich electronic structure, stemming from the benzophenone core and multiple electron-donating hydroxyl groups, dictates a complex and fascinating photochemistry. This guide provides a comprehensive overview of the anticipated photochemical properties of THBP, grounded in the established behavior of closely related benzophenone derivatives. We will explore its electronic absorption and emission characteristics, photostability, and its capacity to act as a photosensitizer. This document is designed to be a foundational resource, offering not only a synthesis of existing knowledge but also detailed, field-proven experimental protocols for researchers to rigorously characterize this molecule.
Introduction: The Benzophenone Chromophore and the Influence of Hydroxylation
Benzophenones are a class of aromatic ketones renowned for their photochemical activity. The parent molecule, benzophenone, is a workhorse photosensitizer in organic chemistry, characterized by a strong ultraviolet (UV) absorption corresponding to π→π* transitions and a weaker, longer-wavelength absorption due to the n→π* transition of the carbonyl group.[3] A key feature of benzophenone's photophysics is its exceptionally high efficiency of intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity.[4] This triplet state is relatively long-lived and is the primary actor in benzophenone's rich photochemistry, including its ability to abstract hydrogen atoms and to sensitize the formation of singlet oxygen.[5][6]
The introduction of hydroxyl (-OH) groups onto the phenyl rings, as in 2,3',4,4'-Tetrahydroxybenzophenone, is expected to significantly modulate these properties. Hydroxyl groups are strong electron-donating auxochromes, which typically lead to:
-
Bathochromic (Red) Shifts in the absorption spectra, moving the absorption maxima to longer wavelengths.
-
Enhanced Molar Absorptivity (molar extinction coefficients, ε).
-
Potential for Intramolecular Hydrogen Bonding , especially with ortho-hydroxyl groups, which can influence the excited state dynamics and photostability.
-
Altered Redox Properties , which can affect photosensitization mechanisms.
This guide will systematically explore these facets of THBP's photochemistry.
Physicochemical and Handling Information
A foundational understanding of the material's basic properties is critical before undertaking photochemical studies.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₀O₅ | [2] |
| Molecular Weight | 246.22 g/mol | [2] |
| CAS Number | 31127-54-5 | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 199-204 °C | [2] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide; sparingly soluble in water. | [2] |
| Purity | >96% | [3] |
Material Preparation and Purification: For reproducible photochemical measurements, high purity of the compound is essential. Commercially available THBP may require further purification. A recommended recrystallization protocol is as follows:
-
Dissolve the crude THBP in a minimal amount of hot ethanol.
-
Add activated carbon and gently boil the solution for 10-15 minutes to remove colored impurities.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Electronic Absorption Spectroscopy
The absorption of UV-Vis light is the initial event in any photochemical process. The absorption spectrum provides insights into the electronic transitions of the molecule.
Anticipated Spectral Properties
Based on data from related polyhydroxybenzophenones, such as 2,2',5,6'-tetrahydroxybenzophenone which exhibits absorption maxima at 385, 287, 259, 234, and 204 nm, THBP is expected to have a complex UV-Vis spectrum.[3] We anticipate two primary absorption regions:
-
UVA/UVB Region (approx. 320-390 nm): A strong absorption band resulting from π→π* transitions, significantly red-shifted and intensified by the four hydroxyl groups.
-
UVB/UVC Region (approx. 280-320 nm): Another strong band, also of π→π* character.
-
A weak n→π transition* may be observed as a shoulder on the long-wavelength edge of the main absorption bands, though it may be obscured by the more intense π→π* transitions.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol outlines the determination of the absorption spectrum and molar absorptivity of THBP.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Materials:
-
Purified 2,3',4,4'-Tetrahydroxybenzophenone
-
Spectroscopic grade ethanol
-
Calibrated volumetric flasks and micropipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a sample of purified THBP and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of approximately 1 mM.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the concentration range of 1 µM to 100 µM.
-
Spectral Acquisition:
-
Record the absorption spectrum of each solution from 200 to 500 nm, using ethanol as the reference.
-
Ensure the absorbance maximum (A_max) of the most concentrated solution does not exceed 1.5 to maintain linearity.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_max).
-
Plot absorbance at λ_max versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot (A = εcl, where c is the concentration in mol/L and l is the path length in cm).
-
Sources
- 1. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 2. 2,3,4-Trihydroxybenzophenone | 1143-72-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,4'-Trihydroxybenzophenone | C13H10O4 | CID 73852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
- 6. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to 2,3',4,4'-Tetrahydroxybenzophenone (THBP)
An In-Depth Technical Guide to the Thermal Stability of 2,3',4,4'-Tetrahydroxybenzophenone
Executive Summary: 2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a pivotal intermediate in the manufacturing of advanced materials, most notably as a photosensitive agent in the microelectronics industry.[1] Its performance and reliability are inextricably linked to its thermal stability, a critical parameter that dictates processing conditions, storage, and end-use application viability. This guide provides a comprehensive framework for researchers and drug development professionals to understand, evaluate, and interpret the thermal characteristics of THBP. While specific, publicly available thermogravimetric data for THBP is limited, this paper establishes a robust analytical methodology based on the known behavior of polyhydroxybenzophenone derivatives and general principles of thermal analysis. We detail the requisite experimental protocols, explain the causality behind procedural choices, and provide a framework for interpreting the resulting data to ensure material quality, consistency, and performance.
Chemical Identity and Physicochemical Properties
2,3',4,4'-Tetrahydroxybenzophenone, a polyhydroxybenzophenone derivative, is a solid, typically appearing as a white to light yellow crystalline powder.[2] Its molecular structure, featuring a benzophenone core with four hydroxyl groups distributed across its two phenyl rings, is fundamental to its function as both a UV absorber and a reactive intermediate. This structure endows it with specific chemical properties, but also introduces vulnerabilities to thermal degradation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₀O₅ | [3][4] |
| Molecular Weight | 246.22 g/mol | [3][4] |
| CAS Number | 31127-54-5 | [3][4] |
| Reported Melting Point (Tₘ) | ~219-221 °C | [4][5] |
| Appearance | White to light yellow crystalline powder | [2] |
Industrial Relevance and Applications
The primary application of THBP is as an intermediate for photosensitive agents, specifically for UV positive photoresists used in the fabrication of integrated circuits.[1][6] In this context, the material is subjected to various heating and cooling cycles (e.g., soft bake, post-exposure bake) where thermal stability is not merely beneficial, but essential for maintaining the chemical integrity required for high-resolution lithography. Beyond microelectronics, its structural similarity to other benzophenones suggests potential use as a UV stabilizer in polymers, where it must withstand high processing temperatures during extrusion or molding.[1][7]
The Imperative of Thermal Stability in Material Science
Thermal stability defines the temperature at which a material begins to chemically decompose. For a compound like THBP, this parameter is critical for several reasons:
-
Process Integrity: In photoresist formulations, precise temperature control is paramount. If THBP decomposes during a baking step, it can lead to outgassing, changes in solubility, and ultimately, catastrophic failure of the lithographic pattern.
-
Product Shelf-Life: Degradation can occur slowly even at elevated storage temperatures. Establishing the decomposition threshold is key to defining appropriate storage conditions and ensuring a viable shelf-life.
-
Performance in Polymers: When used as an additive in polymers, THBP must be stable at temperatures exceeding the polymer's melting or processing temperature. Premature degradation can lead to discoloration, loss of mechanical properties, and reduced UV protection in the final product.[2]
Core Principles of Thermal Analysis for THBP
To comprehensively characterize the thermal stability of THBP, a dual-technique approach is required, employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For THBP, TGA is the definitive method for identifying the onset temperature of decomposition (Tₒₙₛₑₜ), the temperature of maximum decomposition rate (Tₚₑₐₖ), and the mass of residual char.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point (Tₘ), the enthalpy of fusion (ΔHբ), and to detect exothermic or endothermic events associated with decomposition that may not involve mass loss.
The combination of these techniques provides a complete picture: DSC identifies phase transitions like melting, while TGA confirms at what temperature the chemical structure itself begins to break down.
Experimental Protocol: A Validating Workflow
The following protocols represent a field-proven methodology for the rigorous assessment of THBP's thermal stability. The causality behind each step is explained to ensure scientific integrity.
Material Synthesis and Purity Confirmation
The thermal profile of a material is highly sensitive to impurities. Therefore, starting with a well-characterized, high-purity sample is non-negotiable.
Synthesis Protocol (Adapted from Hoesch Reaction): [1]
-
Reactant Charging: In a multi-neck flask equipped with a stirrer and gas inlet, dissolve pyrogallic acid and p-hydroxybenzonitrile in anhydrous ether.
-
Catalyst Addition: Add zinc chloride (ZnCl₂) as a Lewis acid catalyst.
-
Initiation: Bubble dry hydrogen chloride (HCl) gas through the solution to initiate the Hoesch reaction.
-
Reaction & Hydrolysis: Allow the reaction to proceed at room temperature, followed by heating under reflux with aqueous HCl to hydrolyze the intermediate ketimine salt.
-
Purification: The crude product is obtained via extraction and concentration. It is then purified by recrystallization, typically from boiling water, after decolorization with activated carbon to yield refined THBP.[6]
-
Purity Verification: Confirm purity (>98%) and identity using HPLC, FTIR, and ¹H-NMR before proceeding to thermal analysis.
Caption: Synthesis and verification workflow for THBP.
Step-by-Step TGA Protocol
Causality: This protocol uses a slow heating rate to ensure temperature uniformity within the sample, and a nitrogen atmosphere to isolate inherent thermal decomposition from oxidative effects.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Weigh 5-10 mg of purified, dry THBP powder into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients.
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen (99.99%+) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.
Step-by-Step DSC Protocol
Causality: A hermetically sealed pan is used to contain any volatiles released upon melting and prevent their evaporation, which would create a misleading endothermic peak obscuring the true melting and decomposition events.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Weigh 2-5 mg of purified THBP into an aluminum hermetic pan. Crimp the lid to create a secure seal.
-
Atmosphere Control: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Maintain a nitrogen purge of 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp from 30 °C to 250 °C at 10 °C/min. This captures the melting of the as-synthesized material.
-
Cool: Cool the sample at a controlled rate (e.g., 20 °C/min) back to 30 °C.
-
Second Heat: Ramp from 30 °C to 350 °C at 10 °C/min. This second heat cycle provides data on the amorphous or recrystallized material and can reveal decomposition events more clearly after the initial melting.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Analysis and Interpretation of Thermal Data
Representative Thermal Properties
The following table summarizes the known physical data alongside the expected key parameters from TGA and DSC analysis, based on its melting point and the behavior of similar phenolic compounds.[8]
| Parameter | Symbol | Expected Value | Analytical Source | Interpretation |
| Melting Point (Peak) | Tₘ | ~221 °C | DSC | The temperature at which the crystalline structure transitions to a liquid state.[5] |
| Enthalpy of Fusion | ΔHբ | 80 - 120 J/g | DSC | Energy required to melt the sample; related to crystallinity. |
| Onset of Decomposition | T₅% | 250 - 280 °C | TGA | Temperature at which 5% mass loss occurs; the practical upper limit for processing. |
| Peak Decomposition Temp. | Tₚₑₐₖ | 300 - 350 °C | TGA (DTG curve) | The temperature at which the rate of mass loss is maximal. |
| Char Residue at 600°C | % Residue | 30 - 45% | TGA | High char yield is typical for aromatic/phenolic compounds due to stable ring structures. |
TGA Curve Analysis
The TGA thermogram will show a stable baseline until the onset of decomposition, followed by a significant drop in mass. The first derivative of this curve (DTG) reveals the peak rate of decomposition. A single, sharp DTG peak suggests a simple, one-step decomposition, whereas multiple peaks indicate a more complex, multi-stage process.
DSC Thermogram Analysis
The DSC thermogram from the first heat will show a sharp endothermic peak corresponding to the melting point (Tₘ).[8] At higher temperatures, a broad endotherm or exotherm may appear, corresponding to decomposition. If decomposition begins immediately after melting, the two peaks may overlap. The second heating scan is crucial for confirming if decomposition is occurring, as the melting peak will be absent if the material has degraded.
Caption: Decision workflow based on TGA/DSC results.
Proposed Thermal Decomposition Pathway & Influencing Factors
Under inert atmosphere, the thermal decomposition of polyhydroxyaromatic compounds typically proceeds through the cleavage of the most thermally labile bonds.
-
Initial Stage: The decomposition is likely initiated by the cleavage of the carbonyl-phenyl bond or decarboxylation if rearrangements occur. The multiple hydroxyl groups can also participate in intermolecular dehydration reactions at elevated temperatures.
-
Intermediate Stage: Fragmentation of the phenyl rings occurs, leading to the evolution of volatile products such as water, carbon monoxide, carbon dioxide, and smaller phenolic fragments.
-
Final Stage: The remaining material undergoes condensation and cyclization reactions to form a stable, carbonaceous char.
Key Influencing Factors:
-
Atmosphere: In an oxidative atmosphere (i.e., in the presence of air), decomposition will occur at significantly lower temperatures and the char residue will be much lower due to combustion.
-
Purity: The presence of residual solvents or synthetic byproducts can lower the onset temperature of decomposition.
-
Heating Rate: Higher heating rates in TGA can shift the observed decomposition temperatures to higher values due to thermal lag. A rate of 10 °C/min is a standard compromise between resolution and experimental time.
Conclusion and Future Directions
2,3',4,4'-Tetrahydroxybenzophenone is a material of significant industrial importance, particularly in microelectronics, where its thermal stability is a cornerstone of its functionality. This guide establishes a comprehensive and scientifically rigorous methodology for its characterization using TGA and DSC. By adhering to these validated protocols, researchers and engineers can reliably determine critical thermal parameters such as the melting point and the onset of decomposition. This data is essential for optimizing manufacturing processes, ensuring product quality, and predicting long-term performance. The clear next step for the scientific community is the publication of definitive experimental TGA and DSC data for high-purity THBP to corroborate the expected behavior outlined herein and provide a benchmark for all future applications.
References
- Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). (n.d.). Patsnap Eureka.
- CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone. (n.d.). Google Patents.
-
Conde, E., Moure, A., Domínguez, H., & Parajó, J. C. (2018). Thermal Characterization and Heat Capacities of Seven Polyphenols. Molecules, 23(11), 2948. Available from: [Link]
-
Volf, I., Ignat, I., Neamtu, M., & Popa, V. I. (2014). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. Chemical Papers, 68(1), 121-129. Available from: [Link]
-
2,3,4,4'-Tetrahydroxy benzophenone. (2024). ChemBK. Available from: [Link]
-
Optimizing Polymer Performance: The Role of 2,2',4,4'-Tetrahydroxybenzophenone. (n.d.). Available from: [Link]
-
Capanoglu, E., & Gökmen, V. (2023). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. GIDA, 48(4), 729-741. Available from: [Link]
- Preparation method for 2,2',4,4'-tetrehydroxybenzophenone. (n.d.). Patsnap Eureka.
-
Omnistab Benzophenone UV absorbers. (2023). Partners in Chemicals. Available from: [Link]
-
2,3,4,4'-Tetrahydroxybenzophenone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. 2,3,4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 919792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. partinchem.com [partinchem.com]
- 8. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2,3',4,4'-Tetrahydroxybenzophenone
Introduction
2,3',4,4'-Tetrahydroxybenzophenone is a member of the benzophenone family, a class of compounds widely utilized as UV filters in sunscreens and stabilizers in various consumer products.[1] The potential for these compounds to be absorbed systemically and their suspected endocrine-disrupting activities necessitate the development of robust and sensitive analytical methods for their precise quantification in diverse matrices, including pharmaceutical formulations, environmental samples, and biological fluids.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for the quantification of 2,3',4,4'-Tetrahydroxybenzophenone, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric detection.
Principles of Analysis
The quantification of 2,3',4,4'-Tetrahydroxybenzophenone predominantly relies on chromatographic separation followed by detection. The choice of the analytical technique is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the analysis of benzophenone derivatives.[1][3] Reversed-phase chromatography, utilizing a C18 stationary phase, is typically employed to separate the moderately polar 2,3',4,4'-Tetrahydroxybenzophenone from other components in the sample.[3][4][5] The mobile phase usually consists of a mixture of an aqueous component (often with a pH modifier like formic or acetic acid to ensure good peak shape) and an organic solvent such as acetonitrile or methanol.[3][4][6]
-
UV-Visible (UV-Vis) Detection: As a benzophenone, 2,3',4,4'-Tetrahydroxybenzophenone possesses strong chromophores, making it amenable to UV detection.[7][8][9] The maximum absorption wavelength (λmax) for benzophenones typically falls within the 280-330 nm range. For dihydroxybenzophenones, the λmax is often around 290 nm.[4][5]
-
Mass Spectrometry (MS) Detection: For enhanced sensitivity and selectivity, particularly in complex matrices, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) is the method of choice.[6][10][11][12] Electrospray ionization (ESI) is a common ionization technique for benzophenone derivatives.[10][12] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest degree of specificity and is essential for trace-level quantification in biological samples.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polyhydroxylated benzophenones due to their lower volatility, GC-MS can be employed after a derivatization step to increase volatility and thermal stability.[13][14][15][16]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol outlines a general method for the quantification of 2,3',4,4'-Tetrahydroxybenzophenone in relatively clean sample matrices, such as pharmaceutical formulations or water samples after solid-phase extraction.
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of 2,3',4,4'-Tetrahydroxybenzophenone reference standard.
-
Dissolve in methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
The sample preparation will be matrix-dependent. For a simple formulation, dissolve a known amount of the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection. For more complex matrices, a validated extraction procedure (e.g., solid-phase extraction) will be necessary.[17]
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV detection at an appropriate wavelength (e.g., 290 nm).[4][5]
-
Run Time: Approximately 10 minutes.[3]
-
-
Data Analysis:
-
Integrate the peak area of 2,3',4,4'-Tetrahydroxybenzophenone in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of 2,3',4,4'-Tetrahydroxybenzophenone in the sample solution by interpolating its peak area from the calibration curve.
-
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive and selective quantification of 2,3',4,4'-Tetrahydroxybenzophenone in complex matrices such as biological fluids (urine, plasma) or environmental samples.
Experimental Workflow
Caption: LC-MS/MS workflow for quantification.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 2,3',4,4'-Tetrahydroxybenzophenone and a suitable internal standard (IS) (e.g., a deuterated analog) in methanol.
-
Prepare calibration standards by spiking blank matrix with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same blank matrix.
-
-
Sample Preparation (Example for Urine):
-
To 1 mL of urine sample, add an internal standard.
-
For total concentration (free + conjugated), perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.[18][19]
-
Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using a polymeric sorbent.[2]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.[6][20]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[6][20]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40°C.[6]
-
Ionization: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
-
MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be optimized by infusing a standard solution of 2,3',4,4'-Tetrahydroxybenzophenone.
-
-
Data Analysis:
-
Integrate the MRM transition peaks for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Method Validation
A comprehensive validation of the analytical method is crucial to ensure the reliability and accuracy of the results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines or FDA guidance for bioanalytical method validation.[21][22][23][24][25][26][27][28][29][30]
Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[23][28] | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[22][23] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[22][26] | Defined by the linear range. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[23][27] | Recovery of 85-115% for QC samples (80-120% at LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[23][27] | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22] | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] | Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[23][28] | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing/Fronting) | Column degradation, improper mobile phase pH, sample solvent mismatch. | Use a new column, adjust mobile phase pH to suppress ionization of the phenolic groups, ensure sample is dissolved in the initial mobile phase. |
| Low Sensitivity | Incorrect detection wavelength (UV), poor ionization (MS), sample loss during preparation. | Optimize UV wavelength, optimize MS source parameters (voltages, gas flows), evaluate and optimize extraction recovery. |
| Inconsistent Retention Times | Leak in the HPLC system, column temperature fluctuations, mobile phase composition issues. | Check for leaks, ensure stable column temperature, prepare fresh mobile phase and degas properly. |
| High Background Noise (MS) | Contaminated mobile phase or system, matrix effects. | Use high-purity solvents, clean the MS source, improve sample cleanup, consider using a divert valve. |
| Poor Reproducibility | Inconsistent sample preparation, injector variability. | Standardize and validate the sample preparation procedure, perform injector maintenance. |
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies.
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Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone: A Detailed Guide for Researchers
Introduction: The Significance of 2,3',4,4'-Tetrahydroxybenzophenone
2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a key organic intermediate with significant applications in the microelectronics and pharmaceutical industries.[1][2] Primarily, it serves as a critical component in the formulation of photoresists for microelectronic integrated circuits.[2] Its unique polyphenolic structure also lends itself to use as a UV absorber, resin stabilizer, and an intermediate for dyes and other complex organic molecules.[1][2] The growing demand in the microelectronics sector, in particular, has spurred the need for reliable and efficient synthesis protocols.[1]
This application note provides a comprehensive guide for the synthesis of THBP, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the prevalent synthetic methodologies, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.
Core Synthesis Strategy: Friedel-Crafts Acylation
The most common and effective method for synthesizing 2,3',4,4'-Tetrahydroxybenzophenone is the Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring. In this specific synthesis, the electron-rich pyrogallol (1,2,3-trihydroxybenzene) is acylated by p-hydroxybenzoic acid using a Lewis acid catalyst.
The general mechanism involves the activation of p-hydroxybenzoic acid by the catalyst to form an acylium ion or a reactive acyl-catalyst complex. This potent electrophile then attacks the pyrogallol ring, which is highly activated by its three hydroxyl groups, leading to the formation of the benzophenone skeleton. Subsequent workup quenches the catalyst and yields the desired product. The choice of catalyst is critical and significantly influences reaction conditions, yield, and purity.
Experimental Protocols
Two primary catalytic systems are detailed below: a boron trifluoride-based method and a more traditional zinc chloride-catalyzed approach.
Protocol 1: Boron Trifluoride Catalyzed Synthesis
This method utilizes a boron trifluoride methanol solution as the catalyst, which often allows for milder reaction conditions compared to other Lewis acids.[1]
Materials and Equipment:
-
Pyrogallic acid (C₆H₆O₃)
-
p-Hydroxybenzoic acid (C₇H₆O₃)
-
Boron trifluoride methanol solution (BF₃·MeOH)
-
Sodium bicarbonate (NaHCO₃) solution (3-5% w/v)
-
Activated carbon
-
Distilled water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, Buchner funnel, and filter paper
-
pH indicator paper
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6.3 g of pyrogallic acid and 7.6 g of p-hydroxybenzoic acid.[1]
-
Catalyst Addition: To this mixture, add 25 mL of boron trifluoride methanol solution. A mass-to-volume ratio of approximately 1:4 (g/mL) of pyrogallic acid to the BF₃·MeOH solution is recommended.[1]
-
Acylation Reaction: Heat the reaction mixture to 110°C and maintain this temperature under constant stirring for 6 hours.[1]
-
Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the reaction mixture by the slow addition of a 3% sodium bicarbonate solution until the pH reaches neutral.[1] This step is crucial for precipitating the crude product.
-
Isolation of Crude Product: A crystalline precipitate will form upon neutralization. Isolate the crude 2,3',4,4'-tetrahydroxybenzophenone by vacuum filtration, wash the solid with distilled water, and dry it thoroughly.[1]
-
Purification: Transfer the dried crude product (approximately 10.06 g) to a beaker containing 500 mL of boiling water.[1] Add 1.5 g of activated carbon to decolorize the solution and maintain boiling for 20 minutes.[1]
-
Recrystallization: Perform a hot filtration to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, which will induce crystallization of the purified product.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry to a constant weight. The expected yield of the refined product is approximately 7.72 g.[1]
Protocol 2: Zinc Chloride Catalyzed Synthesis (Hoesch Reaction Variation)
This protocol is a variation of the Hoesch reaction, employing p-hydroxybenzonitrile as the acylating agent precursor in the presence of zinc chloride and hydrogen chloride gas.[2]
Materials and Equipment:
-
Pyrogallic acid (C₆H₆O₃)
-
p-Hydroxybenzonitrile (C₇H₅NO)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Dry hydrogen chloride (HCl) gas
-
Hydrochloric acid (HCl), 20 wt% aqueous solution
-
Reaction flask suitable for gas inlet
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with reflux condenser
Step-by-Step Procedure:
-
Initial Setup: In a suitable reactor, dissolve 31.5 g (0.25 mol) of pyrogallic acid and 28.6 g (0.24 mol) of p-hydroxybenzonitrile in 150 mL of anhydrous diethyl ether at room temperature with stirring.[2]
-
Catalyst Addition: Once the solids are fully dissolved, add 13.6 g (0.1 mol) of anhydrous zinc chloride to the solution.[2]
-
Gattermann-Hoesch Reaction: Immediately begin bubbling dry hydrogen chloride gas through the reaction mixture. Continue the HCl gas flow for 3 hours.[2]
-
Reaction Maturation: Stop the HCl flow and allow the reaction to proceed at room temperature for 24 hours. After this period, resume bubbling dry HCl gas through the mixture for an additional 2 hours to ensure the completion of the intermediate ketimine formation.[2]
-
Hydrolysis: Add 48 mL of a 20 wt% aqueous hydrochloric acid solution and 100 mL of diethyl ether to the reaction mixture. Heat the mixture to reflux for 2 hours to hydrolyze the ketimine intermediate to the final benzophenone product.[2]
-
Workup and Purification: After hydrolysis, cool the mixture. The product can then be isolated and purified using standard techniques such as extraction, washing, and recrystallization from a suitable solvent system (e.g., boiling water with activated carbon, similar to Protocol 1).
Comparative Overview of Synthesis Parameters
| Parameter | Protocol 1 (BF₃·MeOH) | Protocol 2 (ZnCl₂/HCl) |
| Starting Materials | Pyrogallic acid, p-Hydroxybenzoic acid | Pyrogallic acid, p-Hydroxybenzonitrile |
| Catalyst | Boron trifluoride methanol solution | Zinc chloride, Hydrogen chloride |
| Solvent | None (BF₃·MeOH acts as solvent/catalyst) | Anhydrous diethyl ether |
| Temperature | 110°C | Room temperature, then reflux |
| Reaction Time | 6 hours | ~31 hours (including maturation) |
| Key Advantages | Simpler setup, shorter reaction time | Established classical method |
| Key Disadvantages | Requires specialized BF₃ reagent | Requires handling of corrosive HCl gas |
Workflow Visualization
The general workflow for the synthesis and purification of 2,3',4,4'-Tetrahydroxybenzophenone is illustrated below.
Caption: General workflow for THBP synthesis and purification.
Characterization of Final Product
To confirm the identity and purity of the synthesized 2,3',4,4'-Tetrahydroxybenzophenone, the following analytical techniques are recommended:
-
Melting Point: The reported melting point for the purified product is in the range of 204.5–213.2°C.[1] A sharp melting point within this range is indicative of high purity.
-
Infrared (IR) Spectroscopy: An FTIR spectrum should be acquired to identify key functional groups. Expect to see a broad absorption peak for the hydroxyl (-OH) groups and a characteristic peak for the carbonyl (C=O) group of the ketone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR will show distinct signals for the aromatic protons on both rings, and their splitting patterns will confirm the substitution pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product, with results typically showing purity levels of ≥98.5%.[3]
Safety and Handling
-
2,3',4,4'-Tetrahydroxybenzophenone is irritating to the eyes, respiratory system, and skin.[4]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Catalysts like boron trifluoride and zinc chloride are corrosive and moisture-sensitive. Handle them with care according to their specific safety data sheets (SDS).
-
Hydrogen chloride is a corrosive gas and must be handled in a proper gas-handling setup within a fume hood.
Conclusion
The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone via Friedel-Crafts acylation is a robust and adaptable process. The choice between a boron trifluoride-based system and a traditional zinc chloride/HCl method will depend on the available resources and desired reaction conditions. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably produce high-purity THBP for various advanced applications.
References
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-
Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Patsnap Eureka. [Link]
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2,3,4,4'-Tetrahydroxy benzophenone. ChemBK. [Link]
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Application Notes and Protocols: 2,3',4,4'-Tetrahydroxybenzophenone as a Key Intermediate in Organic Synthesis
Introduction and Strategic Overview
2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a polyhydroxylated aromatic ketone, a class of molecules that serves as a versatile scaffold in modern organic synthesis.[1] With the chemical formula C₁₃H₁₀O₅, its structure features a benzophenone core functionalized with four hydroxyl groups, which are key to its reactivity and utility.[2][3] While related isomers like 2,2',4,4'-Tetrahydroxybenzophenone are well-known as UV absorbers in sunscreens and polymers, 2,3',4,4'-THBP has carved out a critical niche as a high-value intermediate, particularly in the microelectronics and specialty chemicals industries.[1][4]
This document provides an in-depth guide for researchers and process development scientists on the synthesis and application of THBP. We will move beyond simple procedural lists to explore the causality behind synthetic choices, ensuring that the protocols are not just replicable, but also understandable and adaptable. The primary focus will be on its pivotal role as a precursor to photoactive compounds used in positive photoresists, a cornerstone of semiconductor manufacturing.[1][5]
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis. The characteristics of THBP are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O₅ | [2][3] |
| Molecular Weight | 246.22 g/mol | [3] |
| CAS Number | 31127-54-5 | [2][5] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Solubility | Almost insoluble in water; Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) | [2] |
| Primary Application | Intermediate for photoresist photosensitive agents | [1][6] |
Safety, Handling, and Storage
As a chemical intermediate, appropriate safety measures are mandatory.
-
Hazards: 2,3',4,4'-Tetrahydroxybenzophenone is irritating to the eyes, respiratory system, and skin.[2]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (goggles, face shield).[2] Operations should be conducted in a well-ventilated fume hood.
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2] For skin contact, wash thoroughly with soap and water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Protocol I: Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone (THBP)
The most common and scalable syntheses of THBP involve the Friedel-Crafts-type acylation of a highly activated phenol (pyrogallol) with a benzoic acid derivative. The following protocol is adapted from patented industrial methods, which prioritize yield and purity.[5][7]
Workflow for THBP Synthesis
Caption: Workflow for the synthesis of THBP via Friedel-Crafts acylation.
Step-by-Step Methodology
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagent Charging: To the flask, add pyrogallol (1.0 eq), p-hydroxybenzoic acid (1.1 eq), a suitable catalyst such as Amberlyst-15 resin or pyrophosphoric acid, and toluene as the solvent.[5]
-
Reaction: Heat the mixture to reflux. Water, a byproduct of the acylation, will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or HPLC. The reaction typically runs for several hours (e.g., 21 hours as cited in one method).[5]
-
Cool-Down and Crystallization: Once the reaction is complete, cool the mixture to 50-60 °C. Add a 20% aqueous ethanol solution to induce crystallization.[5]
-
Isolation: Further cool the slurry to 0-5 °C to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a cold ethanol/water solution to remove unreacted starting materials and impurities. Dry the product under vacuum to yield THBP as a yellow powder. A molar yield of approximately 78% with a purity of ≥98.5% by HPLC is achievable.[5]
Expertise & Rationale
-
Causality of Reagent Stoichiometry: A slight excess of p-hydroxybenzoic acid is used to ensure the complete consumption of the more valuable pyrogallol.
-
Azeotropic Removal of Water: The acylation reaction is a condensation that produces water. According to Le Châtelier's principle, removing this byproduct via a Dean-Stark trap drives the reaction equilibrium toward the product, significantly increasing the yield.
-
Catalyst Choice: Solid acid catalysts like Amberlyst-15 are advantageous for industrial applications as they are easily removed by filtration, simplifying the workup process compared to homogeneous catalysts like boron trifluoride or strong mineral acids.[5][7]
-
Controlled Crystallization: The specific cool-down and solvent addition procedure is designed to control crystal growth, leading to a product with higher purity and better filterability. Rapid crashing out of the solution would trap more impurities.
Application Protocol: Synthesis of a Naphthoquinonediazide (NQD) Photoactive Compound
The primary industrial application of THBP is as a backbone for Diazonaphthoquinone (DNQ) esters. These molecules are the workhorses of g-line and i-line photoresists. The hydroxyl groups of THBP are esterified with a naphthoquinonediazide sulfonyl chloride.
Transformation of THBP into a Photoactive Compound (PAC)
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Application Notes & Protocols: Polymer Stabilization Using 2,3',4,4'-Tetrahydroxybenzophenone
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of 2,3',4,4'-Tetrahydroxybenzophenone (2,3',4,4'-THBP) as a high-performance ultraviolet (UV) light stabilizer for polymeric systems. It elucidates the fundamental mechanisms of UV degradation in polymers and the protective action of 2,3',4,4'-THBP. Detailed, field-proven protocols are presented for the incorporation of this additive into polymer matrices and for the subsequent evaluation of its stabilization efficacy through standardized accelerated weathering and analytical techniques. The guide is structured to provide both theoretical understanding and practical, actionable methodologies for leveraging 2,3',4,4'-THBP to enhance the durability, lifespan, and performance of polymer products.
The Challenge: Ultraviolet Degradation in Polymers
Polymers, despite their versatility, are susceptible to degradation from environmental factors, with ultraviolet radiation from sunlight being a primary catalyst for material failure.[1] This UV energy initiates photochemical reactions within the polymer's molecular structure, leading to a cascade of degradative effects:
-
Chain Scission: The breaking of long polymer chains, which reduces molecular weight and severely compromises mechanical properties like tensile strength and flexibility.[1]
-
Cross-Linking: The formation of new, unintended bonds between polymer chains, which can lead to increased brittleness and loss of elasticity.
-
Chromophore Formation: The generation of light-absorbing groups (chromophores) that result in undesirable aesthetic changes, most notably yellowing, discoloration, and loss of gloss.[1]
These processes collectively diminish the service life and functional integrity of polymer-based products, making effective UV stabilization a critical requirement for materials used in outdoor or high-intensity light applications.[1]
The Solution: 2,3',4,4'-Tetrahydroxybenzophenone as a UV Absorber
2,3',4,4'-Tetrahydroxybenzophenone is a substituted benzophenone that functions as a highly efficient UV absorber.[2][3] Unlike other stabilization methods, which may involve quenching excited states or scavenging free radicals, UV absorbers work at the frontline of defense. They competitively absorb incident UV radiation and dissipate the harmful energy through a harmless photophysical process before it can reach and damage the polymer matrix.[4][5]
Mechanism of Photostabilization
The protective mechanism of the benzophenone class of UV absorbers is elegant and highly effective. It relies on a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).
-
UV Absorption (Ground State): The molecule, in its stable enol form, absorbs a high-energy UV photon. This absorption excites the molecule to a higher energy state (Singlet State S1).[6][7]
-
Intramolecular Proton Transfer (Excited State): In this excited state, a proton from the ortho-hydroxyl group is rapidly and reversibly transferred to the carbonyl oxygen, forming an unstable keto-tautomer.
-
Energy Dissipation: The excited keto-tautomer rapidly decays back to its ground state, releasing the absorbed energy as low-level thermal energy (heat).[1][5]
-
Reversion to Ground State: The molecule then reverts to its original, stable enol form via reverse proton transfer.
This entire cycle occurs within picoseconds, allowing a single molecule of 2,3',4,4'-THBP to dissipate the energy of thousands of UV photons without being consumed, providing long-lasting protection to the host polymer.
Caption: The keto-enol tautomerization cycle of benzophenones.
Polymer Compatibility
Benzophenone-based stabilizers exhibit good compatibility with a wide range of polymer systems, making 2,3',4,4'-THBP a versatile choice. While specific compatibility should always be verified, it is generally effective in:
-
Polyolefins (Polyethylene, Polypropylene)
-
Polyvinyl Chloride (PVC)
-
Polyesters (PET, PBT)
-
Polyurethanes (PU)
-
Polystyrenes (PS)
-
Acrylic Resins
Protocol: Incorporation and Sample Preparation
The proper dispersion of 2,3',4,4'-THBP within the polymer matrix is critical for its performance. The following protocol outlines the standard procedure using melt compounding, a common industrial method.
Materials & Equipment
-
Polymer Resin: Dried to specification (moisture content < 0.02%).
-
2,3',4,4'-Tetrahydroxybenzophenone: High purity (>99%) powder.
-
Processing Equipment: Laboratory-scale twin-screw extruder.
-
Sample Molding Equipment: Injection molder or compression press.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat, dust mask.[3]
Step-by-Step Procedure
-
Pre-Blending (Dry Mix):
-
Rationale: To ensure a homogenous feed into the extruder, preventing localized high concentrations of the additive.
-
Action: Accurately weigh the polymer resin and the desired amount of 2,3',4,4'-THBP. A typical loading level ranges from 0.1% to 1.5% by weight, depending on the polymer, application, and desired service life. Create a control batch with 0% stabilizer.
-
Action: Tumble blend the components in a sealed container for 15-20 minutes until a uniform dry mix is achieved.
-
-
Melt Compounding:
-
Rationale: To achieve intensive mixing and uniform dispersion of the additive at the molecular level within the molten polymer.
-
Action: Set the temperature profile of the twin-screw extruder appropriate for the selected polymer. The temperature should be high enough to ensure a complete melt but low enough to prevent thermal degradation of the polymer or additive.
-
Action: Feed the pre-blended mixture into the extruder at a constant rate. Set the screw speed to ensure adequate residence time and shear for effective mixing.
-
Action: Extrude the molten polymer blend through a strand die.
-
Action: Cool the strands in a water bath and pelletize them into uniform granules.
-
-
Sample Molding:
-
Rationale: To create standardized test specimens for consistent and comparable evaluation of properties.
-
Action: Thoroughly dry the compounded pellets to remove any absorbed moisture.
-
Action: Using an injection molder or compression press, create test plaques or bars according to relevant ASTM standards (e.g., ASTM D638 for tensile bars, ASTM D256 for impact testing). Ensure identical molding parameters for both the stabilized and control batches.
-
Caption: Workflow for incorporating 2,3',4,4'-THBP into a polymer matrix.
Protocol: Evaluation of Stabilization Efficacy
This protocol details the process of subjecting the prepared samples to artificial weathering and analyzing the subsequent changes in their properties to quantify the effectiveness of the stabilizer.
Accelerated Weathering
-
Rationale: To simulate the damaging effects of long-term sun and moisture exposure in a compressed timeframe.[8][9] This allows for rapid and reproducible assessment of material durability.
-
Equipment: QUV Accelerated Weathering Tester (ASTM G154) or Xenon Arc Test Chamber (ASTM G155).[10][11]
-
Procedure:
-
Mount the test specimens (both control and stabilized) in the sample holders of the weathering chamber.
-
Program the chamber to run a standardized cycle. A common cycle for many materials is based on ASTM G154:
-
Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours). Remove samples at set intervals for analysis.[8]
-
Post-Weathering Analytical Assessment
-
Rationale: To quantitatively measure the degradation of the polymer and compare the performance of the stabilized samples against the unstabilized control.
-
Methods:
-
Colorimetric Analysis:
-
Purpose: To measure color change and yellowing.
-
Technique: Use a spectrophotometer or colorimeter to measure the CIE Lab* color space values. Calculate the total color difference (ΔE*) and the Yellowness Index (YI) according to ASTM D2244 and ASTM E313, respectively.
-
Interpretation: A lower ΔE* and YI for the stabilized sample indicates superior color retention.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To detect chemical changes indicative of oxidation.[13][14]
-
Technique: Analyze the surface of the weathered samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Monitor the growth of the carbonyl peak (around 1720 cm⁻¹), which is a direct result of photo-oxidation.
-
Interpretation: A smaller increase in the carbonyl index for the stabilized sample demonstrates resistance to oxidative degradation.
-
-
Mechanical Property Testing:
-
Purpose: To assess the retention of physical integrity.[1]
-
Technique: Perform tensile tests (ASTM D638) to measure tensile strength and elongation at break. Perform Izod impact tests (ASTM D256) to measure toughness.
-
Interpretation: Higher retention of tensile strength, elongation, and impact strength in the stabilized samples signifies effective protection of the polymer backbone.
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visually inspect for surface micro-cracking.[13][15]
-
Technique: Examine the surface of the weathered samples under high magnification using an SEM.
-
Interpretation: The absence or significant reduction of micro-cracks on the surface of the stabilized sample indicates preservation of surface integrity.
-
-
Data Presentation and Interpretation
Table 1: Hypothetical Performance Data after 1000 Hours of Accelerated Weathering
| Property | Test Method | Unstabilized Control | 0.5% 2,3',4,4'-THBP | Performance Metric |
| Initial Yellowness Index | ASTM E313 | 1.2 | 1.3 | - |
| Yellowness Index @ 1000h | ASTM E313 | 25.8 | 4.5 | 82.5% Reduction |
| Initial Tensile Strength | ASTM D638 | 50 MPa | 49.8 MPa | - |
| Tensile Strength @ 1000h | ASTM D638 | 22 MPa (44% Ret.) | 45.1 MPa (90.5% Ret.) | >2x Retention |
| Carbonyl Index Increase | FTIR Analysis | 0.45 (a.u.) | 0.08 (a.u.) | 82.2% Reduction |
| Surface Condition @ 1000h | SEM | Severe micro-cracking | Minimal to no cracking | Visual Improvement |
The data clearly demonstrates that the incorporation of 2,3',4,4'-THBP significantly mitigates the degradative effects of UV exposure, preserving both the aesthetic and mechanical properties of the polymer.
References
-
Intertek. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Retrieved from [Link]
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Kucharzyk, K., et al. (2024). Analytical tools to assess polymer biodegradation: A critical review and recommendations. Science of The Total Environment. Retrieved from [Link]
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Prism. (2025). Polymer Degradation Analysis. Retrieved from [Link]
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Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
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Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]
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Kiyo R&D. (n.d.). Accelerated Weathering Test As Per ASTM D4364. Retrieved from [Link]
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Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers. Retrieved from [Link]
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TESTRON Group. (2021). Accelerated Weathering Test chambers for Plastics and Polymers. Retrieved from [Link]
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ICC Evaluation Service, LLC. (n.d.). ASTM G154 - Accelerated Weathering. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Methods of Analyses for Biodegradable Polymers: A Review. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Polymer Performance: The Role of 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Retrieved from [Link]
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ChemBK. (2024). 2,3,4,4'-Tetrahydroxy benzophenone. Retrieved from [Link]
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Bajaj Masterbatch. (n.d.). UV Stabilization Testing Of FIBC. Retrieved from [Link]
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MDPI. (n.d.). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Retrieved from [Link]
- Google Patents. (n.d.). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
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Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from [Link]
-
MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Retrieved from [Link]
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Application Note & Protocol Guide: In Vitro Antioxidant Capacity of 2,3',4,4'-Tetrahydroxybenzophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for assessing the in vitro antioxidant capacity of 2,3',4,4'-Tetrahydroxybenzophenone. It delves into the theoretical underpinnings of prevalent antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, and offers detailed, step-by-step protocols for their execution. The guide is designed to equip researchers with the necessary knowledge to conduct these assays, interpret the data, and understand the mechanistic nuances of each method.
Introduction: The Significance of Antioxidant Profiling
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a multitude of pathological states including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are crucial molecules that can neutralize these harmful ROS, thereby mitigating cellular damage.[2]
2,3',4,4'-Tetrahydroxybenzophenone is a polyhydroxylated benzophenone derivative, a class of compounds recognized for their potential as UV absorbers and stabilizers.[3][4] The presence of multiple hydroxyl groups on its aromatic rings suggests a significant potential for antioxidant activity. Quantifying this activity is a critical step in evaluating its potential as a therapeutic agent or a valuable additive in various industries.
This guide outlines a suite of robust and widely accepted in vitro assays to comprehensively characterize the antioxidant profile of 2,3',4,4'-Tetrahydroxybenzophenone. Understanding the principles and methodologies of these assays is paramount for generating reliable and reproducible data.
Mechanistic Overview of Antioxidant Assays
In vitro antioxidant assays can be broadly categorized based on their underlying chemical reactions. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.[1][6]
-
Single Electron Transfer (SET) based assays: In these assays, the antioxidant reduces an oxidant by donating an electron. DPPH, ABTS, and FRAP assays are prominent examples of SET-based methods.[5]
It is imperative to employ a battery of assays operating via different mechanisms to obtain a holistic view of a compound's antioxidant potential.
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of the test compound and standards is critical for accurate results.
-
2,3',4,4'-Tetrahydroxybenzophenone Stock Solution: Accurately weigh a precise amount of 2,3',4,4'-Tetrahydroxybenzophenone powder and dissolve it in a suitable organic solvent like ethanol or methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL or 10 mM).[3] Subsequent dilutions should be made from this stock solution to create a range of working concentrations for constructing dose-response curves.
-
Standard (Trolox) Stock Solution: Trolox, a water-soluble analog of vitamin E, is a commonly used standard for antioxidant assays.[7] Prepare a stock solution of Trolox in the same solvent used for the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow.[8][9] The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[8][10]
Workflow Diagram:
Caption: DPPH Assay Workflow.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to an absorbance of approximately 1.0 ± 0.2 at 517 nm.[11]
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[12] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[13]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[14] Antioxidants reduce the pre-formed ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[15][16] This method is applicable to both hydrophilic and lipophilic antioxidants.[17]
Workflow Diagram:
Caption: ABTS Assay Workflow.
Protocol:
-
Preparation of ABTS•+ Solution:
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[15]
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of various concentrations of the 2,3',4,4'-Tetrahydroxybenzophenone solution or Trolox standard.
-
Add 190 µL of the ABTS•+ working solution to each well.[15]
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.[15]
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[11]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19][20] The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.[5][20]
Workflow Diagram:
Caption: FRAP Assay Workflow.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O.[21]
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.[22] Warm the reagent to 37°C before use.[22]
-
-
Assay Procedure:
-
Measurement: Measure the absorbance at 593 nm.[20]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of FeSO₄. The results are expressed as µM of Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][7] The antioxidant's capacity is quantified by the area under the fluorescence decay curve.[1]
Workflow Diagram:
Caption: ORAC Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement: Immediately begin measuring the fluorescence kinetically (e.g., every minute for 1-2 hours) with excitation at 485 nm and emission at 520 nm.
-
Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard curve. Results are expressed as µmol of Trolox equivalents (TE) per gram or millimole of the compound.[7]
Data Interpretation and Presentation
For each assay, it is crucial to include a blank (solvent only) and a positive control (a known antioxidant like Trolox or ascorbic acid). All measurements should be performed in triplicate to ensure reproducibility.
Table 1: Example Data Summary for 2,3',4,4'-Tetrahydroxybenzophenone
| Assay | Endpoint | Result |
| DPPH | IC₅₀ (µg/mL) | Insert Value |
| ABTS | TEAC (µmol TE/g) | Insert Value |
| FRAP | Fe(II) Equivalents (µM) | Insert Value |
| ORAC | TEAC (µmol TE/g) | Insert Value |
Conclusion and Best Practices
This guide provides a foundational framework for evaluating the in vitro antioxidant activity of 2,3',4,4'-Tetrahydroxybenzophenone. By employing a multi-assay approach, researchers can gain a comprehensive understanding of its antioxidant profile.
Key Considerations for Robust Results:
-
Reagent Quality and Freshness: Always use high-purity reagents and prepare fresh working solutions daily, especially for radical-containing solutions like DPPH and ABTS•+.[7][22]
-
Control of Reaction Conditions: Strictly adhere to the specified incubation times, temperatures, and pH levels, as these can significantly influence the reaction kinetics.[22]
-
Appropriate Blanks: Use appropriate blanks to correct for any background absorbance or fluorescence from the sample or reagents.
-
Standard Curves: Always run a standard curve with each assay to ensure accurate quantification.
By following these protocols and best practices, researchers can confidently and accurately characterize the antioxidant potential of 2,3',4,4'-Tetrahydroxybenzophenone, paving the way for its potential applications in various scientific and industrial fields.
References
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Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]
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BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. European Journal of Science and Theology, 12(6), 15-27. Retrieved from [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
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Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]
-
ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]
-
Ultimate Treat. (2024). The FRAP Mechanism Unveiled. Retrieved from [Link]
-
Wikipedia. (n.d.). ABTS. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(1), 113. [Link]
-
Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Antioxidants, 10(12), 1952. Retrieved from [Link]
-
ChemBK. (2024). 2,3,4,4'-Tetrahydroxy benzophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxygen radical absorbance capacity. Retrieved from [Link]
-
Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay. Retrieved from [Link]
-
Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 12(1), 164. [Link]
-
Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Retrieved from [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
-
Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
-
ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. Retrieved from [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
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Application Notes and Protocols: 2,3',4,4'-Tetrahydroxybenzophenone as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of Polysubstituted Benzophenones in Drug Discovery
In the landscape of modern pharmaceutical development, the benzophenone scaffold represents a privileged structure, serving as a foundational component for a diverse array of bioactive molecules. Its rigid, yet conformationally adaptable, diarylketone framework allows for precise spatial orientation of functional groups, making it an ideal platform for designing targeted therapeutics. Among the vast family of benzophenone derivatives, polyhydroxylated analogues are of particular interest due to their enhanced potential for hydrogen bonding, metal chelation, and their role as potent antioxidants.
2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a key organic intermediate whose strategic importance lies in its specific hydroxylation pattern.[1][2] This arrangement of four hydroxyl groups across its two phenyl rings offers multiple reactive sites for derivatization, enabling medicinal chemists to construct complex molecular architectures. While its isomeric counterpart, 2,2',4,4'-tetrahydroxybenzophenone (also known as Benzophenone-2), is well-documented as a UV absorber and chelating agent, 2,3',4,4'-THBP provides a distinct stereoelectronic profile for building novel pharmaceutical candidates.[3] This guide provides detailed, field-proven protocols for the synthesis, purification, and quality control of 2,3',4,4'-THBP, and explores its application as a versatile starting material in pharmaceutical synthesis.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis and process development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₅ | ChemBK[4] |
| Molar Mass | 246.22 g/mol | ChemBK[4] |
| Appearance | White to light yellow crystalline powder | ChemBK[4] |
| Melting Point | 199-204 °C | ChemBK[4] |
| Solubility | Insoluble in water; Soluble in ethanol, DMSO | ChemBK[4] |
| IUPAC Name | (2,4-dihydroxyphenyl)(3,4-dihydroxyphenyl)methanone | PubChem[5] |
| CAS Number | 31127-54-5 | ChemBK[4] |
Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone: Protocols and Mechanistic Insights
The synthesis of 2,3',4,4'-THBP is typically achieved via electrophilic aromatic substitution, specifically through Friedel-Crafts acylation or related reactions. The choice of starting materials and catalyst is critical for directing the regioselectivity of the acylation to achieve the desired substitution pattern and to ensure high yield and purity. Below are two validated protocols.
Protocol 1: Boron Trifluoride Catalyzed Acylation
This method employs a boron trifluoride-methanol complex to catalyze the acylation of the electron-rich pyrogallol with p-hydroxybenzoic acid. Boron trifluoride is an effective Lewis acid that activates the carboxylic acid group of p-hydroxybenzoic acid, facilitating the generation of an acylium ion or a highly reactive acylium-boron trifluoride complex, which then undergoes electrophilic attack on the pyrogallol ring.
Reaction Scheme:
Caption: Hoesch Reaction Synthesis of THBP.
Step-by-Step Protocol:
-
Reactor Setup: In a reactor suitable for handling anhydrous conditions and gaseous reagents, dissolve pyrogallol (e.g., 31.5 g, 0.25 mol) and p-hydroxybenzonitrile (e.g., 28.6 g, 0.24 mol) in anhydrous ether (150 mL). [2]2. Catalyst Addition: Once the solids are completely dissolved, add zinc chloride (ZnCl₂) (e.g., 13.6 g, 0.1 mol). [2]3. HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution at room temperature for 3 hours.
-
Reaction: Seal the reactor and continue stirring at room temperature for 24 hours. After this period, introduce hydrogen chloride gas again for an additional 2 hours to ensure the reaction goes to completion. [2]5. Hydrolysis and Extraction: Following the reaction, the ketimine intermediate is hydrolyzed by adding water. The product is then extracted and concentrated to yield the crude THBP.
-
Purification: The crude product is subjected to purification as described in the following section.
Purification Protocol: Recrystallization and Decolorization
Achieving high purity is paramount for any pharmaceutical intermediate. The primary method for purifying crude 2,3',4,4'-THBP is recrystallization from hot water, coupled with activated carbon treatment to remove colored impurities.
Caption: Purification Workflow for THBP.
Step-by-Step Protocol:
-
Dissolution: Place the crude THBP product in a suitably sized Erlenmeyer flask. Add deionized water in a ratio of approximately 40-50 mL of water for every gram of crude product. Heat the suspension to boiling with stirring to fully dissolve the solid. [1]2. Decolorization: To the hot solution, add activated carbon (approximately 0.15 g of carbon per gram of crude THBP). Continue to boil the mixture for 10-20 minutes. The activated carbon adsorbs high molecular weight colored impurities. [1]3. Hot Filtration: While still hot, filter the solution through a pre-heated Büchner funnel containing a layer of celite or filter paper to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product on the filter.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight. The expected melting point of the refined product is in the range of 204.5-213.2 °C. [1]
Quality Control and Analytical Protocols
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized 2,3',4,4'-THBP.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is the method of choice for determining the purity of benzophenone derivatives. The following is a robust starting method that can be optimized and validated.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v) | The organic modifier (acetonitrile) controls retention time. The acidic buffer suppresses the ionization of the phenolic hydroxyls, leading to sharper peaks and reproducible retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations on a 4.6 mm ID column. |
| Detection | UV at 290 nm | Benzophenones have strong UV absorbance. 290 nm is a common wavelength used for their detection. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Protocol:
-
Prepare the mobile phase and degas thoroughly.
-
Prepare a standard solution of 2,3',4,4'-THBP at approximately 1 mg/mL in methanol or the mobile phase.
-
Prepare a sample solution of the synthesized batch at the same concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: A complex series of multiplets between ~6.0 and 7.5 ppm. The specific splitting patterns will confirm the 1,2,4- and 1,3,4-substitution on the two rings.
-
Hydroxyl Protons: Four distinct, broad singlets at higher chemical shifts (typically >9.0 ppm), which are exchangeable with D₂O.
Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Integrate the signals and analyze the splitting patterns to confirm that the structure is consistent with 2,3',4,4'-tetrahydroxybenzophenone.
Safety and Handling
As a chemical intermediate, 2,3',4,4'-tetrahydroxybenzophenone requires careful handling in a laboratory or manufacturing setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [4]* Inhalation: Avoid inhaling dust. Ensure work is conducted in a well-ventilated area or fume hood. [4]* Contact: The compound is irritating to the eyes, respiratory system, and skin. [4]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [4]* Storage: Store in a tightly sealed container in a dry, room-temperature environment. [4]
Application in Pharmaceutical Synthesis: A Representative Pathway
While 2,3',4,4'-THBP is widely cited as a pharmaceutical intermediate, specific examples of its direct incorporation into currently marketed drugs are not prevalent in the public domain. [1][2]However, its polyhydroxylated structure makes it an excellent starting scaffold for the synthesis of flavonoid-type molecules and other polyphenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.
The following represents a plausible, illustrative synthetic pathway demonstrating the utility of THBP as an intermediate. This protocol outlines the synthesis of a pterocarpinoid-like scaffold, where the THBP core is cyclized to form a new heterocyclic system.
Illustrative Reaction:
Caption: Illustrative Synthesis of a Bioactive Scaffold from THBP.
Protocol:
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2,3',4,4'-THBP (1 eq.) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.). The base is crucial for deprotonating the phenolic hydroxyl groups, forming the more nucleophilic phenoxides.
-
Cyclization: Add 1,2-dibromoethane (1.1 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction to 80-90 °C and monitor by TLC or HPLC. The reaction involves a double intramolecular Williamson ether synthesis, where two phenoxide groups attack the dibromoethane to form a new six-membered heterocyclic ring fused to the benzophenone core.
-
Work-up: Upon completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the target heterocyclic compound.
This example, though illustrative, demonstrates the core principle of using 2,3',4,4'-THBP as a rigid scaffold upon which further chemical complexity can be built to access novel, potentially bioactive chemical space.
References
- CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
- US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone.
-
Yuanita, E., et al. (2023). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]
-
2,3,4,4'-Tetrahydroxy benzophenone. ChemBK. [Link]
-
Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Patsnap Eureka. [Link]
-
United States Patent 5,606,105. (1997). [Link]
-
2,3',4,4'-Tetrahydroxybenzophenone. PubChem. [Link]
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- 3. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]
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- 5. 2,3',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 12472902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 2,3',4,4'-Tetrahydroxybenzophenone in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Inhibitory Potential of 2,3',4,4'-Tetrahydroxybenzophenone
2,3',4,4'-Tetrahydroxybenzophenone is a polyhydroxylated benzophenone, a class of compounds that has garnered significant interest in the scientific community for their diverse biological activities. The structural motif of a benzophenone core adorned with multiple hydroxyl groups confers upon these molecules the ability to interact with a variety of biological targets, including enzymes. The electron-rich phenolic rings and the central carbonyl group can participate in hydrogen bonding, hydrophobic interactions, and even chelation of metal ions within enzyme active sites. This makes 2,3',4,4'-Tetrahydroxybenzophenone a compelling candidate for investigation as an enzyme inhibitor in drug discovery and related fields.
This comprehensive guide provides detailed application notes and standardized protocols for the investigation of 2,3',4,4'-Tetrahydroxybenzophenone as an inhibitor of three key enzymes: xanthine oxidase, α-glucosidase, and tyrosinase. These enzymes are implicated in a range of pathological conditions, including gout, diabetes, and hyperpigmentation disorders, respectively. By providing a robust framework for these studies, we aim to empower researchers to unlock the therapeutic potential of this intriguing molecule.
Physicochemical Properties and Handling of 2,3',4,4'-Tetrahydroxybenzophenone
A thorough understanding of the physicochemical properties of 2,3',4,4'-Tetrahydroxybenzophenone is paramount for designing and executing reliable enzyme inhibition assays.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₃H₁₀O₅ | |
| Molecular Weight | 246.22 g/mol | |
| Appearance | White to light yellow crystal powder | |
| Melting Point | Approximately 221 °C | |
| Solubility | Practically insoluble in water; Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). |
Stock Solution Preparation: A Critical First Step
Given its poor aqueous solubility, a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone should be prepared in a suitable organic solvent, typically 100% Dimethyl Sulfoxide (DMSO). A starting concentration of 10-50 mM is recommended. It is crucial to ensure that the final concentration of DMSO in the enzyme assay is kept low (ideally ≤ 1%) to avoid solvent-induced enzyme inhibition or denaturation.
Stability Considerations
Polyhydroxybenzophenones can be susceptible to oxidation, particularly at neutral or slightly basic pH.[1] It is advisable to prepare fresh dilutions of the compound from the stock solution for each experiment. Stock solutions in DMSO should be stored at -20°C and protected from light to minimize degradation.
Core Principles of Enzyme Inhibition Assays
The primary objective of these protocols is to determine the inhibitory potency of 2,3',4,4'-Tetrahydroxybenzophenone, quantified by its half-maximal inhibitory concentration (IC₅₀), and to elucidate its mechanism of inhibition.
Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is a key parameter for comparing the potency of different inhibitors. The determination of the IC₅₀ value involves measuring the enzyme activity at a range of inhibitor concentrations.
Elucidating the Mechanism of Inhibition: The Role of Kinetic Studies
Enzyme inhibitors can be broadly classified based on their mechanism of action. Understanding this mechanism provides valuable insights into how the inhibitor interacts with the enzyme. The primary types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
The mechanism of inhibition can be determined by performing kinetic studies, where the initial reaction velocity is measured at various substrate and inhibitor concentrations. The data are then graphically represented, most commonly using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
Case Study 1: Inhibition of Xanthine Oxidase
Rationale: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout.[2] Structurally similar benzophenones have demonstrated inhibitory activity against xanthine oxidase, making 2,3',4,4'-Tetrahydroxybenzophenone a promising candidate for investigation. For instance, 2,2',4,4'-tetrahydroxybenzophenone has been reported to inhibit xanthine oxidase with an IC₅₀ value of 47.59 µM.[3]
Experimental Workflow: Xanthine Oxidase Inhibition Assay
Workflow for the Xanthine Oxidase inhibition assay.
Detailed Protocol: Xanthine Oxidase Inhibition Assay
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
2,3',4,4'-Tetrahydroxybenzophenone
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water and adjusting the pH.
-
Xanthine Solution (150 µM): Dissolve xanthine in the phosphate buffer. Gentle warming may be required to fully dissolve the substrate.
-
Xanthine Oxidase Solution (e.g., 0.1 U/mL): Prepare a stock solution in cold phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Test Compound and Allopurinol Solutions: Prepare a 10 mM stock solution of 2,3',4,4'-Tetrahydroxybenzophenone and Allopurinol in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol (96-well plate format):
-
Add the following to each well:
-
Blank wells: 150 µL of phosphate buffer and 50 µL of the corresponding test compound dilution (without enzyme).
-
Control wells (100% enzyme activity): 100 µL of phosphate buffer, 50 µL of xanthine oxidase solution, and 50 µL of buffer containing the same concentration of DMSO as the test wells.
-
Test wells: 100 µL of phosphate buffer, 50 µL of xanthine oxidase solution, and 50 µL of the desired concentrations of 2,3',4,4'-Tetrahydroxybenzophenone.
-
Positive control wells: 100 µL of phosphate buffer, 50 µL of xanthine oxidase solution, and 50 µL of the desired concentrations of allopurinol.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the xanthine solution to all wells.
-
Immediately measure the increase in absorbance at 295 nm in a microplate reader, taking readings every minute for 10-20 minutes.
-
Case Study 2: Inhibition of α-Glucosidase
Rationale: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4][5] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes α-glucosidase a key therapeutic target for the management of type 2 diabetes.[5] Polyhydroxybenzophenones have been reported to be potent inhibitors of α-glucosidase, suggesting that 2,3',4,4'-Tetrahydroxybenzophenone may also exhibit this activity.[6]
Experimental Workflow: α-Glucosidase Inhibition Assay
Workflow for the α-Glucosidase inhibition assay.
Detailed Protocol: α-Glucosidase Inhibition Assay
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
2,3',4,4'-Tetrahydroxybenzophenone
-
Acarbose (positive control)
-
Sodium Phosphate Buffer (100 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃, 1 M)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Sodium Phosphate Buffer (100 mM, pH 6.8): Prepare and adjust the pH as described previously.
-
pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer.
-
α-Glucosidase Solution (e.g., 0.5 U/mL): Prepare a stock solution in cold phosphate buffer. The optimal concentration should be determined empirically.
-
Test Compound and Acarbose Solutions: Prepare stock solutions and serial dilutions as described for the xanthine oxidase assay.
-
-
Assay Protocol (96-well plate format): [4][7]
-
Add the following to each well:
-
Blank wells: 50 µL of phosphate buffer.
-
Control wells (100% enzyme activity): 25 µL of phosphate buffer and 25 µL of α-glucosidase solution.
-
Test wells: 25 µL of the desired concentrations of 2,3',4,4'-Tetrahydroxybenzophenone and 25 µL of α-glucosidase solution.
-
Positive control wells: 25 µL of the desired concentrations of acarbose and 25 µL of α-glucosidase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Case Study 3: Inhibition of Tyrosinase
Rationale: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[8] Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin-lightening applications.[8] The phenolic structure of 2,3',4,4'-Tetrahydroxybenzophenone makes it a strong candidate for a tyrosinase inhibitor, as many known tyrosinase inhibitors are phenolic compounds that can chelate the copper ions in the enzyme's active site.
Experimental Workflow: Tyrosinase Inhibition Assay
Workflow for the Tyrosinase inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
Materials and Reagents:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
2,3',4,4'-Tetrahydroxybenzophenone
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Reagent Preparation:
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH as described previously.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in the phosphate buffer. Prepare this solution fresh just before use, as it is prone to auto-oxidation.[2]
-
Tyrosinase Solution (e.g., 1000 U/mL stock): Prepare a stock solution in cold phosphate buffer. Dilute to the desired working concentration (e.g., 20-50 U/mL) just before use.[9]
-
Test Compound and Kojic Acid Solutions: Prepare stock solutions and serial dilutions as described previously.
-
-
Assay Protocol (96-well plate format): [2][9]
-
Add the following to each well:
-
Blank wells: 180 µL of phosphate buffer.
-
Control wells (100% enzyme activity): 120 µL of phosphate buffer, 20 µL of tyrosinase solution, and 40 µL of buffer containing DMSO.
-
Test wells: 120 µL of phosphate buffer, 20 µL of tyrosinase solution, and 40 µL of the desired concentrations of 2,3',4,4'-Tetrahydroxybenzophenone.
-
Positive control wells: 120 µL of phosphate buffer, 20 µL of tyrosinase solution, and 40 µL of the desired concentrations of kojic acid.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the increase in absorbance at 475 nm in a microplate reader, taking readings every minute for 10-20 minutes.
-
Data Analysis and Interpretation
Calculation of Percent Inhibition and IC₅₀ Value
-
Calculate the rate of reaction (velocity): For kinetic assays (xanthine oxidase and tyrosinase), determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min). For the endpoint α-glucosidase assay, the final absorbance reading is used.
-
Calculate the percentage of inhibition: Use the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition. This can be determined by fitting the data to a sigmoidal dose-response curve using a suitable software package such as GraphPad Prism.[10][11]
Kinetic Analysis: Deciphering the Inhibition Mechanism
To determine the mechanism of inhibition, perform the enzyme assay with varying concentrations of both the substrate and 2,3',4,4'-Tetrahydroxybenzophenone.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Construct a Lineweaver-Burk plot by plotting 1/velocity (1/V) on the y-axis against 1/[substrate] (1/[S]) on the x-axis for each inhibitor concentration.
-
Analyze the resulting plot to determine the type of inhibition:
Interpreting Lineweaver-Burk plots for different inhibition types.
Conclusion and Future Directions
These detailed protocols provide a robust starting point for investigating the enzyme inhibitory properties of 2,3',4,4'-Tetrahydroxybenzophenone. By systematically applying these methods, researchers can obtain reliable data on the IC₅₀ values and mechanisms of inhibition against xanthine oxidase, α-glucosidase, and tyrosinase. Such studies are crucial for elucidating the therapeutic potential of this compound and for guiding future drug development efforts. Further investigations could include structure-activity relationship studies with related benzophenone derivatives to optimize inhibitory potency and selectivity.
References
-
GraphPad. (n.d.). How to determine an IC50. GraphPad Prism. [Link]
-
Sheu, S. Y., Tsai, H. J., & Chiang, H. C. (1999). Benzophenones as xanthine oxidase inhibitors. Anticancer Research, 19(2A), 1131–1135. [Link]
-
Majid Ali. (2022, March 5). IC50 values by using GraphPad Prism. YouTube. [Link]
-
Hu, X., Xiao, Y., Wu, J., & Ma, L. (2011). Evaluation of polyhydroxybenzophenones as α-glucosidase inhibitors. Archiv der Pharmazie, 344(2), 71–77. [Link]
-
Sheu, S. Y., Tsai, H. J., & Chiang, H. C. (1999). Benzophenones as xanthine oxidase inhibitors. Anticancer Research, 19(2A), 1131–1135. [Link]
-
Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1, 75-85. As cited in Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Ferreira, I. C. F. R., et al. (2016). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-8. [Link]
-
Do, T. H., & Sichaem, J. (2022). α-Glucosidase inhibition (IC 50 ± SD) of 1-7. ResearchGate. [Link]
-
Dettori, M. A., et al. (2020). Calculated IC50 of each compound on tyrosinase and laccase enzymes and type of inhibition exerted. ResearchGate. [Link]
-
Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit. [Link]
-
Liu, Y., et al. (2024). Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase. Food Chemistry: X, 21, 101016. [Link]
-
PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). 2,3,4,4'-Tetrahydroxy benzophenone. [Link]
-
Zhang, Y., et al. (2023). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules, 28(17), 6296. [Link]
-
ResearchGate. (n.d.). Kinetic parameters and inhibition constants of the novel xanthine oxidase inhibitors. [Link]
-
PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2014). Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. Food Chemistry, 145, 613-620. [Link]
-
Jiménez, M., et al. (2001). Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. Journal of Agricultural and Food Chemistry, 49(8), 4060-4063. [Link]
-
ResearchGate. (n.d.). Table 3. Kinetic Solubility Measurements in Phosphate-Buffered Saline. [Link]
-
Parvez, S., et al. (2023). Tyrosinase Inhibitors: A Perspective. Molecules, 28(15), 5849. [Link]
-
PubChem. (n.d.). 2,3,4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Chemical structures of selected tyrosinase inhibitors belonging to some major classes. [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
Kim, Y. J., et al. (2005). 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. Biological & Pharmaceutical Bulletin, 28(2), 323-327. [Link]
-
NurseMinder. (2019, March 26). How do alpha-glucosidase inhibitors work? (Pharmacology for Nursing). YouTube. [Link]
-
Wang, Y., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 42, e69521. [Link]
-
Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. [Link]
-
Daou, M., et al. (2022). In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. PLOS ONE, 17(3), e0264969. [Link]
-
Bischoff, H. (1994). Pharmacology of alpha-glucosidase inhibition. European Journal of Clinical Investigation, 24 Suppl 3, 3-10. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone
Welcome to the technical support center for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone (THBP). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial intermediate in the manufacturing of photoresists for the microelectronics industry, as well as in the development of pharmaceuticals and UV absorbers, mastering the synthesis of THBP is of significant industrial importance.[1][2] This document provides in-depth, field-proven insights and detailed protocols to enhance the success of your experiments.
I. Understanding the Synthesis: Core Methodologies
The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone typically proceeds via electrophilic aromatic substitution, with the most common methods being the Friedel-Crafts acylation and the Houben-Hoesch reaction. The choice between these methods often depends on the available starting materials, desired scale, and safety considerations.
A. Friedel-Crafts Acylation
This is a widely used method for forming aryl ketones. In the context of THBP synthesis, it generally involves the reaction of pyrogallic acid with p-hydroxybenzoic acid in the presence of a Lewis acid catalyst.
-
Mechanism: The Lewis acid (e.g., ZnCl₂, BF₃) activates the p-hydroxybenzoic acid, making it a more potent electrophile that can then be attacked by the electron-rich pyrogallic acid ring.[3][4] The reaction is driven by the formation of a stable ketone.
B. Houben-Hoesch Reaction
This reaction is particularly useful for the synthesis of polyhydroxy benzophenones.[5] It involves the reaction of a nitrile with an activated aromatic compound in the presence of a Lewis acid and hydrogen chloride.
-
Mechanism: The nitrile reacts with HCl and the Lewis acid to form an imine hydrochloride intermediate.[5][6] This electrophilic species is then attacked by the aromatic ring (pyrogallic acid). The resulting ketimine hydrochloride is subsequently hydrolyzed to yield the desired benzophenone.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a common frustration in this synthesis. The issue can typically be traced back to a few key areas:
-
Catalyst Deactivation: Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in your reagents or solvent will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or poor mixing. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it or slightly increasing the temperature.
-
Sub-optimal Reagent Stoichiometry: The molar ratio of the reactants and the catalyst is crucial. For instance, in the Houben-Hoesch synthesis of THBP from pyrogallic acid and p-hydroxybenzonitrile, an optimal molar ratio of pyrogallic acid to p-hydroxybenzonitrile has been found to be between 1:0.96 and 1:0.83.[2]
-
Losses during Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization. Ensure the pH is adjusted correctly during workup to precipitate the crude product. During recrystallization from boiling water, if the solution is cooled too quickly or if an excessive amount of solvent is used, the recovery of the purified product will be diminished.
Q2: I am observing the formation of a significant amount of dark, tar-like byproduct. How can this be minimized?
A2: Tar formation is often a result of side reactions, which can be minimized by carefully controlling the reaction conditions:
-
Temperature Control: Overheating the reaction mixture can lead to polymerization and degradation of the starting materials and product, resulting in tar. Maintain the recommended reaction temperature throughout the synthesis. For example, some Friedel-Crafts reactions are performed at elevated temperatures, but exceeding the optimal range can be detrimental.
-
Catalyst Concentration: Using an excessive amount of the Lewis acid catalyst can also promote side reactions and tar formation.[7] It is important to use the correct stoichiometric amount of the catalyst relative to the limiting reagent.
-
Purity of Starting Materials: Impurities in the starting materials can act as catalysts for unwanted side reactions. Use high-purity pyrogallic acid and p-hydroxybenzoic acid (or p-hydroxybenzonitrile).
Q3: The purification of my crude product by recrystallization is proving difficult, with low recovery. What can I do to improve this step?
A3: The purification of THBP can be challenging due to its multiple hydroxyl groups, which can lead to issues with solubility and crystallization.
-
Solvent Choice: While water is a common solvent for recrystallization, the volume used is critical. Use the minimum amount of boiling water necessary to fully dissolve the crude product.[1] Using too much solvent will result in a lower yield upon cooling.
-
Decolorization: The use of activated carbon is highly recommended to remove colored impurities.[1] Add a small amount of activated carbon to the hot solution and boil for 10-20 minutes before filtering.[1] Be aware that using too much activated carbon can lead to adsorption of the product and reduce the yield.
-
Cooling Rate: Allow the filtered solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure THBP can help induce the process.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of hydrogen chloride in the Houben-Hoesch reaction?
A1: In the Houben-Hoesch reaction, dry hydrogen chloride gas is essential for the formation of the reactive electrophile. It protonates the nitrile, which, in conjunction with the Lewis acid, forms the highly electrophilic ketimine hydrochloride intermediate that is then attacked by the electron-rich phenol.[5]
Q2: Can I use a different Lewis acid than the one specified in the protocol?
A2: While other Lewis acids can be used, their reactivity and the optimal reaction conditions may differ. For example, aluminum chloride is a very strong Lewis acid but can sometimes lead to more side products. Boron trifluoride is another option that has been used successfully in the synthesis of THBP.[1] If you choose to use a different catalyst, you will likely need to re-optimize the reaction conditions, such as temperature and reaction time.
Q3: Is it necessary to protect the hydroxyl groups on the starting materials?
A3: In many published procedures for THBP synthesis, the hydroxyl groups are not protected. The reaction conditions are typically chosen to favor acylation at the desired position on the aromatic ring. However, in some cases, protection of the hydroxyl groups could potentially reduce side reactions and improve yield, but this would add extra steps to the synthesis (protection and deprotection), increasing complexity and cost.
IV. Experimental Protocols
Protocol 1: Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone via Houben-Hoesch Reaction
This protocol is adapted from a patented method and is intended for use by trained chemists in a properly equipped laboratory.[2]
Materials:
-
Pyrogallic acid
-
p-Hydroxybenzonitrile
-
Anhydrous ether
-
Zinc chloride (ZnCl₂)
-
Dry hydrogen chloride (HCl) gas
-
20 wt% Hydrochloric acid aqueous solution
-
Activated carbon
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add pyrogallic acid (0.25 mol), p-hydroxybenzonitrile (0.24 mol), and 150 ml of anhydrous ether.[2]
-
Stir the mixture at room temperature until all solids have dissolved.[2]
-
Add zinc chloride (0.1 mol) to the solution.[2]
-
Immediately begin bubbling dry hydrogen chloride gas through the solution for 3 hours.[2]
-
Stop the flow of HCl and allow the reaction to stir at room temperature for 24 hours.[2]
-
After 24 hours, resume bubbling dry HCl gas through the solution for an additional 2 hours.[2]
-
Add 48 ml of 20 wt% hydrochloric acid aqueous solution and 100 ml of diethyl ether to the reaction mixture.[2]
-
Heat the mixture to reflux for 2 hours to hydrolyze the ketimine intermediate.[2]
-
After cooling to room temperature, transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with ether.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of 2,3',4,4'-Tetrahydroxybenzophenone
Procedure:
-
Dissolve the crude THBP product in a minimal amount of boiling deionized water.[1]
-
Add a small amount of activated carbon (approximately 2-5% by weight of the crude product) to the hot solution.[1]
-
Gently boil the mixture for 10-20 minutes to allow for decolorization.[1]
-
While still hot, filter the solution through a fluted filter paper to remove the activated carbon.[1]
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in a vacuum oven to obtain the final product.
V. Data Summary
| Synthesis Method | Starting Materials | Catalyst | Key Advantages | Key Challenges |
| Friedel-Crafts Acylation | Pyrogallic acid, p-hydroxybenzoic acid | BF₃-Methanol, ZnCl₂ | Readily available starting materials. | Can require elevated temperatures; potential for side reactions. |
| Houben-Hoesch Reaction | Pyrogallic acid, p-hydroxybenzonitrile | ZnCl₂/HCl | Moderate reaction conditions. | Requires handling of HCl gas; multi-step workup. |
VI. Visual Diagrams
Caption: Mechanism of Friedel-Crafts Acylation for THBP Synthesis.
Caption: Troubleshooting Workflow for Low Reaction Yield.
References
- Wynn, R. W., & Hoch, P. E. (1954). Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. U.S. Patent No. 2,694,729. Washington, DC: U.S.
- Wang, Y. (2010). Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
-
Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]
- Institute of Chemical Industry of Forest Products, Chinese Academy of Forestry. (2012). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP).
- Hubei Meikai Chemical Co., Ltd. (2012). Preparation method for 2,2',4,4'-tetrehydroxybenzophenone.
-
Pai, S., & Rao, B. S. (2022). Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. Materials Today: Proceedings, 62, 3634-3639. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
- Lilly, Eli and Company. (1998). Demethylation process for preparing benzo[b]thiophenes.
-
Kumar, A. (2020). HOUBEN–HOESCH REACTION. B N College, Bhagalpur. [Link]
-
S.M.K.P.G. College. (n.d.). Houben - Hoesch Reaction. [Link]
-
Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299–300. [Link]
- Mundipharma, GmbH. (2009). Demethylation of 14-hydroxy substituted alkaloid derivatives.
-
ResearchGate. (n.d.). Synthesis of benzophenones via Friedel–Crafts reactions. [Link]
-
Ahluwalia, V. K., & Kumar, S. (2019). Houben-Hoesch Synthesis. In Name Reactions in Organic Synthesis (pp. 239-242). Cambridge University Press. [Link]
-
ResearchGate. (n.d.). Houben-Hoesch Reaction. [Link]
Sources
- 1. CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
- 2. Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP) - Eureka | Patsnap [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone
Welcome to the technical support resource for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone (THBP). This guide is designed for researchers, chemists, and professionals in drug development and materials science who are navigating the complexities of synthesizing this valuable polyhydroxybenzophenone. As an important intermediate for photoresists in the microelectronics industry, UV absorbers, and pharmaceuticals, mastering its synthesis is crucial.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established literature.
Overview of Synthetic Strategies
The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone is not trivial, often plagued by challenges such as low yields, complex purification, and the formation of isomeric byproducts.[1] The choice of synthetic route significantly impacts these outcomes. The primary methods involve electrophilic aromatic substitution, typically through a Friedel-Crafts acylation or a related reaction. Below is a comparative summary of common approaches.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Key Advantages | Common Challenges | Reference |
| Hoesch Reaction | Pyrogallic acid & p-Hydroxybenzonitrile | Lewis Acid (e.g., ZnCl₂) and HCl gas | Moderate reaction conditions; simple process. | Use of hazardous HCl gas; post-treatment can be complex. | [1] |
| Friedel-Crafts Acylation | Pyrogallic acid & p-Hydroxybenzoic acid | Boron trifluoride methanol solution | Avoids highly corrosive HCl gas. | Can have long reaction times and high temperatures, leading to higher energy consumption.[2] | [2] |
| Demethylation Route | 1,2,3-Trimethoxybenzene & p-Anisic acid | Eaton's reagent, then BBr₃ | High yield (approx. 86.4%) and high purity (≥98.8%). | Requires a two-step process; BBr₃ is highly corrosive and moisture-sensitive. |
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Reaction Stage Issues
Q: My reaction yield is consistently low. What are the primary factors I should investigate?
A: Low yield is a frequent challenge and can stem from several sources. Here’s a systematic approach to diagnosing the issue:
-
Reagent Purity and Stoichiometry:
-
Causality: Pyrogallic acid is highly susceptible to oxidation, appearing as discolored (pinkish or brown) crystals. Oxidized starting material is less reactive and can introduce impurities that inhibit the catalyst. Similarly, the Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) must be strictly anhydrous, as moisture will hydrolyze and deactivate it.
-
Solution: Use freshly purchased or purified pyrogallic acid. Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Ensure your Lewis acid is from a freshly opened container or has been properly stored in a desiccator. For the Hoesch reaction, a molar ratio of pyrogallic acid to p-hydroxybenzonitrile between 1:0.96 and 1:0.83 has been found to be effective.[1]
-
-
Catalyst Activity and Loading:
-
Causality: In Friedel-Crafts type reactions, the catalyst forms a complex with the hydroxyl groups of both the reactant and the product. This requires using at least stoichiometric amounts of the catalyst, and often an excess is needed to drive the reaction. Insufficient catalyst is a common reason for incomplete conversion.
-
Solution: For reactions using catalysts like BF₃·MeOH or ZnCl₂, ensure the correct molar equivalents are used as specified in the literature. For instance, one patented method specifies a mass-to-volume ratio of pyrogallic acid to boron trifluoride methanol solution of 1:4 g/mL.[2]
-
-
Reaction Temperature and Time:
-
Causality: Electrophilic acylations are sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired side-products and decomposition, especially with highly activated rings like pyrogallic acid. Conversely, a temperature that is too low will result in an impractically slow or stalled reaction.
-
Solution: Optimize the temperature carefully. For the Hoesch synthesis, the reaction is typically run at room temperature for an extended period (e.g., 20-24 hours).[1] For the BF₃·MeOH catalyzed method, a specific temperature profile is often required.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating that could lead to degradation.
-
Work-up and Purification Hurdles
Q: My final product is a dark, tarry substance instead of a crystalline solid. How can I fix my work-up procedure?
A: The formation of a tarry product is often due to a combination of product degradation and residual catalyst.
-
Quenching Protocol:
-
Causality: The work-up for a Friedel-Crafts or Hoesch reaction involves hydrolyzing the catalyst-product complex. Pouring the reaction mixture directly into water can cause a rapid, exothermic reaction, leading to localized heating and degradation of the sensitive polyhydroxy product.
-
Solution: The quench should be performed slowly and at low temperatures. A recommended procedure is to pour the reaction mixture onto crushed ice or into a pre-chilled acidic solution (e.g., ice-cold dilute HCl).[3] This ensures that the temperature remains low and controllably hydrolyzes the aluminum or zinc complexes. For instance, after a Hoesch reaction, adding a 20 wt% hydrochloric acid solution and heating to reflux for 2 hours can facilitate the hydrolysis and separation.[1]
-
-
Extraction and Washing:
-
Causality: Incomplete removal of acidic catalysts or byproducts can lead to product instability and discoloration upon solvent removal.
-
Solution: After quenching, perform a thorough extraction with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers and wash them sequentially with water and then a saturated brine solution to remove inorganic salts.[1] Neutralizing the solution carefully is also critical; one method suggests adjusting the pH to 6-7 with a sodium bicarbonate solution to precipitate the crude product.[2]
-
Q: My isolated product is off-color (e.g., pink, brown, or yellow). How can I decolorize it effectively?
A: Discoloration is typically due to trace impurities, often oxidized species.
-
Use of Activated Carbon:
-
Causality: Activated carbon has a high surface area and can adsorb colored impurities from the solution.
-
Solution: Dissolve the crude product in a minimal amount of a suitable hot solvent (boiling water is often effective for this compound).[2] Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product) and boil the solution for 10-20 minutes.
-
Critical Step: Filter the solution while it is still hot using fluted filter paper or a Celite pad to remove the carbon. If the solution cools, the product will crystallize prematurely, leading to significant loss.
-
-
Recrystallization:
-
Causality: Recrystallization is the most powerful technique for purifying solid compounds. The choice of solvent is paramount.
-
Solution: Water is a commonly cited solvent for the recrystallization of THBP.[2][4] The key is to dissolve the crude product in the minimum amount of boiling solvent to create a saturated solution. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals. Collect the crystals by filtration.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for diagnosing low yield.
Detailed Experimental Protocols
The following protocols are synthesized from published methods and patents. Researchers should always first consult the original source and perform a thorough safety assessment.
Protocol 1: Hoesch Reaction Synthesis[1]
This method uses pyrogallic acid and p-hydroxybenzonitrile with a zinc chloride catalyst.
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add pyrogallic acid (e.g., 0.25 mol), p-hydroxybenzonitrile (e.g., 0.24 mol), and anhydrous diethyl ether (150 ml).
-
Catalyst Addition: Stir the mixture at room temperature until all solids have dissolved. Add anhydrous zinc chloride (e.g., 0.1 mol).
-
HCl Gas Introduction: Immediately begin bubbling dry hydrogen chloride gas through the solution. Continue the gas flow for approximately 3 hours.
-
Reaction: Seal the flask and continue stirring at room temperature for 24 hours. After this period, bubble dry HCl gas through the mixture again for another 2 hours.
-
Work-up: Add 20 wt% aqueous hydrochloric acid (approx. 48 ml) and 100 ml of diethyl ether. Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of the intermediate ketimine.
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by recrystallization from hot water, often with the use of activated carbon for decolorization.
Protocol 2: Demethylation Route[3]
This high-yield route involves two main steps: a Friedel-Crafts acylation to form a methoxy-protected intermediate, followed by demethylation.
-
Step 1: Synthesis of Intermediate:
-
In a suitable reactor, combine 1,2,3-trimethoxybenzene and p-anisic acid.
-
Use Eaton's reagent as the catalyst and 1,2-dichloroethane as the solvent.
-
The specific conditions (temperature, time) for this acylation should be optimized, but it is a standard Friedel-Crafts procedure.
-
After the reaction is complete, perform a standard aqueous work-up to isolate the crude 2,3,4,4'-tetramethoxybenzophenone intermediate.
-
-
Step 2: Demethylation:
-
Dissolve the intermediate in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂. This step is highly exothermic and releases HBr gas.
-
Allow the reaction to stir at low temperature and then warm slowly to room temperature.
-
Carefully quench the reaction by slowly adding it to an ice/water mixture.
-
Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic fractions, dry, and concentrate to yield the final product, 2,3',4,4'-Tetrahydroxybenzophenone. The reported yield for this step is approximately 86.4% with a purity of ≥98.8%.
-
Frequently Asked Questions (FAQs)
Q: Which synthesis method is best for scaling up?
A: For large-scale production, methods that avoid highly toxic or difficult-to-handle reagents are preferred. The method using boron trifluoride methanol solution is often more amenable to scale-up than those requiring anhydrous HCl gas (Hoesch reaction) or the highly corrosive and moisture-sensitive BBr₃ (demethylation route).[2] However, the high yield and purity of the demethylation route make it very attractive if the appropriate engineering controls are in place to handle BBr₃ safely.
Q: How can I confirm the structure and purity of my final product?
A: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The number of signals, their splitting patterns, and chemical shifts will confirm the substitution pattern on the aromatic rings.
-
FTIR Spectroscopy: Will show a characteristic strong absorption for the ketone carbonyl group (C=O) and broad absorptions for the hydroxyl (-OH) groups.[5]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (246.22 g/mol for C₁₃H₁₀O₅).[6]
-
High-Performance Liquid Chromatography (HPLC): Is the best method for determining the purity of the final product, often achieving purities of over 99% after proper recrystallization.[4]
-
Melting Point: A sharp melting point close to the literature value (e.g., 198-200 °C or 204.5-213.2 °C, depending on the source) is a good indicator of purity.[2][4]
Q: What are the primary safety concerns?
A:
-
Lewis Acids (AlCl₃, ZnCl₂, BF₃, BBr₃): These are corrosive and react violently with water. Handle them in a fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and work under anhydrous conditions.
-
Anhydrous Solvents (Diethyl Ether, Dichloromethane): Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. Handle both in a well-ventilated fume hood.
-
Hydrogen Chloride (HCl) Gas: Highly corrosive and toxic. Must be handled in a fume hood with a proper gas scrubbing system.
Synthesis and Key Reaction Mechanism
The core of most THBP syntheses is the electrophilic acylation of a highly activated phenol derivative. The diagram below illustrates the general mechanism for a Lewis-acid catalyzed Friedel-Crafts acylation.
Caption: Generalized mechanism for Friedel-Crafts acylation.
References
- LIU Lanxiang, HUANG Weidong, DONG Gang, LI Kun, MA Jinju, ZHANG Hong (2021). Synthesis of 2, 3, 4, 4'-Tetrahydroxybenzophenone from 1, 2, 3-Trimethoxybenzene. Guangdong Chemical Industry.
- CN102659613A (2012). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Patsnap Eureka.
- CN101817735A (2010). Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone. Google Patents.
- US2694729A (1954). Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. Google Patents.
-
TSI Journals (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Available at: [Link]
-
Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana. Available at: [Link]
- US5977413A (1997). Process for the preparation of hydroxybenzophenones. Google Patents.
Sources
- 1. Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP) - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
- 3. US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 6. 2,2′,4,4′-四羟基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Degradation Pathways of 2,3',4,4'-Tetrahydroxybenzophenone Under UV Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3',4,4'-Tetrahydroxybenzophenone under UV stress. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to support your experimental work.
A Note on Isomeric Specificity: While this guide focuses on 2,3',4,4'-Tetrahydroxybenzophenone, it is important to note that much of the existing literature on the photodegradation of tetrahydroxybenzophenones pertains to its isomer, 2,2',4,4'-Tetrahydroxybenzophenone (BP-2). Due to the limited direct research on the 2,3',4,4' isomer, this guide synthesizes established principles from closely related benzophenone derivatives to provide a robust framework for your investigations. The fundamental photochemical principles and degradation mechanisms are expected to be broadly applicable across these isomers.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of 2,3',4,4'-Tetrahydroxybenzophenone degradation under UV stress.
Q1: What is the primary mechanism of UV absorption by 2,3',4,4'-Tetrahydroxybenzophenone?
A1: 2,3',4,4'-Tetrahydroxybenzophenone, like other benzophenone derivatives, possesses a chromophore—the benzoyl group—that efficiently absorbs ultraviolet (UV) radiation. The presence of multiple hydroxyl (-OH) groups on the phenyl rings enhances its UV-absorbing capabilities. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. The strategic placement of hydroxyl groups facilitates a rapid and efficient de-excitation process, often through excited-state intramolecular proton transfer (ESIPT), where the absorbed UV energy is dissipated as thermal energy. This inherent photostability is why these compounds are used as UV absorbers in various applications.
Q2: Does 2,3',4,4'-Tetrahydroxybenzophenone degrade under direct UV irradiation alone?
A2: While 2,3',4,4'-Tetrahydroxybenzophenone is designed to be a UV absorber, it is not completely immune to degradation. Direct photolysis can occur, though often at a slow rate. Studies on similar benzophenones have shown that significant degradation typically requires prolonged exposure or the presence of other reactive species. For instance, some benzophenone derivatives show minimal degradation even after extended periods in water when exposed to UV light alone[1].
Q3: What are Advanced Oxidation Processes (AOPs) and why are they relevant to the degradation of this compound?
A3: Advanced Oxidation Processes (AOPs) are methods designed to generate highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can initiate and accelerate the degradation of persistent organic pollutants like benzophenones. Common AOPs used in laboratory settings to study degradation pathways include:
-
UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.
-
UV/Persulfate: UV activation of persulfate (S₂O₈²⁻) produces sulfate radicals (SO₄⁻•), another potent oxidizing species.
-
Photo-Fenton (UV/H₂O₂/Fe²⁺): This process uses UV light to enhance the generation of hydroxyl radicals from the reaction of hydrogen peroxide and ferrous iron.
These methods are invaluable for simulating and accelerating environmental degradation pathways, as well as for water treatment applications[1][2].
Q4: What are the expected degradation products of 2,3',4,4'-Tetrahydroxybenzophenone?
A4: Based on studies of similar multi-hydroxylated benzophenones, the degradation of 2,3',4,4'-Tetrahydroxybenzophenone is expected to proceed through a series of reactions initiated by ROS. The primary degradation pathways likely involve:
-
Hydroxylation: Addition of •OH radicals to the aromatic rings, forming more highly hydroxylated benzophenone derivatives.
-
Cleavage of the Carbonyl Bridge: The C-C bond between the phenyl ring and the carbonyl group can be cleaved, leading to the formation of substituted benzoic acids and phenols.
-
Ring Opening: Further oxidation can lead to the cleavage of the aromatic rings, resulting in the formation of smaller aliphatic carboxylic acids (e.g., oxalic acid, formic acid)[3].
-
Polymerization: Under certain conditions, radical-induced polymerization can lead to the formation of dimerized or higher molecular weight products[4].
Q5: How does the solvent or water matrix affect the degradation process?
A5: The solvent system or water matrix plays a critical role in the photodegradation of benzophenones. Key factors include:
-
pH: The pH of the solution can influence the speciation of the benzophenone (protonated vs. deprotonated hydroxyl groups) and the efficiency of AOPs. For example, the degradation rate of some benzophenones in UV/persulfate systems is pH-dependent[5].
-
Dissolved Organic Matter (DOM): DOM, such as humic acids, can have a dual effect. It can act as a photosensitizer, generating ROS that enhance degradation. Conversely, it can also act as a light screen, reducing the UV energy reaching the target molecule, and as a scavenger of ROS, inhibiting degradation[1].
-
Inorganic Ions: Ions such as carbonate, bicarbonate, nitrate, and chloride can influence degradation rates by scavenging radicals or participating in secondary reactions[2].
Troubleshooting Guides
This section provides practical advice for common issues encountered during the experimental investigation of 2,3',4,4'-Tetrahydroxybenzophenone degradation.
Issue 1: Inconsistent or Non-Reproducible Degradation Rates
-
Question: "My observed degradation rates for 2,3',4,4'-Tetrahydroxybenzophenone vary significantly between seemingly identical experimental runs. What could be the cause?"
-
Answer and Troubleshooting Steps:
-
Check UV Lamp Output: The intensity of your UV source can fluctuate with age and temperature.
-
Solution: Use a radiometer to measure the lamp's output before each experiment to ensure consistent irradiation. If the output is unstable, allow the lamp to warm up for a sufficient period (e.g., 30 minutes) before starting the experiment. Replace aging lamps as needed.
-
-
Verify Reagent Concentrations: The concentrations of your target compound and any reagents used in AOPs (e.g., H₂O₂) are critical.
-
Solution: Prepare fresh stock solutions regularly. For H₂O₂, its concentration can decrease over time, so it's advisable to titrate it periodically to confirm its concentration. Ensure precise and consistent pipetting.
-
-
Control Temperature: Photochemical reactions can be temperature-sensitive.
-
Solution: Conduct your experiments in a temperature-controlled chamber or use a water bath to maintain a constant temperature in your reaction vessel.
-
-
Assess Water Matrix Effects: If you are using real water samples (e.g., river water, wastewater effluent), their composition can vary.
-
Solution: For mechanistic studies, start with ultrapure water to establish a baseline. When using environmental samples, characterize key parameters like pH, DOC, and major ion concentrations for each batch.
-
-
Ensure Consistent Mixing: Inadequate mixing can lead to concentration gradients and inconsistent exposure to UV light.
-
Solution: Use a magnetic stirrer at a consistent speed in your reaction vessel to ensure the solution is homogeneous.
-
-
Issue 2: Difficulty in Identifying Degradation Products by LC-MS
-
Question: "I am using HPLC-MS to analyze my samples, but I'm struggling to identify the degradation products. I see many small peaks, but their fragmentation patterns are unclear."
-
Answer and Troubleshooting Steps:
-
Optimize Chromatographic Separation: Co-elution of isomers or closely related products can complicate mass spectral interpretation.
-
Solution: Adjust your HPLC gradient to achieve better separation. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., formic acid, ammonium formate) to improve peak shape and resolution.
-
-
Address Product Instability: Some hydroxylated intermediates can be unstable and may degrade further during sample workup or analysis.
-
Solution: Analyze samples as quickly as possible after collection. If necessary, store them at low temperatures (e.g., 4°C) in the dark. Consider derivatization to stabilize reactive functional groups, although this can add complexity to the analysis.
-
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., Q-TOF, Orbitrap) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown products.
-
Solution: If available, utilize HRMS to obtain accurate m/z values for parent and fragment ions. This will significantly narrow down the possible chemical formulas for your intermediates.
-
-
Perform MS/MS Fragmentation Studies: Systematic fragmentation is key to structural elucidation.
-
Solution: Acquire MS/MS spectra at different collision energies to generate a comprehensive fragmentation pattern. Look for characteristic neutral losses (e.g., H₂O, CO, CO₂) and fragment ions that are indicative of the benzophenone core structure.
-
-
Consider Matrix Effects: Components of your sample matrix can suppress or enhance the ionization of your analytes in the MS source.
-
Solution: Perform a matrix effect study by spiking your analyte into post-extracted matrix blanks. If significant ion suppression is observed, improve your sample clean-up procedure (e.g., using solid-phase extraction) or use a stable isotope-labeled internal standard.
-
-
Issue 3: Low or No Degradation Observed
-
Question: "I have set up my UV/H₂O₂ experiment, but I am observing very little to no degradation of the parent compound. What am I doing wrong?"
-
Answer and Troubleshooting Steps:
-
Check UV Wavelength: The effectiveness of H₂O₂ photolysis is highly dependent on the UV wavelength.
-
Solution: Ensure you are using a UV source with a significant output in the UVC range (ideally around 254 nm) for efficient H₂O₂ cleavage into hydroxyl radicals. UVA lamps (e.g., 365 nm) are much less effective for this purpose.
-
-
Re-evaluate H₂O₂ Concentration: An insufficient concentration of H₂O₂ will result in a low yield of hydroxyl radicals. Conversely, an excessively high concentration can lead to self-scavenging of radicals.
-
Solution: Perform a series of experiments with varying H₂O₂ concentrations to find the optimal range for your system. A good starting point is often a molar ratio of H₂O₂ to the target compound between 10:1 and 100:1.
-
-
Assess for Radical Scavengers: As mentioned previously, components in your solvent or water matrix can consume the generated hydroxyl radicals before they can react with your target compound.
-
Solution: If using buffered solutions, be aware that some buffer components (e.g., phosphate at high concentrations) can have a slight scavenging effect. When working with environmental water samples, the presence of high levels of DOM or carbonate/bicarbonate is a likely cause of inhibition. Consider quantifying the scavenging capacity of your matrix.
-
-
Confirm Analytical Method for Parent Compound: Ensure that your analytical method is accurately measuring the concentration of the parent compound and that it is not being lost during sample preparation.
-
Solution: Run a control sample that has not been exposed to UV light but has undergone all other sample preparation steps to check for recovery.
-
-
Experimental Protocols
Protocol 1: General Procedure for a UV/H₂O₂ Photodegradation Experiment
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of hydrogen peroxide (e.g., 1 M) from a 30% w/w solution. Standardize this solution by titration.
-
-
Reaction Setup:
-
In a quartz reaction vessel, add the appropriate volume of ultrapure water (or the aqueous matrix of interest).
-
Spike with the 2,3',4,4'-Tetrahydroxybenzophenone stock solution to achieve the desired initial concentration (e.g., 10 µM). Ensure the volume of organic solvent is minimal (typically <0.1% v/v) to avoid solvent effects.
-
Place the vessel in the photoreactor, ensuring it is centered with respect to the UV lamp.
-
Add a magnetic stir bar and begin stirring at a constant rate.
-
Allow the solution to equilibrate to the desired temperature.
-
-
Initiation of Reaction and Sampling:
-
Add the required volume of the H₂O₂ stock solution to achieve the desired concentration (e.g., 100 µM).
-
Simultaneously, turn on the UV lamp to start the reaction (t=0).
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction in the withdrawn aliquot to stop further degradation. This can be done by adding a quenching agent like sodium sulfite or by placing the sample in the dark and on ice.
-
If necessary, filter the sample (e.g., through a 0.22 µm syringe filter) to remove any particulates.
-
Transfer the sample to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by a validated HPLC-UV or HPLC-MS/MS method to determine the concentration of the remaining parent compound and to identify and quantify degradation products.
-
Protocol 2: Sample Analysis by HPLC-MS/MS
-
Instrumentation:
-
HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI negative (due to the acidic phenolic protons).
-
Scan Mode: For initial screening, perform a full scan from m/z 50 to 500. For quantification and identification, use Multiple Reaction Monitoring (MRM) or Product Ion Scan mode.
-
MRM Transition for Parent: Determine the optimal precursor ion (e.g., [M-H]⁻) and product ions for 2,3',4,4'-Tetrahydroxybenzophenone by infusing a standard solution.
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum sensitivity.
-
Data Presentation
The following table summarizes kinetic data for the degradation of various benzophenone derivatives by hydroxyl radicals, which are the primary reactive species in many UV-AOPs. This data can serve as a benchmark for your own experiments.
| Compound | Second-Order Rate Constant with •OH (k•OH) [M⁻¹s⁻¹] | Reference |
| Benzophenone-3 (BP-3) | 1.09 (± 0.05) × 10¹⁰ | [2] |
| Benzophenone-4 (BP-4) | 8.3 (± 0.2) × 10⁹ | [5] |
| 2,4-dihydroxybenzophenone (BP-1) | 9.8 (± 0.3) × 10⁹ | [6] |
Visualization of Pathways and Workflows
Proposed Degradation Pathway
Caption: Proposed degradation pathway of 2,3',4,4'-Tetrahydroxybenzophenone via Advanced Oxidation Processes.
Experimental Workflow
Caption: A typical experimental workflow for studying the photodegradation of organic compounds.
References
-
Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Molecules. Available at: [Link]
-
Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules. Available at: [Link]
-
Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry. Available at: [Link]
-
Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Journal of Hazardous Materials. Available at: [Link]
-
2,3,4,4'-Tetrahydroxy benzophenone. ChemBK. Available at: [Link]
-
Assessing the Fate of Benzophenone-Type UV Filters and Transformation Products during Soil Aquifer Treatment: The Biofilm Compartment as Bioaccumulator and Biodegrader in Porous Media. Environmental Science & Technology. Available at: [Link]
-
Degradation of aqueous 2,4,4'-Trihydroxybenzophenone by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products. Water Research. Available at: [Link]
-
Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs. ResearchGate. Available at: [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]
-
2,3',4,4'-Tetrahydroxybenzophenone. PubChem. Available at: [Link]
-
Degradation of benzophenone-8 in UV/oxidation processes: Comparison of UV/H2O2, UV/persulfate, UV/chlorine processes. Seoul National University. Available at: [Link]
-
High-pressure liquid chromatographic analysis of anaerobic photoproducts of bilirubin-IX alpha in vitro and its comparison with photoproducts in vivo. The Biochemical Journal. Available at: [Link]
-
Study of photodegradation processes of environmental organic pollutants by UV spectrophotometry, liquid chromatography with UV and MS detection and chemometric methods. ResearchGate. Available at: [Link]
-
The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link]
-
Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. Available at: [Link]
-
2,3,4,4'-Tetrahydroxybenzophenone. PubChem. Available at: [Link]
-
2,3,4,4-Tetrahydroxybenzophenone. New Haven Pharma. Available at: [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]
-
Photochemical behavior of benzophenone sunscreens induced by nitrate in aquatic environments. Water Research. Available at: [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. Available at: [Link]
-
The effects of ultraviolet light on the degradation of organic compounds: a possible explanation for the absence of organic matter on Mars. Journal of Molecular Evolution. Available at: [Link]
-
Rapid clearance of a structural isomer of bilirubin during phototherapy. The Journal of Clinical Investigation. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Degradation processes of organic compounds over UV-irradiated TiO2. Effect of ozone. ResearchGate. Available at: [Link]
-
Competition Between “Meta-Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. ResearchGate. Available at: [Link]
-
HPLC Troubleshooting Guide. Chromedia. Available at: [Link]
-
Photolysis of sulfamethoxypyridazine in various aqueous media: aerobic biodegradation and identification of photoproducts by LC-UV-MS/MS. Journal of Hazardous Materials. Available at: [Link]
-
UV/TiO2/periodate system for the degradation of organic pollutants – Kinetics, mechanisms and toxicity study. SciSpace. Available at: [Link]
-
PREDICTING THE ORGANIC COMPOUND DEGRADATION IN AQUEOUS-PHASE ULTRAVIOLET (UV) AND UV-BASED ADVANCED OXIDATION PROCESSES. Digital Commons @ Michigan Tech. Available at: [Link]
- Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. Google Patents.
-
Assessment of the photo-degradation of UV-filters and radical-induced peroxidation in cosmetic sunscreen formulations. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
-
HPLC Troubleshooting: 4. Problems With The Chromatogram. Scribd. Available at: [Link]
-
HPLC Troubleshooting and Maintenance Techniques. YouTube. Available at: [Link]
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- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Photochemical behavior of benzophenone sunscreens induced by nitrate in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acylation of 2,3',4,4'-Tetrahydroxybenzophenone
Welcome to the technical support center for the synthesis and optimization of acylated 2,3',4,4'-Tetrahydroxybenzophenone (THBP) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this polyphenol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower your experimental design and troubleshooting efforts.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the core challenges and fundamental questions researchers face when working with a highly functionalized substrate like 2,3',4,4'-THBP.
Q1: Why is the acylation of 2,3',4,4'-Tetrahydroxybenzophenone so challenging?
A1: The difficulty arises from the molecule's structure as a polyphenol. Phenols are bidentate nucleophiles, meaning they can react at two different sites: the aromatic ring (C-acylation) or the hydroxyl oxygen (O-acylation).[1] With four hydroxyl groups, 2,3',4,4'-THBP presents multiple potential reaction sites, leading to significant challenges in achieving regioselectivity (controlling which position is acylated) and avoiding polyacylation.[2] Furthermore, the hydroxyl groups are strong activators, but their lone pair electrons can coordinate with and deactivate the Lewis acid catalysts typically used in Friedel-Crafts C-acylation, leading to poor yields.[1][2]
Q2: What is the difference between C-acylation and O-acylation, and how do I control which one occurs?
A2:
-
C-acylation (Friedel-Crafts Reaction): This reaction forms a new carbon-carbon bond between the aromatic ring and the acyl group, yielding a hydroxyaryl ketone. This is an electrophilic aromatic substitution.
-
O-acylation (Esterification): This reaction forms a new carbon-oxygen bond at one of the phenolic hydroxyls, yielding a phenolic ester. This is a nucleophilic acyl substitution.
Control between these two pathways is a classic example of kinetic versus thermodynamic control. O-acylation is generally faster and is the kinetic product . C-acylation is more thermodynamically stable and is the thermodynamic product . To favor the desired C-acylation, strong Lewis acids (like AlCl₃) and often higher temperatures are used. These conditions can also promote the Fries Rearrangement , where an O-acylated ester rearranges to the more stable C-acylated ketone.
Caption: Kinetic vs. Thermodynamic control in phenol acylation.
Q3: What are the most common acylating agents and catalysts for this type of reaction?
A3:
-
Acylating Agents: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most common choices.[3] Carboxylic acids can also be used, particularly with strong Brønsted acids or solid acid catalysts, which aligns with green chemistry principles.[3][4]
-
Catalysts: For Friedel-Crafts C-acylation, Lewis acids are standard. Aluminum chloride (AlCl₃) is a powerful but often aggressive catalyst.[3] Milder Lewis acids like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or boron trifluoride (BF₃) are frequently employed, especially for activated substrates like phenols.[3][5][6] Modern approaches also explore solid acid catalysts like zeolites or modified clays for improved reusability and regioselectivity.[7][8]
Section 2: Troubleshooting Guide for 2,3',4,4'-THBP Acylation
This guide addresses specific experimental failures in a question-and-answer format.
Q4: My reaction has failed or the yield is extremely low. What went wrong?
A4: Low or no yield is a common issue in Friedel-Crafts reactions. The primary culprits are often related to the catalyst and reaction environment.
| Potential Cause | Explanation & Solution | References |
| Catalyst Deactivation | Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality Lewis acids. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | [2][9] |
| Substrate-Catalyst Complexation | The phenolic hydroxyl groups on THBP can coordinate strongly with the Lewis acid catalyst. This complexation deactivates both the catalyst and the aromatic ring, preventing the reaction. Solution: Use a stoichiometric excess of the catalyst to account for what will be complexed by the hydroxyls. Alternatively, and more effectively, protect the hydroxyl groups before acylation (see Q6). | [1][2] |
| Poor Reagent Quality | Impurities in the starting material or acylating agent can inhibit the reaction or lead to unwanted side products. Solution: Purify starting materials if necessary. Use freshly distilled acyl chloride or high-purity anhydride. | [2] |
| Insufficient Reaction Temperature | Some acylation reactions require heating to overcome the activation energy. Solution: Cautiously increase the reaction temperature. Monitor for potential side reactions or decomposition. A factorial design of experiments can help identify the optimal temperature. | [2][6] |
Caption: Troubleshooting workflow for low-yield acylation reactions.
Q5: I'm getting a mixture of isomers (poor regioselectivity). How can I direct the acylation to a specific position?
A5: Achieving regioselectivity on a multi-hydroxylated ring is the primary challenge. The outcome is dictated by a combination of electronic and steric effects, which are often difficult to predict and control directly.
-
Electronic Effects: All four hydroxyl groups are ortho-, para-directing. The position of acylation will be influenced by the combined activating effect of these groups.
-
Steric Hindrance: Bulky acylating agents will preferentially react at the least sterically hindered positions.
-
Catalyst Chelation: Certain catalysts can chelate between adjacent hydroxyl groups, directing the acylation to a nearby position. For example, zinc chloride supported on alumina has been shown to promote ortho-C-acylation by chelating to both the phenol and the carboxylic acid.[8]
However, the most reliable and authoritative method to guarantee regioselectivity is to use protecting groups .[2][10]
Q6: My main product is an ester from O-acylation, not the ketone from C-acylation. How do I fix this?
A6: This indicates your reaction conditions favor the kinetic product. To promote the thermodynamically favored C-acylation, you must adjust the conditions:
-
Increase Lewis Acid Concentration: A higher concentration of a strong Lewis acid (like AlCl₃) is crucial. The catalyst not only generates the acylium ion for C-acylation but also catalyzes the Fries rearrangement of any O-acylated intermediate back to the more stable C-acylated product.
-
Increase Temperature: Heating the reaction mixture provides the energy needed to overcome the activation barrier for both the direct C-acylation and the Fries rearrangement.
-
Protect the Hydroxyl Groups: The most definitive solution is to protect the hydroxyls.[10][11] By converting the -OH groups to ethers or silyl ethers, you eliminate the possibility of O-acylation altogether. The subsequent Friedel-Crafts reaction can only proceed via C-acylation.
Section 3: Optimized Experimental Protocol - A Protecting Group Strategy
Given the challenges of direct acylation, a multi-step strategy involving protection, acylation, and deprotection is the most robust and reproducible approach for synthesizing a specific acylated derivative of 2,3',4,4'-THBP.[12][13]
Caption: Workflow for the selective acylation of THBP.
Step 1: Protection of Hydroxyl Groups
Goal: Temporarily convert the highly reactive -OH groups into inert ethers to prevent O-acylation and catalyst complexation.
-
Dissolve 2,3',4,4'-Tetrahydroxybenzophenone (1.0 eq) in an anhydrous solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere.
-
Add a suitable base (e.g., imidazole or triethylamine, 4.4 eq) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMS-Cl, 4.2 eq). The use of a bulky protecting group can offer greater stability.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup, extracting the product with a non-polar solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the protected THBP.
Step 2: Friedel-Crafts Acylation
Goal: Introduce the acyl group onto the aromatic ring at the desired position.
-
Dissolve the protected THBP (1.0 eq) in an anhydrous chlorinated solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.5-2.0 eq). Note: Even without free hydroxyls, the benzophenone carbonyl can complex with the catalyst.
-
Add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature (or heat if necessary), monitoring by TLC.
-
Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.
-
Separate the organic layer, wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[9]
Step 3: Deprotection
Goal: Remove the protecting groups to reveal the final acylated polyphenol.
-
Dissolve the purified, acylated, and protected intermediate in a suitable solvent like THF.
-
Add a deprotection reagent. For TBDMS ethers, a fluoride source such as Tetra-n-butylammonium fluoride (TBAF) is highly effective.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the final product.
-
Purify by recrystallization or column chromatography to yield the pure, regioselectively acylated 2,3',4,4'-Tetrahydroxybenzophenone.
References
-
Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI. [Link]
-
Peracetylation of polyphenols under rapid and mild reaction conditions. PubMed. [Link]
- CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
-
Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. PMC - NIH. [Link]
-
Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. Chemical Communications (RSC Publishing) - The Royal Society of Chemistry. [Link]
-
How to convert benzene to benzophenone class 11 chemistry CBSE. Vedantu. [Link]
-
Acylation of phenols to phenolic esters with organic salts. RSC Publishing. [Link]
-
A green route for the acylation of resorcinol with acetic acid. Future4200. [Link]
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]
-
Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride | Request PDF. ResearchGate. [Link]
-
Acylation of polyphenols. ResearchGate. [Link]
- CN113582816A - Preparation method of 4-alkylresorcinol.
-
A green route for the acylation of resorcinol with acetic acid | Request PDF. ResearchGate. [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF. ResearchGate. [Link]
-
Study on catalytic synthesis of 2, 3, 4-Trihydroxybenzophenone. ResearchGate. [Link]
-
THE PREPARATION OF THE ACYL AND ALKYL DERIVATIVES OF RESORCINOL. ACS Publications. [Link]
-
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. RSC Publishing. [Link]
- CN103709024A - Method for preparing 4,6-diacetylresorcinol by acetylating resorcinol.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. University of Calgary. [Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]
-
Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. PubMed. [Link]
-
Protecting group. Wikipedia. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. ResearchGate. [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Publishing Group. [Link]
-
Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. DigitalOcean. [Link]
-
Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed. [Link]
-
Ch24 - Acylation of phenols. University of Calgary. [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
- US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone.
-
Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Patsnap Eureka. [Link]
-
Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review). PMC - PubMed Central. [Link]
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2,3,4,4'-Tetrahydroxy benzophenone. ChemBK. [Link]
-
Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. PMC. [Link]
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Technical Support Center: Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone (THBP). This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this and related polyhydroxybenzophenone compounds. We understand that while the synthesis may appear straightforward, challenges related to side product formation can significantly impact yield, purity, and scalability.
This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental issues. We will address specific problems in a question-and-answer format, providing not just solutions, but the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing 2,3',4,4'-Tetrahydroxybenzophenone?
The most prevalent method is the Friedel-Crafts acylation reaction.[1][2] This involves the electrophilic aromatic substitution of a highly activated phenol (pyrogallol or 1,2,3-trihydroxybenzene) with an acylating agent derived from p-hydroxybenzoic acid. The reaction is typically mediated by a Lewis acid or Brønsted acid catalyst.[3][4] Variations like the Hoesch reaction, using p-hydroxybenzonitrile, have also been reported.[4]
Q2: What are the standard starting materials and catalysts for this synthesis?
The primary building blocks are pyrogallol and p-hydroxybenzoic acid.[3] Due to the nature of the Friedel-Crafts reaction on electron-rich phenols, a variety of catalysts can be employed. Common choices include:
-
Zinc Chloride (ZnCl₂): A moderately strong Lewis acid often used in the Nencki reaction, a related acylation of phenols.[1] It is frequently used in combination with hydrogen chloride for Hoesch-type syntheses.[4]
-
Boron Trifluoride (BF₃): Often used as a complex, such as BF₃-methanol or BF₃-etherate, this catalyst can offer improved regioselectivity and milder reaction conditions.[3]
-
Aluminum Chloride (AlCl₃): A very strong Lewis acid, typically used in classical Friedel-Crafts reactions. However, its high reactivity can lead to lower selectivity and increased side product formation with highly activated substrates like pyrogallol.[1]
-
Phosphorus Oxychloride (POCl₃): Sometimes used in conjunction with other catalysts like ZnCl₂.[5][6]
Q3: Why is strict temperature control so critical during the acylation reaction?
Temperature is arguably the most critical parameter to control. Elevated temperatures, while potentially increasing the reaction rate, can dramatically favor the formation of undesirable side products. Specifically, higher temperatures can promote:
-
Xanthone Formation: Intramolecular cyclization and dehydration of the target molecule to form a highly stable, and often insoluble, xanthone derivative.
-
Polymerization: Phenolic compounds, especially those as activated as pyrogallol, are susceptible to acid-catalyzed polymerization, leading to tarry, intractable mixtures.
-
Reduced Selectivity: At higher temperatures, the kinetic barriers for acylation at less-favored positions on the pyrogallol ring are more easily overcome, leading to a mixture of positional isomers.
Troubleshooting Guide: Side Products & Purification
This section addresses specific experimental problems through a symptom-cause-solution framework.
Problem 1: Low yield of the desired product with significant amounts of an ester-like impurity.
Symptom: Your TLC or LC-MS analysis shows a major byproduct that is less polar than the desired tetra-hydroxylated product. Mass spectrometry suggests the byproduct has the same mass as the product + acetyl group, or is an isomer of the desired product.
Probable Cause: O-Acylation vs. C-Acylation Competition.
Phenols are bidentate nucleophiles, meaning they can be acylated on the hydroxyl group (O-acylation) to form a phenolic ester, or on the aromatic ring (C-acylation) to form the desired hydroxyketone.[7][8] O-acylation is often kinetically favored, especially at lower temperatures or with less active catalysts. The resulting ester, 4-(p-hydroxybenzoyloxy)-1,2,3-trihydroxybenzene, is a common intermediate/side product. Under the right conditions, this ester can undergo a Fries Rearrangement to the desired C-acylated product.[9][10][11][12] If the rearrangement is incomplete, the ester will remain as a major impurity.
Solutions:
-
Increase Catalyst Stoichiometry: The Fries rearrangement often requires a stoichiometric or supra-stoichiometric amount of Lewis acid to coordinate with both the ester carbonyl and the phenolic oxygens, facilitating the intramolecular acyl group transfer.[8][10]
-
Elevate Temperature (Carefully): The Fries rearrangement is thermally promoted. Gently increasing the reaction temperature (e.g., from 50°C to 70°C) can drive the equilibrium from the O-acylated intermediate to the C-acylated product. However, be mindful of the increased risk of xanthone formation (see Problem 2).
-
Increase Reaction Time: Allow more time for the thermodynamically more stable C-acylated product to form. Monitor the reaction by TLC or HPLC to track the disappearance of the ester intermediate.
Caption: Competing O- and C-acylation pathways in THBP synthesis.
Problem 2: Formation of a highly insoluble, high-melting point byproduct.
Symptom: During workup or purification, a crystalline solid precipitates that is poorly soluble in common solvents like water, ethyl acetate, or methanol. HPLC analysis shows a peak that is significantly less polar than the product.
Probable Cause: Xanthone Formation.
Polyhydroxybenzophenones are known precursors to xanthones.[13][14] Under strong acid catalysis and heat, the desired 2,3',4,4'-Tetrahydroxybenzophenone can undergo an intramolecular electrophilic aromatic substitution followed by dehydration to form a rigid, planar xanthone derivative. This side product is typically very stable, crystalline, and less soluble than its benzophenone precursor due to its planarity and potential for strong crystal lattice packing.
Solutions:
-
Reduce Reaction Temperature: This is the most effective way to inhibit the cyclization reaction, which has a higher activation energy than the initial acylation.
-
Use a Milder Catalyst System: Transition from a highly aggressive catalyst like AlCl₃ to a milder one like ZnCl₂ or a BF₃ complex.
-
Minimize Reaction Time: Once the formation of the desired product has plateaued (as determined by in-process monitoring), quench the reaction promptly to prevent subsequent conversion to the xanthone.
-
Purification: If xanthone has formed, it can often be separated by fractional crystallization due to its poor solubility, or by column chromatography on silica gel using a gradient elution.
Caption: Acid-catalyzed intramolecular cyclization to form a xanthone.
Problem 3: Complex product mixture with multiple isomers.
Symptom: ¹H NMR of the crude product shows a complex aromatic region with more peaks than expected. HPLC analysis reveals multiple peaks with the same mass as the desired product.
Probable Cause: Lack of Regioselectivity.
The pyrogallol ring is highly activated by three hydroxyl groups, creating multiple potential sites for electrophilic attack. While the desired product results from acylation at the 4-position, acylation can also occur at the 5-position, leading to the formation of 2,3,5,4'-tetrahydroxybenzophenone. The ratio of these isomers is highly dependent on the reaction conditions.
Solutions:
-
Catalyst Choice: The choice of Lewis acid can significantly influence regioselectivity. Bulky catalysts or those that coordinate strongly with the hydroxyl groups of pyrogallol can sterically hinder attack at certain positions. The BF₃-methanol system is reported to provide good results.[3]
-
Solvent System: The solvent can affect the reactivity and solvation of both the electrophile and the substrate. Experimenting with different solvents (e.g., sulfolane, dichloroethane, or nitrobenzene) may improve the isomeric ratio.[5][6]
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate often enhances selectivity, as the transition state for the desired isomer is typically lower in energy.
| Side Product Name | Probable Cause | Key Analytical Signature |
| O-Acylated Ester | Kinetically favored attack on -OH | Less polar than product; Isomer of product |
| Positional Isomer(s) | Lack of regioselectivity | Same m/z as product; Different NMR/retention time |
| Xanthone Derivative | High temp, strong acid | Much less polar; Often insoluble; M-18 vs product |
| Di-acylated Product | High acylating agent stoichiometry | Higher m/z than product |
| Unreacted Starting Materials | Incomplete reaction | Pyrogallol & p-HBA detected |
| Polymeric Tars | Excessively harsh conditions | Insoluble, dark material; Broad NMR signals |
Experimental Protocols
Protocol 1: Synthesis via Boron Trifluoride Catalyst[3]
This protocol is adapted from patent literature and should be optimized for your specific laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrogallol (1.0 eq) and p-hydroxybenzoic acid (1.0-1.1 eq).
-
Solvent/Catalyst Addition: Add boron trifluoride methanol solution (e.g., 14% w/w) in a quantity that is approximately 4 times the mass of the pyrogallol (e.g., for 10g pyrogallol, use 40 mL of solution).
-
Reaction: Heat the mixture under a nitrogen atmosphere to reflux (typically 65-75°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water or ice to precipitate the crude product.
-
Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6-7).
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Purification by Recrystallization with Activated Carbon[3][15]
-
Dissolution: Place the crude, dried THBP into a suitably sized Erlenmeyer flask. Add deionized water (approximately 40-60 times the mass of the crude product) and heat the suspension to boiling with stirring. The product should fully dissolve.
-
Decolorization: Once dissolved, add activated carbon (5-10% of the crude product mass) to the hot solution. Caution: Add carbon slowly to prevent bumping.
-
Hot Filtration: Maintain the solution at or near boiling and filter it quickly through a pre-heated Büchner or Hirsch funnel containing a pad of celite to remove the activated carbon. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven. The expected product is a pale yellow or off-white crystalline solid.
References
-
Study on catalytic synthesis of 2, 3, 4-Trihydroxybenzophenone. ResearchGate. Available at: [Link]
-
Synthesis of 2, 4, 4′-Trihydroxybenzophenone. ResearchGate. Available at: [Link]
-
Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth. Letters in Drug Design & Discovery. Available at: [Link]
-
Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Electrochemical Society Proceedings. Available at: [Link]
- CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone. Google Patents.
-
Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Trade Science Inc. Journals. Available at: [Link]
-
Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Patsnap Eureka. Available at: [Link]
-
2,3,4,4'-Tetrahydroxy benzophenone. ChemBK. Available at: [Link]
-
Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Digital Ocean. Available at: [Link]
- US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. Google Patents.
-
Preparation method for 2,2',4,4'-tetrehydroxybenzophenone. Patsnap Eureka. Available at: [Link]
-
United States Patent (19) - Process for preparing hydroxybenzophenones. Googleapis.com. Available at: [Link]
-
Benzophenone and xanthone derivatives from the inflorescences of Garcinia cowa. Archives of Pharmacal Research. Available at: [Link]
-
Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows. Available at: [Link]
-
Naturally occurring benzophenones and xanthones from Garcinia smeathmannii... National Institutes of Health (NIH). Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Chiral derivatives of xanthones and benzophenones... PubMed. Available at: [Link]
-
Xanthone and benzophenone glycosides from the stems of Cratoxylum formosum ssp. pruniflorum. PubMed. Available at: [Link]
-
Friedel-Crafts reaction of phenol. Chemistry Stack Exchange. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
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Technical Support Center: Troubleshooting Solubility for 2,3',4,4'-Tetrahydroxybenzophenone
Welcome to the technical support guide for 2,3',4,4'-Tetrahydroxybenzophenone (CAS: 31127-54-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the primary experimental challenge associated with this compound: its limited aqueous solubility. As a polyhydroxylated benzophenone, its physicochemical properties necessitate careful consideration of solvent selection and solution preparation to ensure experimental success and reproducibility. This guide provides in-depth, field-proven answers to common solubility challenges.
Physicochemical Properties at a Glance
A foundational understanding of 2,3',4,4'-Tetrahydroxybenzophenone's properties is critical for troubleshooting. These values dictate its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O₅ | [1][2] |
| Molecular Weight | 246.21 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | ~219-221 °C | [1][5] |
| Predicted pKa | ~7.38 ± 0.40 | [3] |
| Predicted XLogP3 | 2.2 - 2.4 | [1][2] |
| Aqueous Solubility | Practically insoluble | [3][5] |
| Organic Solubility | Soluble in Methanol, Tetrahydrofuran (THF), Ethanol, and Dimethyl Sulfoxide (DMSO) | [3][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered when working with 2,3',4,4'-Tetrahydroxybenzophenone in a practical question-and-answer format.
Q1: What is the best solvent to prepare a high-concentration stock solution?
Answer: Due to its very low solubility in water, a stock solution must be prepared in an organic solvent. The best choice depends on the requirements of your downstream application, particularly solvent compatibility and tolerance.
Expertise & Experience: The moderately lipophilic nature of the compound (XLogP3 ~2.4) and the presence of multiple hydroxyl groups allow for solubility in polar organic solvents.[1][2] Dimethyl sulfoxide (DMSO) is the most common choice for achieving high-concentration stocks (≥10 mM) due to its strong solubilizing power. Methanol and ethanol are also effective but may not achieve the same high concentrations as DMSO. For applications where DMSO is inappropriate (e.g., certain chemical reactions or cell types sensitive to DMSO), absolute ethanol is a viable alternative.
Recommended Solvents for Stock Solutions
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | The preferred solvent for most biological assays. Ensure use of anhydrous, high-purity grade. |
| Ethanol (Absolute) | 5-20 mM | A good alternative for cell culture when DMSO toxicity is a concern. |
| Methanol | 5-20 mM | Primarily used for analytical applications like chromatography. Can be toxic to cells. |
| Tetrahydrofuran (THF) | 10-25 mM | Soluble, but less common for biological applications due to its reactivity and potential for peroxide formation.[5] |
Experimental Protocol: Preparing a 25 mM Stock Solution in DMSO
-
Preparation: Weigh out 6.155 mg of 2,3',4,4'-Tetrahydroxybenzophenone (MW: 246.21 g/mol ).
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution if needed. Ensure the solution is clear with no visible particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
Q2: My compound won't dissolve in my aqueous buffer. What should I do?
Answer: Direct dissolution in neutral aqueous buffers will fail because the compound is practically insoluble.[3][5] The key is to leverage the acidic nature of the phenolic hydroxyl groups.
Expertise & Experience: The predicted pKa of ~7.38 suggests that the hydroxyl groups can be deprotonated to form a more soluble phenolate salt under basic conditions.[3] By increasing the pH of the aqueous solution above ~8.0, you can significantly enhance its solubility. This is a standard technique for solubilizing phenolic compounds.[6]
Caption: pH-dependent solubility of 2,3',4,4'-Tetrahydroxybenzophenone.
Experimental Protocol: pH-Assisted Aqueous Solubilization
-
Initial Suspension: Suspend the desired amount of the compound in your target aqueous buffer (e.g., PBS, TRIS). The suspension will appear cloudy.
-
pH Adjustment: While stirring, add a low-molarity solution of NaOH (e.g., 0.1 M or 1 M) dropwise.
-
Monitor Dissolution: Continue adding base and monitoring the pH. As the pH rises above 8.0, the compound should begin to dissolve, and the solution will clarify.
-
Final pH Check: Once the compound is fully dissolved, check the final pH. If necessary, adjust it carefully for your experiment, but be aware that lowering the pH back towards 7 may cause precipitation.
-
Validation: Always confirm that the final pH of your solution is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q3: My compound precipitates when I dilute my DMSO stock into cell culture medium. How can I prevent this?
Answer: This is a common phenomenon known as "solvent-shift" precipitation. The compound, which is stable in the high-concentration organic stock, crashes out of solution when introduced to the predominantly aqueous environment where it is poorly soluble.
Expertise & Experience: Successful dilution requires careful technique to kinetically trap the compound in a dispersed, soluble state. Several factors are critical: maintaining a low final concentration of the organic solvent, ensuring rapid and efficient mixing, and considering the components of the destination medium.[7] High concentrations of salts or proteins in the medium can sometimes exacerbate or, in the case of proteins like albumin, help stabilize the compound.
Troubleshooting Workflow: Preventing Precipitation on Dilution
Caption: Workflow for preventing precipitation during aqueous dilution.
Step-by-Step Methodology for Dilution
-
Calculate Final Solvent Concentration: First, determine the maximum percentage of DMSO your cells or assay can tolerate. For most cell lines, this is below 0.5% (v/v), and often below 0.1%. This will dictate the maximum volume of stock you can add.
-
Prepare Destination Medium: Bring your cell culture medium or aqueous buffer to the desired temperature (e.g., 37°C for cell culture). Warming can sometimes help with solubility.
-
Ensure Rapid Mixing: Place the destination medium on a vortex mixer set to a high speed or use a stir plate with a magnetic stir bar. The goal is to create a vortex.
-
Perform Dilution: Pipette your small volume of DMSO stock solution and dispense it directly into the vortex of the stirring medium. Do not add the stock to the side of the tube or allow it to sit on the surface. This ensures immediate and rapid dispersion.
-
Continue Mixing: Allow the solution to vortex/stir for an additional 30-60 seconds after adding the stock to ensure homogeneity.
-
Inspect: Visually check the solution against a light source for any signs of cloudiness or precipitate before use. If precipitation occurs, you may need to lower the final concentration of the compound or the percentage of organic solvent.
Q4: What are the stability and storage recommendations for solutions of 2,3',4,4'-Tetrahydroxybenzophenone?
Answer: As a phenolic compound and a known UV absorber, 2,3',4,4'-Tetrahydroxybenzophenone is susceptible to degradation by both light and oxidation.[8][9] Proper storage is essential for maintaining the integrity of your stock solutions.
Expertise & Experience: Phenolic hydroxyl groups can be oxidized, especially in solution and when exposed to air and light. This can lead to the formation of quinone-like structures and a change in the compound's activity and spectroscopic properties. Storing solutions frozen, protected from light, and minimizing headspace (air) will prolong their shelf life.
Storage Protocol Recommendations:
-
Vials: Always use amber or light-blocking vials for storing stock solutions.
-
Temperature: Store stock solutions at -20°C for short-to-medium term storage (weeks to months) and at -80°C for long-term storage (months to years).
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.
-
Inert Atmosphere (Optional, for highest stability): For maximum long-term stability, particularly if the compound is in a solvent prone to oxidation, you can flush the headspace of the vial with an inert gas like argon or nitrogen before capping and freezing.
References
-
2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571. PubChem, National Center for Biotechnology Information.[Link]
-
2,3,4,4'-Tetrahydroxy benzophenone - Introduction. ChemBK.[Link]
-
Cas 131-55-5, 2,2',4,4'-Tetrahydroxybenzophenone Chemical Properties. LookChem.[Link]
-
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. National Center for Biotechnology Information (PMC), NIH.[Link]
-
2,3',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 12472902. PubChem, National Center for Biotechnology Information.[Link]
-
2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572. PubChem, National Center for Biotechnology Information.[Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.[Link]
-
Improving water solubility of polyphenols by adding amino acids. EurekAlert!.[Link]
-
Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information (PMC), NIH.[Link]
-
2,3,4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 919792. PubChem, National Center for Biotechnology Information.[Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central, NIH.[Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International.[Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.[Link]
-
BENZOPHENONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf.[Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ResearchGate.[Link]
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Technical Support Center: Scaling Up the Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone
Welcome to the technical support center for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone (THBP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the scale-up of this important organic intermediate. As a crucial component in photoresists, pharmaceutical intermediates, and UV absorbers, a reliable and scalable synthesis of THBP is of significant interest.[1] This guide moves beyond simple procedural outlines to explain the underlying chemical principles, helping you to not only solve immediate issues but also to build a more robust and scalable process.
I. Foundational Synthesis Methodologies
The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone typically proceeds via a Friedel-Crafts acylation or a Hoesch reaction. Understanding the nuances of each approach is critical for successful scale-up.
A. Friedel-Crafts Acylation Approach
This classic method involves the reaction of pyrogallic acid with p-hydroxybenzoic acid in the presence of a Lewis acid catalyst, such as boron trifluoride.[2] The reaction is driven by the electrophilic substitution of the acyl group onto the electron-rich pyrogallic acid ring.
Reaction Scheme: Pyrogallic acid + p-hydroxybenzoic acid --(BF₃·MeOH)--> 2,3',4,4'-Tetrahydroxybenzophenone
B. Hoesch Reaction Approach
An alternative route utilizes pyrogallic acid and p-hydroxybenzonitrile, reacting in the presence of a Lewis acid like zinc chloride (ZnCl₂) and hydrogen chloride (HCl) in an anhydrous ether solvent.[1][3] This method can offer advantages in terms of milder reaction conditions.[1]
Reaction Scheme: Pyrogallic acid + p-hydroxybenzonitrile --(ZnCl₂, HCl, Anhydrous Ether)--> 2,3',4,4'-Tetrahydroxybenzophenone
II. Troubleshooting Guide: From Bench to Scale
Scaling up any chemical synthesis presents a unique set of challenges. This section addresses common problems encountered during the synthesis of THBP, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
A common frustration in scaling up is a significant drop in yield compared to smaller-scale experiments.
| Potential Cause | Explanation | Troubleshooting Action(s) |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ and ZnCl₂ are extremely sensitive to moisture.[4] On a larger scale, the increased surface area and longer reaction times can lead to greater exposure to atmospheric moisture, deactivating the catalyst. | Ensure all glassware is rigorously dried (oven-dried is recommended).[5] Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Mixing/Mass Transfer | In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and incomplete conversion. | Optimize the stirring speed and impeller design for the reactor geometry. Consider the use of baffles to improve mixing. For viscous reaction mixtures, a more powerful overhead stirrer may be necessary. |
| Sub-optimal Reaction Temperature | While some reactions proceed at room temperature, others require heating to overcome the activation energy.[4] Conversely, excessive temperatures can lead to decomposition or unwanted side reactions. | Carefully monitor and control the internal reaction temperature. Perform small-scale optimization studies to determine the ideal temperature profile for your specific setup. |
| Deactivated Aromatic Ring | Friedel-Crafts reactions are electrophilic aromatic substitutions and are less efficient with deactivated aromatic rings containing electron-withdrawing groups.[4] | While not directly applicable to the primary reactants for THBP, be mindful of any impurities in the starting materials that could have deactivating groups. |
Issue 2: Formation of Multiple Products/Byproducts
The appearance of unexpected spots on a TLC plate or multiple peaks in an HPLC chromatogram indicates the formation of undesired byproducts.
| Potential Cause | Explanation | Troubleshooting Action(s) |
| Polysubstitution | While the acyl group is deactivating, highly activated rings like pyrogallic acid can still undergo multiple acylations, especially if the reaction conditions are not carefully controlled.[4] | Control the stoichiometry of the reactants carefully. A slight excess of the less reactive aromatic compound can sometimes suppress polysubstitution. Optimize the reaction temperature and time to favor the desired mono-acylation. |
| Side Reactions of Phenolic Hydroxyl Groups | The hydroxyl groups on both pyrogallic acid and p-hydroxybenzoic acid can be reactive under Friedel-Crafts conditions. The Lewis acid can coordinate with these groups, and O-acylation is a possible side reaction. | Protecting the hydroxyl groups as esters before acylation is a common strategy.[4] The protecting groups can be removed in a subsequent step. |
| Impure Starting Materials | Impurities in the pyrogallic acid or p-hydroxybenzoic acid/p-hydroxybenzonitrile can lead to the formation of a variety of byproducts. | Use high-purity starting materials. Recrystallize or purify the starting materials if necessary. |
Issue 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be a bottleneck in the scale-up process.
| Potential Cause | Explanation | Troubleshooting Action(s) |
| Incomplete Reaction Quenching | The Lewis acid catalyst must be completely hydrolyzed and removed during the workup. Residual catalyst can complicate purification. | Quench the reaction mixture by carefully adding it to ice-cold dilute acid (e.g., HCl).[6] Ensure thorough mixing during the quench. |
| Emulsion Formation During Extraction | The presence of phenolic compounds can lead to the formation of stable emulsions during aqueous workup and extraction, making phase separation difficult. | Use a brine wash (saturated NaCl solution) to help break up emulsions. Centrifugation can also be effective for separating the layers on a larger scale. |
| Product Oiling Out During Crystallization | The crude product may separate as an oil rather than a crystalline solid during recrystallization, making it difficult to purify. | Ensure the correct solvent system and cooling rate are used for recrystallization. Seeding the solution with a small crystal of pure product can help induce crystallization. |
| Product Discoloration | Polyhydroxybenzophenones can be susceptible to oxidation, leading to colored impurities. | Perform purification steps, such as treatment with activated carbon, to remove colored impurities.[2][7] Store the final product under an inert atmosphere and protected from light. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid catalyst for the synthesis?
A1: Yes, other Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can be used for Friedel-Crafts acylation.[8][9] However, the optimal catalyst and reaction conditions will vary depending on the specific substrates and scale. It is recommended to perform small-scale screening experiments to identify the most effective catalyst for your system. Zeolites have also been explored as catalysts for the synthesis of polyhydroxybenzophenones.[10]
Q2: My starting material, pyrogallic acid, is prone to oxidation. How can I minimize this?
A2: To prevent the oxidation of pyrogallic acid, consider using a hydroxyl protection strategy. For example, the hydroxyl groups can be converted to methoxy groups, and the resulting 1,2,3-trimethoxybenzene can be used in the acylation reaction. The methoxy groups can then be cleaved using a reagent like boron tribromide (BBr₃) to yield the final tetrahydroxy product.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Safety is paramount. Key considerations include:
-
Corrosive and Moisture-Sensitive Reagents: Lewis acids like AlCl₃ and acylating agents are corrosive and react with moisture.[5][8] Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The reaction between the Lewis acid and the acylating agent can be highly exothermic.[5] Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.
-
Generation of HCl Gas: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic.[8] The reaction setup should be equipped with a gas trap or scrubber.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Spectroscopy:
-
Chromatography: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.
-
IV. Experimental Protocols & Visualizations
A. Detailed Synthesis Protocol (Hoesch Reaction)
This protocol is a representative example and may require optimization for your specific equipment and scale.
-
Reactor Setup: Assemble a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for hydrogen chloride, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Reagent Charging: Under an inert atmosphere, charge the reactor with pyrogallic acid and anhydrous ether. Stir until the solid is completely dissolved.[1]
-
Catalyst and Co-reactant Addition: Add zinc chloride to the solution.[1] Begin bubbling dry hydrogen chloride gas through the mixture.[1]
-
Addition of p-Hydroxybenzonitrile: Dissolve p-hydroxybenzonitrile in anhydrous ether and add it dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
Reaction: Continue to stir the reaction at room temperature for 20-26 hours, while maintaining a slow stream of hydrogen chloride gas for the initial few hours and again for a couple of hours towards the end of the reaction period.[1]
-
Workup:
-
Add a solution of 20 wt% hydrochloric acid and additional diethyl ether, and heat to reflux for 2 hours.[1]
-
Cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer multiple times with diethyl ether.[1]
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification:
-
Dissolve the crude product in boiling water.
-
Add activated carbon and heat for 10-30 minutes for decolorization.[2]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry under vacuum.[2]
-
B. Visualizing the Process
Friedel-Crafts Acylation Workflow
Caption: A simplified workflow for the Friedel-Crafts acylation synthesis of THBP.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of THBP.
V. References
-
Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). (n.d.). Patsnap Eureka. Retrieved from
-
CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone. (n.d.). Google Patents. Retrieved from
-
US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. (n.d.). Google Patents. Retrieved from
-
Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (n.d.). Benchchem. Retrieved from
-
Preparation method for 2,2',4,4'-tetrehydroxybenzophenone. (n.d.). Eureka | Patsnap. Retrieved from
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). umich.edu. Retrieved from
-
Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction. (n.d.). CABI. Retrieved from
-
WO1993022268A1 - Process for the preparation of polyhydroxybenzophenones. (n.d.). Google Patents. Retrieved from
-
Synthesis of 2, 3, 4, 4'-Tetrahydroxybenzophenone from 1, 2, 3-Trimethoxybenzene. (2021). Fine and Specialty Chemicals. Retrieved from
-
Troubleshooting low yield in Friedel-Crafts acylation reactions. (n.d.). Benchchem. Retrieved from
-
Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. (2025). DigitalOcean. Retrieved from
-
2,2',4,4'-Tetrahydroxybenzophenone. (n.d.). PubChem. Retrieved from
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from
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- 1. Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP) - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
- 7. Preparation method for 2,2',4,4'-tetrehydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. WO1993022268A1 - Process for the preparation of polyhydroxybenzophenones - Google Patents [patents.google.com]
- 11. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
- 12. 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone
A Senior Application Scientist's Guide to Preventing Oxidation
Welcome to the technical support guide for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable polyphenol. The primary challenge in this synthesis is not merely the formation of the carbon-carbon bond but the prevention of oxidative degradation of the electron-rich starting materials and the final product. This guide provides in-depth, field-proven insights to help you maximize yield and purity by controlling and preventing unwanted oxidation.
Section 1: The Root of the Problem – Understanding Phenol Oxidation
This section addresses the fundamental chemical principles that make this synthesis susceptible to oxidation.
Q: Why does my reaction mixture turn dark brown or black, especially after adding the catalyst?
A: The dark coloration is a classic indicator of phenol oxidation. Here’s the underlying chemistry:
-
Electron-Rich Rings: The hydroxyl (-OH) groups on your starting materials (e.g., pyrogallol, resorcinol) are powerful electron-donating groups.[1][2] This high electron density makes the aromatic rings highly susceptible to oxidation.
-
Mechanism of Oxidation: In the presence of an oxidizing agent (like atmospheric oxygen), the phenol can lose an electron and a proton to form a phenoxy radical. This radical is resonance-stabilized but highly reactive. It can then undergo further oxidation or couple with other radicals.[1][2]
-
Formation of Quinones: The ultimate oxidation products are often highly conjugated molecules called quinones.[1][2][3] These structures absorb light in the visible spectrum, appearing as yellow, red, brown, or even black compounds. The reaction conditions, particularly the use of Lewis acids and heat, can accelerate this process.
Caption: Comparison of direct vs. protecting group synthesis strategies.
FAQ 2: What is the best way to establish and maintain an inert atmosphere?
A: Rigorously excluding oxygen is the single most important practical step for an unprotected synthesis. A glove box is ideal, but excellent results can be achieved on the benchtop using a Schlenk line or a simple balloon setup. [4]
Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Thoroughly oven-dry or flame-dry all glassware (reaction flask, condenser, addition funnel) to remove adsorbed water. Assemble the apparatus while hot and immediately cap all openings with rubber septa.
-
Purging the System: Insert a needle connected to a source of inert gas (Nitrogen or Argon) through a septum, and insert a second "exit" needle in another septum. Allow the gas to flow through the apparatus for at least 5-10 minutes to displace all the air. [5][6]Remove the exit needle first, then the inlet needle, and replace the inlet with a balloon filled with the inert gas to maintain positive pressure. [7]3. Solvent and Reagent Transfer: Use oven-dried syringes and needles for all liquid transfers. [7][8]For particularly sensitive reactions, solvents should be degassed beforehand by sparging with inert gas or through freeze-pump-thaw cycles.
-
Maintaining Inertness: Throughout the reaction, ensure the balloon remains inflated, indicating positive pressure that prevents air from entering the system.
Caption: Key components for a benchtop inert atmosphere reaction.
Section 3: Troubleshooting Guide – Real-Time Problem Solving
Use this guide to diagnose and resolve issues as they arise during your experiment.
| Observation / Problem | Probable Cause (Related to Oxidation) | Recommended Solution / Action |
| Reaction turns dark immediately upon adding Lewis acid (e.g., AlCl₃). | Rapid oxidation catalyzed by the Lewis acid and trace oxygen. The Lewis acid complex with the phenol can also be highly colored. | 1. Verify Inert Atmosphere: Ensure the system was thoroughly purged and remains under positive pressure. [4][5] 2. Lower Temperature: Add the catalyst at a lower temperature (e.g., 0 °C) before slowly warming to the reaction temperature. |
| Low yield of desired product with significant baseline material on TLC. | Formation of polymeric, insoluble oxidation byproducts that do not elute properly. | 1. Improve Oxygen Exclusion: Use degassed solvents and strictly follow inert atmosphere protocols. [6][8] 2. Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Product is a dark, impure solid after aqueous workup. | Oxidation of the product upon exposure to air and water during the workup phase. Poly-phenols are often more sensitive in neutral or basic aqueous solutions. | 1. Use Degassed Water: Prepare the aqueous solutions for workup using water that has been boiled and cooled under an inert gas. 2. Add a Reducing Agent: Add a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous quench solution to scavenge dissolved oxygen and reduce quinone impurities. |
| Product degrades during purification (e.g., on a silica gel column). | The slightly acidic nature of silica gel combined with atmospheric oxygen on the column can cause on-column oxidation of the sensitive product. | 1. Deactivate Silica: Use silica gel that has been treated with a small percentage of a base like triethylamine. 2. Work Quickly: Perform the chromatography as rapidly as possible. 3. Use Alternative Media: Consider using a less acidic stationary phase like Florisil or alumina, or purification via recrystallization. [9] |
Section 4: Post-Reaction Handling & Purification
The risk of oxidation does not end when the reaction is quenched. Careful handling during workup and purification is essential.
Q: How can I best protect my product during workup and purification?
A: The transition from an inert, anhydrous reaction environment to an aqueous, oxygen-rich workup is a point of high vulnerability.
-
Quenching: Quench the reaction by transferring the mixture to a separate flask containing a cold, degassed acidic aqueous solution (e.g., dilute HCl). This protonates any phenoxides, making them less prone to oxidation than their anionic counterparts.
-
Extraction: When performing liquid-liquid extractions, use degassed solvents. Minimize the time the product spends in the separatory funnel.
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Do not over-dry the product to a solid on the evaporator for extended periods, as this exposes a high surface area to air.
-
Decolorization: If the crude product is colored, recrystallization in the presence of activated carbon can be highly effective at removing colored impurities. [10][11]The carbon adsorbs the large, flat, conjugated quinone-type molecules.
Section 5: Recommended Protocol – Hoesch Reaction for 2,3',4,4'-Tetrahydroxybenzophenone
This protocol is adapted from a patented procedure and incorporates the best practices discussed in this guide. [12]The Hoesch reaction is often milder than a traditional Friedel-Crafts acylation.
Materials:
-
Pyrogallol
-
p-Hydroxybenzonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Diethyl Ether (degassed)
-
Hydrogen Chloride (gas)
-
Nitrogen or Argon gas
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, a condenser topped with a nitrogen balloon, and a rubber septum for reagent addition.
-
Inert Atmosphere: Purge the entire system with nitrogen or argon for 15 minutes. Maintain a positive pressure with the gas-filled balloon throughout the reaction.
-
Reagent Addition: Under the inert atmosphere, charge the flask with pyrogallol (1.0 eq), p-hydroxybenzonitrile (~0.85 eq), and anhydrous diethyl ether. Stir until all solids dissolve.
-
Catalyst Addition: Carefully add anhydrous ZnCl₂ (~0.45 eq relative to pyrogallol) to the stirred solution.
-
Reaction Initiation: Bubble dry hydrogen chloride gas through the solution for 2-3 hours at room temperature. The reaction mixture will likely change color and a precipitate (the ketimine hydrochloride intermediate) may form.
-
Reaction: After stopping the HCl gas flow, allow the reaction to stir at room temperature for 20-24 hours under the inert atmosphere.
-
Hydrolysis (Workup): Carefully pour the reaction mixture over a mixture of ice and dilute HCl. Stir vigorously for 1-2 hours to fully hydrolyze the intermediate to the ketone product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid. For final purification, dissolve the crude product in boiling water, add a small amount of activated carbon, boil for 15 minutes, and filter while hot. Allow the filtrate to cool slowly to obtain the purified 2,3',4,4'-Tetrahydroxybenzophenone as crystals. [10]
References
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]
-
Wikipedia. (n.d.). Oxidative coupling of phenols. [Link]
-
Lisa Nichols. (2022). Inert Atmosphere, with no O2. YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Phenol?[Link]
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]
-
The Journal of Organic Chemistry. (n.d.). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. ACS Publications. [Link]
-
Lisa Nichols. (2022). Inert Atmosphere. YouTube. [Link]
-
JoVE. (n.d.). Video: Oxidation of Phenols to Quinones. [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]
-
ResearchGate. (n.d.). Oxidation and reduction of phenols. [Link]
-
ScienceDaily. (2017). A novel way to synthesize antioxidant substances. [Link]
-
Pearson. (2024). Oxidation of Phenols to Quinones: Videos & Practice Problems. [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
-
Crimson Publishers. (2025). Antioxidants Activity of Selected Synthesized Compounds. [Link]
-
CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?[Link]
-
Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]
-
The Organic Center. (n.d.). Elevating Antioxidant Levels in Food Through Organic Farming and Food Processing. [Link]
- Google Patents. (n.d.). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Capture and Purification of Polyphenols Using Functionalized Hydrophobic Resins. ACS Publications. [Link]
-
MDPI. (2024). Recent Advances Regarding Polyphenol Oxidase in Camellia sinensis: Extraction, Purification, Characterization, and Application. [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Patsnap Eureka. (n.d.). Preparation method for 2,2',4,4'-tetrehydroxybenzophenone. [Link]
-
K. C. Nicolaou Research Group. (n.d.). Protecting Groups. [Link]
-
PMC. (2025). Historical Insights Into the Purification of Polyphenol Oxidase From Plants. [Link]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. [Link]
-
Semantic Scholar. (2002). The Role of Protective Groups in Organic Synthesis. [Link]
-
Biochemical Journal. (1966). The purification and some properties of the polyphenol oxidase from tea (Camellia sinensis L.). Portland Press. [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. [Link]
- Google Patents. (n.d.).
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubChem. (n.d.). 2,4-Dihydroxybenzophenone. [Link]
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- 6. youtube.com [youtube.com]
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- 10. CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
- 11. 2,2',4,4'-Tetrahydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 12. Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP) - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Catalyst Selection for 2,3',4,4'-Tetrahydroxybenzophenone Synthesis
Welcome to the technical support center dedicated to the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone (THBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to navigate the complexities of your experimental work. Our focus is to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices and offering field-proven insights.
Introduction: The Critical Role of Catalyst Selection in THBP Synthesis
2,3',4,4'-Tetrahydroxybenzophenone is a vital organic intermediate, notably used as a photosensitive agent in the microelectronics industry for photoresists.[1] Its synthesis, predominantly through Friedel-Crafts acylation or related reactions, is highly dependent on the appropriate choice of catalyst. The selection of a catalyst not only dictates the reaction's efficiency and yield but also influences the purity of the final product and the overall sustainability of the process. This guide will explore the nuances of catalyst selection, from traditional Lewis acids to modern heterogeneous catalysts, to help you optimize your synthesis of THBP.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of 2,3',4,4'-Tetrahydroxybenzophenone
-
Potential Cause A: Inactive Catalyst
-
Explanation: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are highly hygroscopic. Moisture contamination can hydrolyze and deactivate the catalyst, preventing the formation of the crucial acylium ion intermediate.
-
Recommended Solutions:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Handle hygroscopic catalysts in a glovebox or under a stream of inert gas.
-
For heterogeneous catalysts like zeolites, ensure they are properly activated, typically by heating under vacuum to remove adsorbed water.
-
-
-
Potential Cause B: Catalyst Complexation with Product
-
Explanation: In Friedel-Crafts acylation, the ketone product can form a strong complex with the Lewis acid catalyst.[2] This deactivates the catalyst, often necessitating stoichiometric or even super-stoichiometric amounts.[2] If you are using catalytic amounts of a traditional Lewis acid, the reaction may stall after initial product formation.
-
Recommended Solutions:
-
Increase the molar ratio of the Lewis acid catalyst to the limiting reagent.
-
Consider using a heterogeneous catalyst, such as a zeolite or acid-treated clay, which are less prone to product inhibition and can often be used in truly catalytic amounts.[3][4]
-
Explore catalysts like trifluoromethanesulfonic acid, which can be effective in catalytic amounts for acylating activated aromatic compounds.[5]
-
-
-
Potential Cause C: Insufficient Reaction Temperature or Time
-
Explanation: The acylation of poly-hydroxylated aromatic compounds can be sluggish. The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Recommended Solutions:
-
Issue 2: Formation of Significant Side Products
-
Potential Cause A: Isomer Formation
-
Explanation: The hydroxyl groups on pyrogallic acid are activating and can direct acylation to different positions on the aromatic ring, leading to the formation of isomers. The choice of catalyst and solvent can influence the regioselectivity.
-
Recommended Solutions:
-
The choice of catalyst is crucial for regioselectivity. Experiment with different Lewis acids or heterogeneous catalysts to find the optimal selectivity for the desired isomer.
-
Solvent polarity can influence isomer distribution. Test a range of solvents from non-polar (e.g., dichloromethane) to more polar aprotic solvents (e.g., acetonitrile).[9]
-
-
-
Potential Cause B: O-acylation
-
Explanation: The hydroxyl groups on the phenol reactants can undergo acylation in addition to the desired C-acylation of the aromatic ring, forming ester byproducts.
-
Recommended Solutions:
-
Protect the hydroxyl groups before the acylation reaction and deprotect them in a subsequent step. This adds steps to the synthesis but can significantly improve the yield of the desired product.
-
Optimize reaction conditions, such as using a milder catalyst or lower temperature, to favor C-acylation over O-acylation.
-
-
Issue 3: Difficulties in Product Purification
-
Potential Cause A: Presence of Unreacted Starting Materials
-
Explanation: Incomplete reactions will leave unreacted pyrogallic acid and p-hydroxybenzoic acid (or its derivative) in the crude product, which can co-crystallize with the desired product.
-
Recommended Solutions:
-
Optimize the reaction conditions (catalyst loading, temperature, time) to drive the reaction to completion.
-
Use an excess of one of the reactants to ensure the complete consumption of the other, which may simplify purification.
-
Purify the crude product by recrystallization. A common method involves dissolving the crude product in boiling water, treating with activated carbon to remove colored impurities, followed by hot filtration and cooling to induce crystallization.[7]
-
-
-
Potential Cause B: Catalyst Residues
-
Explanation: Homogeneous catalysts like ZnCl₂ or AlCl₃ need to be thoroughly removed during the workup. Residual catalyst can contaminate the product.
-
Recommended Solutions:
-
Perform an aqueous workup to hydrolyze and remove the catalyst. For instance, adding the reaction mixture to ice-cold hydrochloric acid can help break up the catalyst-product complex and dissolve the metal salts in the aqueous phase.[1][10]
-
Wash the organic layer multiple times with water or a mild basic solution to ensure complete removal of the catalyst.
-
The use of heterogeneous catalysts simplifies purification as they can be removed by simple filtration.[2][3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone?
A1: The synthesis of 2,3',4,4'-Tetrahydroxybenzophenone and related polyhydroxybenzophenones typically employs Friedel-Crafts acylation or similar reactions. The most commonly cited catalysts fall into two main categories:
-
Homogeneous Lewis Acids: These are the traditional catalysts for Friedel-Crafts reactions. Examples include:
-
Boron trifluoride (BF₃): Often used as a methanol solution for the reaction between pyrogallic acid and p-hydroxybenzoic acid.[7]
-
Zinc chloride (ZnCl₂): A common Lewis acid catalyst used in the Hoesch reaction of pyrogallic acid and p-hydroxybenzonitrile.[1] It is also used in combination with phosphorus oxychloride for the synthesis of other tetrahydroxybenzophenone isomers.[8][11]
-
Aluminum chloride (AlCl₃): A powerful Lewis acid for Friedel-Crafts acylation, though it can be aggressive and may require more than stoichiometric amounts.[2][12]
-
Iron (III) chloride (FeCl₃): A moderately active Lewis acid that can be effective at higher temperatures.[13]
-
-
Heterogeneous Solid Acids: These offer advantages in terms of separation, reusability, and reduced waste.[2][3] Examples include:
-
Zeolites: Large-pore zeolites, particularly in their protonated form (e.g., H-beta), can catalyze the acylation of polyhydroxybenzenes with benzoic acids.[14]
-
Acid-Treated Clays: Montmorillonite K-10 and other clays can be used as supports for Lewis acids or as solid acid catalysts themselves.[3][15]
-
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the specific requirements of your synthesis.
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous (e.g., AlCl₃, ZnCl₂) | High activity, well-established procedures. | Often required in stoichiometric amounts, difficult to separate from the product, corrosive, generate hazardous waste.[2][15] |
| Heterogeneous (e.g., Zeolites, Clays) | Easily separated by filtration, reusable, environmentally friendly, can offer high selectivity.[2][3][16] | May have lower activity than homogeneous catalysts, can be more expensive initially, may require specific activation procedures. |
For lab-scale research where ease of separation and catalyst recycling are priorities, exploring heterogeneous catalysts is highly recommended. For process development and large-scale synthesis, the benefits of heterogeneous catalysis in terms of sustainability and simplified workup are even more significant.[2]
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: To maximize the yield and purity of 2,3',4,4'-Tetrahydroxybenzophenone, consider optimizing the following parameters:
-
Catalyst Loading: Determine the optimal molar ratio of the catalyst to the reactants. For homogeneous catalysts, this may be stoichiometric or higher, while for heterogeneous catalysts, a lower loading may be sufficient.
-
Reaction Temperature: The reaction may require heating to proceed at a practical rate. A temperature screening experiment can identify the sweet spot between a reasonable reaction time and the minimization of side products.[6]
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or HPLC to determine when the reaction has reached completion.
-
Solvent: The choice of solvent can impact catalyst activity, reactant solubility, and product selectivity. Anhydrous conditions are generally required for Lewis acid catalysis.
-
Reactant Stoichiometry: Varying the molar ratio of pyrogallic acid to the acylating agent (e.g., p-hydroxybenzoic acid or p-hydroxybenzonitrile) can help drive the reaction to completion and may simplify purification.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis can be a valuable tool to accelerate Friedel-Crafts acylation reactions. Studies on other acylation reactions have shown that microwave irradiation can significantly reduce reaction times, sometimes with improved yields, particularly when using solid acid catalysts.[16] If you have access to a microwave reactor, it is worth exploring as a method to speed up your optimization process.
Experimental Protocols
Protocol 1: Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone using Boron Trifluoride Methanol Solution
This protocol is adapted from a patented procedure.[7]
-
Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 12.6 g of pyrogallic acid and 15.2 g of p-hydroxybenzoic acid.
-
Catalyst Addition: To the flask, add 50 mL of boron trifluoride methanol solution.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 5 hours with continuous stirring.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the solution with a 5% (w/v) sodium bicarbonate solution until the pH is neutral. This will cause the product to precipitate.
-
Isolation: Collect the precipitated crystals by filtration, wash with water, and dry to obtain the crude 2,3',4,4'-tetrahydroxybenzophenone.
-
Purification: Dissolve the crude product in boiling water (approximately 40-60 times the mass of the crude product). Add activated carbon (5-15% of the crude product mass) and heat for 15-20 minutes for decolorization. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to crystallize the purified product. Collect the crystals by filtration and dry.
Protocol 2: General Procedure for Catalyst Screening with a Heterogeneous Catalyst
-
Catalyst Activation: Activate the solid acid catalyst (e.g., zeolite H-beta or Montmorillonite K-10 clay) by heating under vacuum at a temperature appropriate for the specific catalyst to remove any adsorbed water.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, add the activated heterogeneous catalyst, pyrogallic acid, and the acylating agent (e.g., p-hydroxybenzoic acid).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction: Heat the stirred reaction mixture to the desired temperature (e.g., reflux) and maintain for a set period (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC.
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst by vacuum filtration, washing it with a small amount of fresh solvent.[2]
-
Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified as described in Protocol 1.
-
Catalyst Recycling: The recovered catalyst can be washed, dried, and reactivated for subsequent reactions to test its reusability.[2]
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of 2,3',4,4'-Tetrahydroxybenzophenone
A simplified reaction scheme for the synthesis of THBP.
Diagram 2: Catalyst Selection Workflow
A decision workflow for catalyst selection and optimization.
References
- Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols.
- A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols. Semantic Scholar.
- Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
- Study on catalytic synthesis of 2, 3, 4-Trihydroxybenzophenone.
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Lewis Acid-Catalyzed Addition of Benzophenone Imine to Epoxides Enables the Selective Synthesis and Derivatization of Primary 1,2-Amino Alcohols. Organic Process Research & Development.
- Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating.
- Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis.
- Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP).
- Preparation method for 2,2',4,4'-tetrehydroxybenzophenone.
- Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
- Process for the preparation of polyhydroxybenzophenones.
- How to optimize reaction conditions for maximizing the yield of Benzophenone-2,4,5-tricarboxylic Acid. Benchchem.
- Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone.
- Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone. ChemicalBook.
- Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology.
- Process for preparing high-pure 4-hydroxybenzophenone.
- Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
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- 3. pubs.acs.org [pubs.acs.org]
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- 7. CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone - Google Patents [patents.google.com]
- 8. Preparation method for 2,2',4,4'-tetrehydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Synthesis and Applications of 2,2',4,4'-Tetrahydroxybenzophenone_Chemicalbook [chemicalbook.com]
- 12. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Antioxidant Capacity of 2,3',4,4'-Tetrahydroxybenzophenone: A Comparative Framework
The structural characteristics of 2,3',4,4'-Tetrahydroxybenzophenone, particularly the presence of multiple hydroxyl groups on its benzophenone core, suggest a significant potential for antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, a key mechanism in combating oxidative stress. The positioning of these hydroxyl groups influences the molecule's radical scavenging efficacy. This guide provides the experimental basis to quantify this anticipated activity.
Comparative Analysis of Standard Antioxidants
To establish a baseline for validation, it is essential to compare the performance of 2,3',4,4'-Tetrahydroxybenzophenone against well-characterized antioxidant standards. The following tables summarize the antioxidant capacity of Trolox, Ascorbic Acid, and Gallic Acid, as determined by three prevalent in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).
The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay; a lower IC50 value indicates greater antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50 Values) of Standard Antioxidants
| Compound | IC50 Value |
| Trolox | 3.77 µg/mL[1] |
| Ascorbic Acid | 6.1 - 8.4 µg/mL[2][3] |
| Gallic Acid | 2.6 - 13.2 µM[3][4] |
Table 2: ABTS Radical Scavenging Activity of Standard Antioxidants
| Compound | IC50 or TEAC Value |
| Trolox | 2.93 µg/mL (IC50)[1] |
| Ascorbic Acid | TEAC values are often compared to Trolox. |
| Gallic Acid | High TEAC values are consistently reported. |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) is another common metric for ABTS assays, where the antioxidant capacity of a compound is expressed as an equivalent of Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Standard Antioxidants
| Compound | FRAP Value |
| Trolox | Commonly used as the standard for comparison. |
| Ascorbic Acid | Exhibits strong ferric reducing activity. |
| Gallic Acid | Demonstrates potent ferric reducing capabilities. |
Note: FRAP values are typically expressed as Trolox equivalents or in terms of the amount of Fe(II) produced, making a direct numerical comparison in a single unit challenging without standardized reporting.
Experimental Protocols for Antioxidant Capacity Validation
To ensure rigorous and reproducible results, the following detailed protocols for the DPPH, ABTS, and FRAP assays are provided. These standardized methods will allow for the direct comparison of 2,3',4,4'-Tetrahydroxybenzophenone with the aforementioned standards.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
DPPH Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of 2,3',4,4'-Tetrahydroxybenzophenone in a suitable solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of the standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid).
-
From the stock solutions, prepare a series of dilutions of the test compound and standards.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or standard to the wells.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
ABTS Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
Add a small volume of the diluted test compound or standard to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution and mix thoroughly.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the linear plot of % inhibition versus concentration for the test compound by the slope of the same plot for Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
FRAP Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing the following solutions in a 10:1:1 ratio:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.
-
Prepare dilutions of the test compound.
-
-
Assay Procedure:
-
Add a small volume of the test compound, standard, or blank (solvent) to a microplate well.
-
Add a larger volume of the pre-warmed FRAP reagent to each well and mix.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the test sample by interpolating its absorbance on the standard curve. The results are typically expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram or mole of the compound.
-
Discussion and Mechanistic Insights
The antioxidant activity of phenolic compounds like 2,3',4,4'-Tetrahydroxybenzophenone is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to free radicals, thereby neutralizing them. The number and position of these hydroxyl groups are crucial determinants of this activity. The presence of four hydroxyl groups in the target molecule suggests a high potential for radical scavenging.
Furthermore, the benzophenone scaffold itself may contribute to the overall antioxidant properties by stabilizing the resulting phenoxyl radical through resonance. By systematically evaluating 2,3',4,4'-Tetrahydroxybenzophenone using the described assays and comparing its performance to established standards, researchers can gain a comprehensive understanding of its antioxidant capacity. This data is invaluable for subsequent stages of drug development, including mechanism of action studies and in vivo efficacy trials.
Conclusion
This guide provides a structured and scientifically rigorous framework for validating the antioxidant capacity of 2,3',4,4'-Tetrahydroxybenzophenone. While direct comparative data is currently lacking in the literature, the provided protocols and baseline data for standard antioxidants empower researchers to generate the necessary evidence. A thorough investigation following these guidelines will yield a reliable assessment of the compound's antioxidant potential, paving the way for its further development as a potential therapeutic agent.
References
-
Characterization and Antioxidant Activity of Gallic Acid Derivative. AIP Conference Proceedings. [Link]
-
IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]
-
Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology. [Link]
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc. [Link]
-
The IC50 values of the DPPH scavenging activity of gallic acid (GA)... ResearchGate. [Link]
-
Standard curve of ascorbic acid for FRAP assay. ResearchGate. [Link]
-
In the DPPH assay; Can I use a gallic acid standard curve to infer the IC50 value of a sample that might not contain gallic acid? ResearchGate. [Link]
-
A representative calibration curve of FRAP values by Trolox standards... ResearchGate. [Link]
-
Ascorbic Acid Concentration and Total Antioxidant Activity of Human Tear Fluid Measured Using the FRASC Assay. IOVS. [Link]
-
Is it possible IC50 value of standard ascorbic acid is 0.2030 microgram per ml? ResearchGate. [Link]
-
In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. PMC. [Link]
-
Trolox equivalent antioxidant capacity. Wikipedia. [Link]
-
How to calculate FRAP using ascorbic acid as a standard ? what formula could i use to calculate frap ? ResearchGate. [Link]
-
OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. [Link]
-
OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cedarlane. [Link]
-
Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. PMC. [Link]
-
Extracts and Trolox' IC50 values of DPPH• radical removal activity.... ResearchGate. [Link]
-
FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]
-
IC50 values of DPPH assay. The values are compared with ascorbic acid... ResearchGate. [Link]
-
In Silico and In Vitro Insights into the Pharmacological Potential of Pouzolzia zeylanica. MDPI. [Link]
-
ISSN: 0975-8585 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. [Link]
-
Absorbance of gallic acid in FRAP reagent. ResearchGate. [Link]
-
Antioxidant activity determined using TEAC method. Gallic acid was used... ResearchGate. [Link]
-
Different values obtained by the FRAP method for the determination of slowly and rapidly reacting phenols in: Acta Alimentaria Volume 51 Issue 1 (2022). AKJournals. [Link]
-
Why ascorbic acid used as standard for ABTS assay? ResearchGate. [Link]
-
Determination of total phenolics and ascorbic acid related to an antioxidant activity and thermal stability of the Mao fruit juice. International Food Research Journal. [Link]
-
What is the value of FRAP assay result? ResearchGate. [Link]
-
ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY. Farmacia Journal. [Link]
-
TEAC Assay. Citeq Biologics. [Link]
-
Total antioxidant capacity using ferric reducing. International Journal of Green Pharmacy (IJGP). [Link]
-
How can I calculate Ascorbic acid/gallic acid equivalent of sample to evaluate the antioxidant power of a methanol extract by FRAP method? ResearchGate. [Link]
-
Antioxidant Activity, Total Phenolic, Total Flavonoid Content and HPTLC Analysis of Morin in Maclura cochinchinensis Heartwood. TJPS. [Link]
-
Which Concentrations of Trolox and sample extracts should I use in my calculations for IC 50, DPPH assay? ResearchGate. [Link]
-
Standard curves of ascorbic acid, gallic acid, trolox, catechin by DPPH... ResearchGate. [Link]
-
Ascorbic acid equivalent capacity of some standard anti-oxidant... ResearchGate. [Link]
-
A new approach to assess the total antioxidant capacity using the TEAC assay. ResearchGate. [Link]
-
Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. PubMed. [Link]
Sources
A Comparative Analysis for Drug Development Professionals: 2,3',4,4'-Tetrahydroxybenzophenone vs. Key Derivatives
This guide provides an in-depth, objective comparison of 2,3',4,4'-Tetrahydroxybenzophenone against other significant benzophenone derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level data to explore the causal relationships between chemical structure and biological function, supported by experimental evidence and established protocols. Our goal is to equip you with the technical insights necessary to select the optimal benzophenone scaffold for your research and development endeavors.
Introduction: The Benzophenone Scaffold - A Privileged Structure in Medicinal Chemistry
Benzophenones, characterized by a diphenyl ketone core, are a class of compounds that have garnered significant interest in medicinal chemistry. Their versatile and modifiable structure serves as a robust scaffold for developing therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Naturally occurring benzophenones are found in various plants and fungi, and their synthetic derivatives are integral to numerous pharmaceutical and industrial applications.
A key determinant of a benzophenone's biological activity and physical properties is the substitution pattern on its two phenyl rings. Hydroxylation, in particular, plays a critical role. The number and position of hydroxyl (-OH) groups can profoundly influence a molecule's antioxidant capacity, enzyme inhibitory potential, UV absorption spectrum, and overall cytotoxicity. This guide focuses on 2,3',4,4'-Tetrahydroxybenzophenone, a less common isomer, and compares its performance characteristics against more widely studied derivatives to illuminate these critical structure-activity relationships (SARs).
Structural and Physicochemical Properties: A Tale of Two Isomers
The positioning of hydroxyl groups, even in isomers with the same molecular formula, leads to distinct physicochemical properties. This is clearly illustrated when comparing 2,3',4,4'-Tetrahydroxybenzophenone with its more common isomer, 2,2',4,4'-Tetrahydroxybenzophenone (also known as Benzophenone-2 or BP-2).
| Property | 2,3',4,4'-Tetrahydroxybenzophenone | 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) | Key Derivatives (for context) |
| Molecular Formula | C₁₃H₁₀O₅ | C₁₃H₁₀O₅ | C₁₃H₁₀O (Benzophenone) |
| Molecular Weight | 246.22 g/mol | 246.21 g/mol | 182.22 g/mol |
| Melting Point | 199-213.2 °C | ~305-310 °C | 48.5 °C (Benzophenone) |
| Appearance | White to light yellow crystalline powder | White crystalline powder | White solid |
| Water Solubility | 15.07 g/L (at 24.99 °C) | 8.82 g/L (at 24.99 °C) | Insoluble |
| UV Absorption (λmax) | Not explicitly detailed in provided results | Strong UV absorber | ~250 nm, ~340 nm (in heptane) |
Expert Insight: The significant difference in melting points between the two tetrahydroxy isomers suggests a disparity in their crystal lattice structures and intermolecular forces. The asymmetric substitution in 2,3',4,4'-THBP may disrupt crystal packing compared to the more symmetric BP-2, leading to a lower melting point. Furthermore, the presence of an ortho-hydroxyl group (at position 2') relative to the carbonyl in 2,3',4,4'-THBP can facilitate intramolecular hydrogen bonding, influencing its conformation and interaction with solvents and biological targets. This structural nuance is a critical consideration in drug design for predicting binding affinity and solubility.
Comparative Biological Activity
The true divergence between benzophenone derivatives emerges in their biological performance. The substitution pattern directly dictates their efficacy in various therapeutic applications.
Enzyme Inhibition: A Promising Avenue for Therapeutics
Benzophenone derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for treating conditions like type 2 diabetes and neurological disorders.
-
α-Glucosidase Inhibition: Several studies have explored benzophenone derivatives as α-glucosidase inhibitors, a key target in managing type 2 diabetes. Certain synthetic benzophenone O-glycosides have shown significantly more potent inhibitory activity (IC₅₀ values of 168.7 ± 13.9 µM) than the standard drug acarbose (IC₅₀ of 569.3 ± 49.7 µM).
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Benzophenone thio- and semicarbazone scaffolds have been identified as novel DPP-IV inhibitors. Structure-activity studies revealed that a hydroxyl group at the C-4' position strongly influenced inhibitory activity, with the most active compound showing an IC₅₀ value of 15.0 ± 0.6 µM.
Expert Insight: The inhibitory potential is closely linked to the ability of the hydroxyl and other substituent groups to form hydrogen bonds and other non-covalent interactions within the enzyme's active site. The specific geometry of 2,3',4,4'-THBP, with its unique arrangement of hydroxyl groups, presents a compelling case for screening against a panel of therapeutic enzyme targets. Its combination of hydrogen bond donors and acceptors, coupled with the aromatic rings for π-π stacking, provides the necessary pharmacophoric features for potent enzyme inhibition.
Cytotoxicity and Anticancer Potential
The anticancer activity of benzophenones is a well-documented and highly active area of research. The degree of cytotoxicity is heavily influenced by the nature and position of substituents.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference Insight |
| Halogenated Analog | HT-29 | 0.0005 | Halogenation significantly enhances anticancer activity, likely through improved target binding. |
| Stavudine-linked | SGC-7901 | 0.77 | Hybrid molecules combining benzophenone with other active moieties show potent effects. |
| Benzophenone Glucopyranoside | Esophageal, Stomach, Prostate | < 10 | Glycosylation can be a strategy to modulate cytotoxicity and bioavailability. |
| 2-Hydroxybenzophenone Analog | MDA-MB-231 | 12.09 | Simple hydroxylation provides moderate, but significant, cytotoxic effects. |
Expert Insight: While direct cytotoxic data for 2,3',4,4'-THBP was not found in the initial search, the established trends provide a logical framework for its evaluation. The presence of multiple hydroxyl groups suggests a potential for inducing cytotoxicity through mechanisms like reactive oxygen species (ROS) generation or mitochondrial pathway interference, which have been observed for other derivatives like Benzophenone-3. The key experimental question is whether the specific hydroxylation pattern of 2,3',4,4'-THBP offers a therapeutic window with enhanced selectivity for cancer cells over healthy cells.
Antioxidant and Anti-inflammatory Activity
The phenolic nature of hydroxylated benzophenones confers significant antioxidant properties. This activity is crucial for combating oxidative stress, a key pathological factor in many diseases.
The mechanism involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals, a process stabilized by electron delocalization across the molecule. The anti-inflammatory effects of these compounds are often linked to their antioxidant capacity and their ability to inhibit enzymes like cyclooxygenase (COX). For example, 2,2',4-trihydroxybenzophenone was found to have anti-inflammatory potential similar to indomethacin, while the unsubstituted benzophenone was largely inactive.
Logical Relationship: Structure to Antioxidant Activity
A Comparative Spectroscopic Guide to the Structural Confirmation of 2,3',4,4'-Tetrahydroxybenzophenone
For the discerning researcher in drug discovery and materials science, the unambiguous structural elucidation of synthesized or isolated compounds is a cornerstone of rigorous scientific practice. In the landscape of benzophenone derivatives, a class of compounds with significant applications as UV stabilizers and photosensitizers, subtle isomeric variations can lead to profound differences in chemical and biological activity. This guide provides an in-depth, comparative spectroscopic analysis for the structural confirmation of 2,3',4,4'-Tetrahydroxybenzophenone, a key intermediate and photostabilizer. By leveraging the synergistic power of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we will not only predict the spectral characteristics of the target molecule but also contrast them with its close structural isomers: 2,2',4,4'-Tetrahydroxybenzophenone and 2,4-Dihydroxybenzophenone. This comparative approach is designed to equip the modern researcher with the analytical acumen to navigate the subtleties of isomeric differentiation.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry serves as the initial checkpoint in structural analysis, providing the molecular weight and crucial fragmentation patterns that offer insights into the compound's constituent parts.
For 2,3',4,4'-Tetrahydroxybenzophenone (C₁₃H₁₀O₅), the electron ionization (EI) mass spectrum is predicted to exhibit a prominent molecular ion peak (M⁺) at an m/z of 246.05, corresponding to its monoisotopic mass.[1][2] The fragmentation of benzophenones is well-documented and typically involves cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. The primary fragmentation pathways are expected to involve the loss of the substituted phenyl rings, providing a fingerprint of the substitution pattern.
Expected Fragmentation Pattern for 2,3',4,4'-Tetrahydroxybenzophenone:
-
m/z 246: Molecular ion (M⁺)
-
m/z 137: Loss of the 2,4-dihydroxyphenyl radical, forming the 3,4-dihydroxybenzoyl cation.
-
m/z 123: Loss of the 3,4-dihydroxyphenyl radical, forming the 2,4-dihydroxybenzoyl cation.
-
m/z 109: Subsequent loss of CO from the 3,4-dihydroxybenzoyl cation.
-
m/z 95: Subsequent loss of CO from the 2,4-dihydroxybenzoyl cation.
Comparative Analysis with Analogues:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3',4,4'-Tetrahydroxybenzophenone | 246 | 137, 123 |
| 2,2',4,4'-Tetrahydroxybenzophenone | 246 | 123 |
| 2,4-Dihydroxybenzophenone | 214 | 123, 77 |
The symmetrical nature of 2,2',4,4'-Tetrahydroxybenzophenone would lead to a dominant fragment at m/z 123, corresponding to the 2,4-dihydroxybenzoyl cation.[3] In contrast, 2,4-Dihydroxybenzophenone, with a molecular weight of 214.06, would show fragments at m/z 123 (2,4-dihydroxybenzoyl cation) and m/z 77 (phenyl cation).[4] The presence of both m/z 137 and 123 fragments is a key diagnostic feature for the asymmetric 2,3',4,4'-isomer.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-350.
-
Data Interpretation: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The spectrum of 2,3',4,4'-Tetrahydroxybenzophenone is expected to be characterized by the vibrational frequencies of its hydroxyl and carbonyl groups, as well as the aromatic C-H and C=C bonds.
Predicted IR Absorption Bands for 2,3',4,4'-Tetrahydroxybenzophenone:
-
~3600-3200 cm⁻¹ (broad): O-H stretching vibrations of the phenolic hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.
-
~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.
-
~1630 cm⁻¹ (strong): C=O stretching of the benzophenone carbonyl group. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic rings and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.
-
~1600-1450 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.
-
~1280-1150 cm⁻¹ (strong): C-O stretching of the phenol groups.
-
~900-675 cm⁻¹ (medium to strong): Aromatic C-H out-of-plane bending, which can be diagnostic of the substitution pattern.
Comparative Analysis with Analogues:
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2,3',4,4'-Tetrahydroxybenzophenone (Predicted) | ~3600-3200 | ~1630 | ~1600-1450 |
| 2,2',4,4'-Tetrahydroxybenzophenone | ~3600-3200 | ~1625 | ~1600-1450 |
| 2,4-Dihydroxybenzophenone | ~3600-3200 | ~1620 | ~1600-1450 |
While the IR spectra of these isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) and the precise position of the C=O stretch can aid in their differentiation. The intramolecular hydrogen bonding in the 2-hydroxy substituted benzophenones significantly lowers the carbonyl stretching frequency.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a complete picture of the molecular connectivity can be assembled.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3',4,4'-Tetrahydroxybenzophenone is predicted to show a complex pattern of signals in the aromatic region, corresponding to the six aromatic protons, in addition to the signals from the four hydroxyl protons. The chemical shifts and coupling patterns are highly dependent on the electronic effects of the hydroxyl and carbonyl groups.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) for 2,3',4,4'-Tetrahydroxybenzophenone:
-
Ring A (2,4-dihydroxyphenyl):
-
H-3: ~6.3 ppm (d, J ≈ 2.5 Hz)
-
H-5: ~6.4 ppm (dd, J ≈ 8.5, 2.5 Hz)
-
H-6: ~7.2 ppm (d, J ≈ 8.5 Hz)
-
-
Ring B (3,4-dihydroxyphenyl):
-
H-2': ~7.0 ppm (d, J ≈ 2.0 Hz)
-
H-5': ~6.8 ppm (d, J ≈ 8.0 Hz)
-
H-6': ~6.9 ppm (dd, J ≈ 8.0, 2.0 Hz)
-
-
Hydroxyl Protons: Four broad singlets between 9.0 and 11.0 ppm, which are exchangeable with D₂O.
Comparative Analysis with Analogues (Aromatic Protons):
| Compound | Predicted/Observed ¹H NMR Signals (ppm) |
| 2,3',4,4'-Tetrahydroxybenzophenone (Predicted) | Complex pattern with 6 distinct aromatic signals. |
| 2,2',4,4'-Tetrahydroxybenzophenone | Symmetrical, showing 3 aromatic signals.[5] |
| 2,4-Dihydroxybenzophenone | Shows signals for 5 protons on one ring and 3 on the other. |
The key distinguishing feature in the ¹H NMR will be the number and multiplicity of the aromatic signals. The symmetry of 2,2',4,4'-Tetrahydroxybenzophenone results in a much simpler spectrum compared to the asymmetric 2,3',4,4'-isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment. For 2,3',4,4'-Tetrahydroxybenzophenone, 13 distinct carbon signals are expected.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) for 2,3',4,4'-Tetrahydroxybenzophenone:
-
Carbonyl Carbon (C=O): ~195 ppm
-
Aromatic Carbons: 12 signals in the range of ~100-165 ppm. The carbons bearing hydroxyl groups will be the most downfield in this region.
Comparative Analysis with Analogues:
| Compound | Number of Aromatic ¹³C Signals |
| 2,3',4,4'-Tetrahydroxybenzophenone (Predicted) | 12 |
| 2,2',4,4'-Tetrahydroxybenzophenone | 6 (due to symmetry)[6] |
| 2,4-Dihydroxybenzophenone | 12 |
The number of aromatic carbon signals is a powerful diagnostic tool. The high symmetry of 2,2',4,4'-Tetrahydroxybenzophenone leads to only 6 aromatic signals, making it easily distinguishable from the 12 signals expected for the other two isomers. Distinguishing between 2,3',4,4'- and 2,4-dihydroxybenzophenone would rely on a detailed analysis of the chemical shifts and comparison with predicted values or data from 2D NMR experiments like HSQC and HMBC.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak.
Visualizing the Process and Structure
To aid in the conceptualization of the analytical workflow and the molecular structure, the following diagrams are provided.
Figure 1. Structure of 2,3',4,4'-Tetrahydroxybenzophenone and the general spectroscopic workflow.
Figure 2. Predicted primary fragmentation pathways for 2,3',4,4'-Tetrahydroxybenzophenone.
Conclusion
The structural confirmation of 2,3',4,4'-Tetrahydroxybenzophenone is unequivocally achieved through a synergistic application of mass spectrometry, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and provides key fragmentation data that distinguishes it from lower molecular weight analogues. IR spectroscopy identifies the characteristic functional groups, with the position of the carbonyl stretch offering clues about intramolecular interactions. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the carbon-hydrogen framework, where the number of signals and their coupling patterns serve as a robust fingerprint to differentiate it from its symmetric isomer, 2,2',4,4'-Tetrahydroxybenzophenone. By following the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately determine the structure of this and other related benzophenone derivatives.
References
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PubChemLite. 2,3',4,4'-tetrahydroxybenzophenone (C13H10O5). [Link]
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ChemBK. 2,3,4,4'-Tetrahydroxy benzophenone. [Link]
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A Comparative Guide to the Cytotoxicity of 2,3',4,4'-Tetrahydroxybenzophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Cytotoxic Potential of Benzophenones
Benzophenones, a class of compounds widely recognized for their ultraviolet (UV) absorbing properties in sunscreens and industrial applications, are increasingly being investigated for their pharmacological activities, including their potential as anticancer agents.[1][2] The core chemical structure of benzophenone allows for a wide array of substitutions, leading to a diverse family of derivatives with varying biological effects. Among these, hydroxylated benzophenones have demonstrated notable cytotoxic and antioxidant properties.[3][4] This guide focuses on 2,3',4,4'-Tetrahydroxybenzophenone, a specific isomer, and compares its cytotoxic profile with other relevant benzophenone compounds, providing a framework for future research and drug discovery initiatives.
Due to a lack of direct extensive cytotoxic studies on 2,3',4,4'-Tetrahydroxybenzophenone, this guide will draw comparative insights from its close structural analog, 2,3',4,4'-tetrahydroxy-6-methoxybenzophenone , and other well-studied benzophenone derivatives. This approach allows for a robust understanding of the potential efficacy and mechanisms of the target compound.
Comparative Cytotoxicity: An Analysis of Benzophenone Derivatives
The cytotoxic efficacy of benzophenone derivatives is highly dependent on the number and position of hydroxyl and other functional groups on the phenyl rings. These structural variations influence the compound's ability to induce cell death, often through mechanisms involving apoptosis and the generation of reactive oxygen species (ROS).
A study on the bioactive chemical constituents from the bark of Garcinia hombroniana identified 2,3',4,4'-tetrahydroxy-6-methoxybenzophenone and evaluated its cytotoxic effects.[4] While specific IC50 values were not provided in the abstract, the study noted that related compounds displayed good cytotoxic effects against various cancer cell lines.[4]
To provide a quantitative comparison, the table below summarizes the available IC50 values for other relevant benzophenone derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| 2,4',6-Trihydroxy-4-methoxybenzophenone | HT-29 (Colon) | 172 ± 2.21 | 24 | [5] |
| 144 ± 2.66 | 48 | [5] | ||
| 122 ± 1.69 | 72 | [5] | ||
| 2,4',6-Trihydroxy-4-methoxybenzophenone | WRL-68 (Normal Liver) | ≥384 ± 1.02 | 24 | [5] |
| MRC-5 (Normal Lung) | ≥384 ± 1.00 | 24 | [5] | |
| Isogarcinol (a benzophenone) | HCT116 (Colon) | 0.86 | Not Specified | [1] |
| CCRF-CEM (Leukemia) | 1.38 | Not Specified | [1] | |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast) | 0.81 ± 0.04 (µg/mL) | Not Specified | [6] |
| MDA-MB-231 (Breast) | 1.82 ± 0.05 (µg/mL) | Not Specified | [6] |
Note: The data for the synthetic β-nitrostyrene derivative is included to provide a broader context of cytotoxic compounds, though it is not a benzophenone.
The available data suggests that hydroxylated and methoxylated benzophenones can exhibit significant cytotoxicity against cancer cell lines, with some compounds showing high potency.[1][5] Notably, 2,4',6-Trihydroxy-4-methoxybenzophenone displayed a degree of selectivity, with higher IC50 values observed in normal cell lines compared to the HT-29 colon cancer cell line, indicating a potential therapeutic window.[5]
Mechanistic Insights: Apoptosis and Oxidative Stress
The cytotoxic action of many benzophenones is attributed to their ability to induce programmed cell death, or apoptosis.[1] This process is often mediated by the activation of caspases, a family of protease enzymes that play a crucial role in the execution of apoptosis. Studies have shown that certain benzophenones can activate both initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3/7).[1]
Furthermore, the generation of reactive oxygen species (ROS) is another key mechanism implicated in the cytotoxicity of these compounds.[1] An excess of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic pathways.
Below is a diagram illustrating the potential signaling pathway for benzophenone-induced cytotoxicity.
Caption: Proposed signaling pathway for benzophenone-induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To rigorously evaluate the cytotoxic potential of 2,3',4,4'-Tetrahydroxybenzophenone, a multi-assay approach is recommended. This ensures the validation of results and provides a comprehensive understanding of the compound's cellular effects.
Cell Viability Assays (MTT and Resazurin)
The initial assessment of cytotoxicity is typically performed using metabolic assays that measure cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Resazurin Reduction Assay: This is a fluorometric assay where resazurin (a blue, non-fluorescent compound) is reduced to the highly fluorescent resorufin by viable cells. This method is generally more sensitive than the MTT assay.[1]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of 2,3',4,4'-Tetrahydroxybenzophenone (and relevant controls) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[5]
Step-by-Step Protocol for Annexin V/PI Staining:
-
Cell Treatment: Treat cells with 2,3',4,4'-Tetrahydroxybenzophenone at its IC50 concentration for the predetermined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
The following diagram illustrates the general workflow for assessing the cytotoxicity of a test compound.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion and Future Directions
While direct experimental data on the cytotoxicity of 2,3',4,4'-Tetrahydroxybenzophenone remains limited, the available evidence from structurally similar compounds, particularly its methoxy- derivative, suggests a promising potential for cytotoxic activity against cancer cells. The likely mechanisms of action involve the induction of apoptosis, potentially mediated by oxidative stress and caspase activation.
Future research should focus on:
-
Direct Cytotoxicity Screening: Performing comprehensive in vitro cytotoxicity assays of 2,3',4,4'-Tetrahydroxybenzophenone against a panel of cancer cell lines and normal cell lines to determine its IC50 values and therapeutic index.
-
Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying its cytotoxic effects, including its impact on specific apoptotic pathways, cell cycle progression, and ROS production.
-
In Vivo Studies: If promising in vitro results are obtained, progressing to in vivo animal models to evaluate the compound's efficacy and safety in a whole-organism context.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of 2,3',4,4'-Tetrahydroxybenzophenone as a novel therapeutic agent.
References
[1] Kuete, V., Tchakam, P. D., Wiench, B., Ngameni, B., Wabo, H. K., Tala, M. F., ... & Efferth, T. (2013). Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol. Phytomedicine, 20(6), 528-536. [Link]
[7] Lay, M. M., Karsani, S. A., Mohajer, S., & Malek, S. N. A. (2014). (a) Effects of 2,4′,6-trihydroxy-4-methoxybenzophenone on induction of apoptosis in HT-29 cells. ResearchGate. [Link]
[5] Lay, M. M., Karsani, S. A., & Malek, S. N. A. (2014). Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line. Evidence-Based Complementary and Alternative Medicine, 2014, 1-13. [Link]
[8] PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. [Link]
[9] Jamila, N., Khan, N., Khan, I., Khan, S. N., & Ng, S. W. (2014). Cytotoxic benzophenone and triterpene from Garcinia hombroniana. ResearchGate. [Link]
[2] Verevkin, S. P., Emel'yanenko, V. N., Nagrimanov, R. N., & Zherikova, K. V. (2019). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 24(21), 3844. [Link]
[10] Zhang, Y., Li, J., Wu, J., Zhang, Y., & Wang, Q. (2012). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). Food Chemistry, 135(3), 1054-1059. [Link]
[4] Jamila, N., Khan, N., Khan, I., Khan, S. N., & Ng, S. W. (2014). Cytotoxic benzophenone and triterpene from Garcinia hombroniana. Bioorganic & Medicinal Chemistry Letters, 24(13), 2889-2892. [Link]
[11] National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 21, 1-D10. [Link]
[6] Sharmin, S., Rahaman, M. M., Martorell, M., Sastre-Serra, J., Sharifi-Rad, J., Butnariu, M., ... & Islam, M. T. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Environmental Pathology, Toxicology and Oncology, 40(4), 1-19. [Link]
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comparing the efficacy of different synthetic routes for 2,3',4,4'-Tetrahydroxybenzophenone
A Comparative Guide to the Synthetic Routes of 2,3',4,4'-Tetrahydroxybenzophenone
For researchers and professionals in drug development and materials science, 2,3',4,4'-Tetrahydroxybenzophenone (THBP) is a molecule of significant interest. It serves as a crucial intermediate in the synthesis of pharmaceuticals, as a photostabilizer in polymers, and as a key component in photoresists for the microelectronics industry.[1][2] The efficacy and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of various synthetic routes to THBP, offering experimental data and insights to inform your selection of the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of unsymmetrical polyhydroxybenzophenones like THBP presents unique challenges, primarily centered around achieving regioselectivity and protecting sensitive hydroxyl groups. The choice of synthetic route often involves a trade-off between yield, purity, cost, and environmental impact. This guide will explore and compare the following key synthetic methodologies:
-
Friedel-Crafts Acylation: A classic and direct approach to forming the benzophenone core.
-
Hoesch Reaction: A method particularly suited for the synthesis of hydroxyaryl ketones from polyhydroxy phenols.
-
Fries Rearrangement: An alternative route involving the rearrangement of a phenolic ester.
-
Modern Coupling Reactions (Grignard & Suzuki): An exploration of how contemporary cross-coupling chemistry can be applied, considering the necessary modifications for a polyhydroxylated substrate.
Friedel-Crafts Acylation: The Direct Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[3] In the context of THBP synthesis, this reaction typically involves the acylation of a highly activated phenol (pyrogallol) with an acylating agent derived from p-hydroxybenzoic acid.
Mechanism and Rationale
The reaction proceeds via the formation of an electrophilic acylium ion from the acylating agent in the presence of a Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of pyrogallol. The choice of catalyst is critical to the success of the reaction, with common options including boron trifluoride and zinc chloride.
A notable advantage of this approach is its directness, potentially leading to a shorter overall synthesis. However, challenges include controlling the regioselectivity of the acylation on the pyrogallol ring and the potential for side reactions, such as O-acylation.
Comparative Analysis of Catalytic Systems
| Catalyst System | Starting Materials | Reaction Conditions | Crude Yield | Refined Yield | Purity | Reference |
| Boron Trifluoride Methanol Solution | Pyrogallic Acid, p-Hydroxybenzoic Acid | 100-120°C, 2-6h | 76-86% | ~65% | >98% (after refining) | [1] |
| Zinc Chloride | Pyrogallic Acid, p-Hydroxybenzoic Acid | Not specified in detail | Lower yields reported | - | - | [1] |
Experimental Protocol: Boron Trifluoride Catalyzed Acylation[1]
-
Reaction Setup: In a 500 mL three-necked flask, combine 6.3 g of pyrogallic acid and 7.6 g of p-hydroxybenzoic acid.
-
Catalyst Addition: Add 25 mL of boron trifluoride methanol solution to the flask.
-
Reaction: Heat the mixture to 110°C and maintain for 6 hours with stirring.
-
Work-up: Cool the reaction mixture and neutralize with a 3% (w/v) sodium bicarbonate solution to a neutral pH, leading to the precipitation of the crude product.
-
Purification: Filter the crude product, wash with water, and dry. For further purification, dissolve the crude solid in 50-60 times its mass of boiling water, add activated carbon (5% of crude mass), and decolorize for 10-30 minutes. Filter the hot solution, allow the filtrate to cool and crystallize, then filter, wash with pure water, and dry to obtain the refined 2,3,4,4'-tetrahydroxybenzophenone.
Logical Flow Diagram for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation pathway for THBP synthesis.
Hoesch Reaction: A Milder Alternative
The Hoesch reaction is a valuable method for synthesizing hydroxyaryl ketones, particularly from electron-rich phenols and nitriles.[2][4] For THBP, this involves the reaction of pyrogallol with p-hydroxybenzonitrile.
Mechanism and Rationale
This reaction proceeds in two main stages: an initial condensation of the nitrile with the phenol in the presence of a Lewis acid (like zinc chloride) and hydrogen chloride to form a ketimine intermediate, followed by hydrolysis of the ketimine to yield the desired ketone.[2] A key advantage of the Hoesch reaction is its typically milder reaction conditions compared to some Friedel-Crafts acylations, which can be beneficial when working with sensitive polyhydroxylated compounds.[2]
Performance Metrics
A patented method reports high yields and purity for the synthesis of THBP via the Hoesch reaction.[2][4]
| Parameter | Value | Reference |
| Starting Materials | Pyrogallic Acid, p-Hydroxybenzonitrile | [2][4] |
| Catalyst | Zinc Chloride, Hydrogen Chloride | [2][4] |
| Solvent | Anhydrous Ether | [2][4] |
| Reaction Temperature | Room Temperature | [2][4] |
| Reaction Time | 20-26 hours | [2] |
| Yield | >90% | [4] |
| Purity | >98% | [4] |
Experimental Protocol: Hoesch Reaction for THBP Synthesis[2]
-
Reaction Setup: In a suitable reactor, dissolve 31.5 g (0.25 mol) of pyrogallic acid and 28.6 g (0.24 mol) of p-hydroxybenzonitrile in 150 mL of anhydrous ether with stirring at room temperature.
-
Catalyst Addition: Once the solids are fully dissolved, add 13.6 g (0.1 mol) of ZnCl2.
-
HCl Gas Introduction: Immediately begin bubbling dry hydrogen chloride gas through the solution for 3 hours.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours.
-
Second HCl Treatment: After 24 hours, pass dry hydrogen chloride gas through the mixture for an additional 2 hours.
-
Hydrolysis: Add 48 mL of 20 wt% hydrochloric acid aqueous solution and 100 mL of diethyl ether, then heat to reflux for 2 hours.
-
Work-up: Cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer three times with ether. Combine the organic layers.
-
Purification: Wash the combined organic layer with water, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Logical Flow Diagram for the Hoesch Reaction
Caption: Hoesch reaction pathway for the synthesis of THBP.
Fries Rearrangement: An Indirect Route
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through an acyl group migration, typically catalyzed by a Lewis acid.[5][6] This method is of significant industrial importance for the synthesis of various hydroxyarylketones.[5]
Conceptual Application to THBP
A plausible, though not explicitly detailed in the provided literature for this specific molecule, two-step route to THBP using the Fries rearrangement would be:
-
Esterification: Reaction of pyrogallol with p-hydroxybenzoyl chloride to form the corresponding phenolic ester.
-
Rearrangement: Intramolecular rearrangement of the ester in the presence of a Lewis acid (e.g., AlCl3) to yield THBP.
The regioselectivity of the Fries rearrangement is influenced by factors such as temperature, solvent, and the nature of the catalyst.[5][7] Lower temperatures generally favor the para-product, which would be the desired outcome in this synthesis.[7]
Potential Advantages and Challenges
-
Advantages: This route could potentially offer better regioselectivity compared to a direct Friedel-Crafts acylation, as the acyl group is already attached to an oxygen of the pyrogallol moiety.
-
Challenges: The initial esterification of pyrogallol would need to be selective to avoid multiple acylations. The rearrangement step itself can produce both ortho and para isomers, potentially complicating purification. The efficiency of this specific rearrangement is not well-documented.
Modern Coupling Reactions: A Theoretical Perspective
Modern palladium-catalyzed cross-coupling reactions and Grignard reactions offer powerful tools for C-C bond formation.[8][9][10] Their application to the synthesis of a polyhydroxylated molecule like THBP, however, requires careful strategic planning.
a) Grignard Reaction
A Grignard reaction could theoretically be employed by reacting a Grignard reagent derived from a protected p-bromophenol with a protected 2,3,4-trihydroxybenzoyl chloride.[8][11]
Challenges:
-
Protecting Groups: All four hydroxyl groups would need to be protected with a group stable to the strongly basic Grignard reagent (e.g., as methyl or benzyl ethers).
-
Multi-step Process: The addition and subsequent removal of these protecting groups would add several steps to the overall synthesis, likely reducing the overall yield and increasing the cost.
b) Suzuki Coupling
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is another viable but complex option.[9][12][13] A possible route would involve the coupling of a protected 2,3,4-trihydroxyphenylboronic acid with a protected p-hydroxybenzoyl chloride.
Challenges:
-
Protecting Groups: Similar to the Grignard approach, the use of protecting groups for the hydroxyl functions is essential.
-
Catalyst Sensitivity: The palladium catalyst and ligands used in Suzuki couplings can be sensitive, and optimization would be required for these specific substrates.[10]
-
Reagent Availability: The synthesis of the required protected boronic acid may be non-trivial.
Conclusion and Recommendations
Based on the available literature, the Hoesch reaction appears to be the most efficacious synthetic route for 2,3',4,4'-Tetrahydroxybenzophenone, offering a high yield (>90%) and purity (>98%) under relatively mild conditions.[4] The boron trifluoride-catalyzed Friedel-Crafts acylation is also a strong contender, providing good yields in a direct, one-pot reaction, although it requires higher temperatures.[1]
The Fries rearrangement and modern coupling reactions like the Grignard and Suzuki couplings represent theoretically plausible but more complex and less direct routes. The necessity for protecting and deprotecting the multiple hydroxyl groups in the latter two methods makes them less atom-economical and likely more costly for large-scale production compared to the Hoesch and Friedel-Crafts methods.
For researchers prioritizing high yield, purity, and mild reaction conditions, the Hoesch reaction is the recommended starting point for the synthesis of 2,3',4,4'-Tetrahydroxybenzophenone. For those favoring a more direct, one-pot synthesis and having the equipment for higher temperature reactions, the boron trifluoride-catalyzed Friedel-Crafts acylation is a very effective alternative.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement.
- Google Patents. (2010). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
- Patsnap Eureka. (n.d.). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP).
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A Comparative Guide to the Photostability of 2,3',4,4'-Tetrahydroxybenzophenone and Its Analogs
This guide provides an in-depth, objective comparison of the photochemical stability of 2,3',4,4'-Tetrahydroxybenzophenone and its structurally related analogs. As a class of compounds, benzophenones are extensively utilized as UV filters in a myriad of applications, from personal care products to industrial coatings, to protect against photodegradation. An understanding of their intrinsic photostability is paramount for predicting their efficacy, environmental persistence, and potential for inducing phototoxicity. This document synthesizes key experimental data, elucidates the mechanistic underpinnings of their photochemical behavior, and provides standardized protocols for their evaluation.
Introduction to Benzophenone UV Filters and the Imperative of Photostability
Benzophenones are characterized by a diphenyl ketone core structure. Substitutions on the phenyl rings, particularly hydroxyl and methoxy groups, modulate their UV absorption characteristics and, critically, their photostability. The primary function of these molecules is to absorb harmful UV radiation and dissipate the energy in a non-destructive manner, typically as heat. However, not all benzophenones are equally adept at this process. Photochemical instability can lead to the degradation of the UV filter, diminishing its protective capacity and potentially generating reactive photoproducts. These degradation products can be of toxicological concern, highlighting the necessity of rigorous photostability assessments in the development and application of these compounds.
This guide will focus on 2,3',4,4'-Tetrahydroxybenzophenone (also known as Benzophenone-2 or BP-2) and compare its photostability with other widely used analogs such as 2-Hydroxy-4-methoxybenzophenone (Oxybenzone or BP-3), 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (BP-6), and 2,2',4,4'-tetrahydroxybenzophenone (BP-2).
Structural Comparison of Key Benzophenone Analogs
The substitution patterns on the benzophenone backbone are a key determinant of their photochemical behavior. The presence and position of hydroxyl groups are particularly influential.
Caption: Chemical structures of 2,3',4,4'-Tetrahydroxybenzophenone and its common analogs.
Comparative Photostability: A Data-Driven Analysis
The photostability of benzophenone derivatives is not absolute and is highly dependent on the experimental conditions, including the solvent, pH, and the spectral output of the light source. However, comparative studies under standardized conditions reveal clear trends. Generally, photodegradation follows pseudo-first-order kinetics.[1]
| Compound | Common Name | Half-life (t½) | Experimental Conditions | Reference |
| 2,3',4,4'-Tetrahydroxybenzophenone | Benzophenone-2 (BP-2) | Varies | Aqueous solution, UV irradiation | [2] |
| 2-Hydroxy-4-methoxybenzophenone | Oxybenzone (BP-3) | ~4% degradation after 28 days in water | Solar irradiation | [1] |
| 2,4-Dihydroxybenzophenone | Benzophenone-1 (BP-1) | Readily photodegraded | UV radiation | [1] |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Benzophenone-6 (BP-6) | Varies | Aqueous solution, UV irradiation | [2] |
Insights into Structure-Photostability Relationships:
The photostability of benzophenones is intrinsically linked to their capacity for rapid, non-radiative decay from an excited state. For many hydroxybenzophenones, this occurs via an efficient keto-enol tautomerization process.[3] The presence of a hydroxyl group at the 2-position allows for the formation of an intramolecular hydrogen bond with the carbonyl oxygen. Upon photoexcitation, this facilitates an excited-state intramolecular proton transfer (ESIPT), leading to the formation of a transient enol tautomer. This tautomer then rapidly reverts to the keto form, dissipating the absorbed UV energy as heat.
Analogs lacking a 2-hydroxyl group, or where this group's activity is sterically hindered, are often less photostable as they are more likely to undergo other photochemical reactions, such as intersystem crossing to a triplet state. This triplet state is more reactive and can lead to degradation or the generation of reactive oxygen species.
Mechanisms of Photodegradation
When benzophenones do degrade, it is often initiated from the excited triplet state. This can lead to a variety of reactions, including bond cleavage and oxidation. For instance, the degradation of Oxybenzone (BP-3) can result in the removal of the hydroxyl or methoxy groups, ultimately leading to the formation of benzophenone itself.[3]
Caption: A simplified Jablonski diagram illustrating the photoexcitation and decay pathways for benzophenones.
Standardized Protocol for In Vitro Photostability Assessment
To ensure reproducible and comparable data, a standardized protocol for assessing photostability is crucial. The following protocol is based on established methodologies and guidelines, such as those from the International Council for Harmonisation (ICH) Q1B.[4][5][6]
Objective: To determine the rate and extent of photodegradation of a benzophenone analog under controlled UV irradiation.
Materials:
-
Benzophenone analog to be tested
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or a solvent system mimicking a final formulation)
-
Quartz cuvettes or plates
-
Solar simulator or a calibrated UV lamp with a defined spectral output[5][6]
-
UV-Vis Spectrophotometer
-
Stirred, temperature-controlled sample chamber
Experimental Workflow:
Caption: Experimental workflow for the assessment of photostability.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the benzophenone analog in the chosen solvent at a concentration that gives an absorbance maximum (λmax) within the linear range of the spectrophotometer (typically 0.5 - 1.5 AU).
-
Initial Absorbance Measurement (T=0): Transfer the solution to a quartz cuvette and record its full UV-Vis spectrum (e.g., from 250 to 450 nm). This will serve as the baseline reading.
-
Irradiation: Place the cuvette in a temperature-controlled chamber under the UV source. Simultaneously, place an identical sample, wrapped completely in aluminum foil to shield it from light, in the same chamber. This "dark control" accounts for any degradation due to temperature rather than light.[4][5]
-
Time-Course Monitoring: At predetermined time intervals, remove the sample from the irradiation chamber and record its UV-Vis spectrum. The time points should be chosen to capture the degradation profile effectively.
-
Data Analysis:
-
For each time point, determine the absorbance at the initial λmax.
-
Calculate the percentage of the compound remaining using the formula: (% Remaining) = (Absorbance_t / Absorbance_0) * 100.
-
Plot the natural logarithm of the concentration (or absorbance) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the rate constant (k).
-
The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
-
Causality Behind Experimental Choices:
-
Quartz Cuvettes: Quartz is used because it is transparent to UV radiation, unlike glass or plastic which can absorb UV and interfere with the experiment.
-
Solvent Selection: The choice of solvent is critical as it can influence the degradation pathway. For fundamental studies, spectrograde ethanol or methanol are common. For application-specific assessments, the solvent system should mimic the final product formulation.
-
Dark Control: The inclusion of a dark control is a self-validating measure that isolates photodegradation from thermal degradation, ensuring the observed changes are due to light exposure.[4][5]
Conclusion
The photostability of 2,3',4,4'-Tetrahydroxybenzophenone and its analogs is a complex function of their molecular structure. The presence of a 2-hydroxyl group generally imparts significant photostability through an efficient energy dissipation pathway involving excited-state intramolecular proton transfer. Analogs lacking this feature or those with other substitutions may be more prone to photodegradation. A thorough understanding of these structure-stability relationships, validated by robust and standardized experimental protocols, is essential for the development of safe and effective products that rely on these compounds for UV protection.
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quantitative structure-activity relationship (QSAR) of 2,3',4,4'-Tetrahydroxybenzophenone
An In-Depth Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2,3',4,4'-Tetrahydroxybenzophenone: A Comparative and Methodological Analysis
Executive Summary:
2,3',4,4'-Tetrahydroxybenzophenone (2,3',4,4'-THBP) is a polyhydroxylated benzophenone derivative with significant potential in materials science and pharmacology, notably as an intermediate for photoresists and a candidate for UV-filtering applications.[1] Understanding the relationship between its chemical structure and biological activity is paramount for optimizing its properties and assessing its safety profile. Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to predict the biological activities or properties of chemical compounds, thereby accelerating research and reducing reliance on extensive experimental testing.[2]
This guide provides a comprehensive framework for developing a robust QSAR model for 2,3',4,4'-THBP and its analogs. While specific QSAR studies on this particular isomer are not extensively published, we present a detailed, methodologically sound workflow grounded in established principles. This guide will compare this proposed workflow with established QSAR methodologies for similar phenolic compounds, explain the causality behind experimental and computational choices, and provide detailed protocols for implementation. Our objective is to equip researchers, chemists, and drug development professionals with the scientific rationale and practical steps required to investigate and predict the activity of this and similar compounds.
Part 1: Profiling the Target Molecule: 2,3',4,4'-Tetrahydroxybenzophenone
2,3',4,4'-Tetrahydroxybenzophenone is an organic intermediate belonging to the benzophenone family.[1] Its structure, featuring four hydroxyl groups distributed across its two phenyl rings, dictates its physicochemical properties and, consequently, its biological interactions.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | (2,4-dihydroxyphenyl)-(3,4-dihydroxyphenyl)methanone | [3] |
| Molecular Formula | C₁₃H₁₀O₅ | [3] |
| Molecular Weight | 246.21 g/mol | [3] |
| SMILES | C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)O)O)O)O | [3] |
| InChIKey | UQQYIAVMUUJWGX-UHFFFAOYSA-N | [3] |
Known and Potential Biological Activities:
-
UV Absorption: Like many benzophenone derivatives, 2,3',4,4'-THBP is anticipated to absorb UV radiation, making it a candidate for development as a UV filter in sunscreens and a stabilizer in polymers.[4][5] The specific substitution pattern of its hydroxyl groups influences its absorption spectrum and photochemical stability.
-
Endocrine Disruption: Several benzophenones, such as the closely related isomer 2,2',4,4'-Tetrahydroxybenzophenone (BP-2), have been identified as potential endocrine-disrupting chemicals (EDCs).[6] They can exhibit estrogenic activity or interfere with hormone function, necessitating a thorough toxicological evaluation for any new derivative.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. A QSAR analysis could elucidate the structural features of 2,3',4,4'-THBP that contribute to radical scavenging activity.[7]
The rationale for a dedicated QSAR study is clear: to systematically explore how modifications to the benzophenone scaffold can enhance a desired activity (e.g., UV absorption) while minimizing adverse effects (e.g., endocrine disruption).
Part 2: The Foundational Principles of QSAR Modeling
QSAR is a computational modeling discipline that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] The fundamental premise is that the activity of a molecule is a direct function of its structure.
The development of a QSAR model follows a structured, multi-step process designed to ensure robustness, predictability, and statistical significance.[2]
Caption: A generalized workflow for building a predictive QSAR model.
Part 3: A Proposed QSAR Workflow for 2,3',4,4'-THBP and Analogs
This section outlines a detailed, hypothetical QSAR study designed to predict the estrogenic activity of 2,3',4,4'-THBP and related benzophenones. Estrogenic activity is selected as the endpoint due to its toxicological relevance for this class of compounds.
Step 1: Dataset Curation and Definition of Endpoint
The quality of a QSAR model is fundamentally dependent on the quality of the input data.
-
Compound Selection: A dataset of at least 20-30 benzophenone analogs would be compiled. This series must include 2,3',4,4'-THBP and its isomers (e.g., 2,2',4,4'-THBP), as well as derivatives with varying numbers and positions of hydroxyl, methoxy, and other functional groups. Structural diversity is key to a broadly applicable model.
-
Biological Endpoint (Y-variable): The biological activity to be modeled is the relative binding affinity (RBA) to the estrogen receptor alpha (ERα), measured through a standardized in vitro competitive binding assay. Activity values should be converted to a logarithmic scale (pIC₅₀ or log(1/C)) to ensure a linear distribution.
Step 2: Molecular Descriptor Calculation (X-variables)
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. For this study, a combination of 2D and 3D descriptors would be calculated.
| Descriptor Class | Examples | Rationale |
| Constitutional (1D) | Molecular Weight (MW), Atom Count | Describes the basic composition and size of the molecule. |
| Topological (2D) | Wiener Index, Kappa Shape Indices | Quantifies molecular branching, shape, and connectivity. |
| Physicochemical (2D) | LogP (lipophilicity), Topological Polar Surface Area (TPSA) | Models transport properties and hydrogen bonding capacity. |
| Quantum Chemical (3D) | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Describes electronic properties, reactivity, and charge distribution. |
Step 3: Model Development and Variable Selection
With the dataset prepared, the next step is to build the mathematical model.
-
Data Splitting: The dataset would be rationally divided into a training set (~75-80% of compounds) for model development and a test set (~20-25%) for external validation.
-
Variable Selection: To avoid overfitting and identify the most relevant descriptors, a technique like stepwise regression or genetic algorithms would be employed. This ensures that the final model is both simple and mechanistically interpretable.
-
Model Building: Multiple Linear Regression (MLR) is a straightforward and interpretable method to start with. The resulting QSAR equation would take the form:
-
pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε
-
Step 4: Rigorous Model Validation
A QSAR model is only useful if it can accurately predict the activity of new compounds. Validation is a critical step to establish its predictive power and robustness.[2][8]
-
Internal Validation (on Training Set):
-
Leave-one-out cross-validation (q²): This assesses the model's stability. A q² value > 0.5 is generally considered acceptable.
-
Y-randomization: The biological activity data is shuffled randomly to build new models. A failure to produce a significant model confirms that the original model is not due to chance correlation.[2]
-
-
External Validation (on Test Set):
-
The model's predictive power is evaluated by how well it predicts the pIC₅₀ values of the test set compounds, which were not used in model development. The predictive R² (R²_pred) is a key metric here, with a value > 0.6 being desirable.
-
Part 4: Comparative Analysis: 2D-QSAR vs. 3D-QSAR Approaches
To provide context, we compare our proposed 2D-QSAR workflow for benzophenones with an established 3D-QSAR methodology, such as one used for benzopyran anti-inflammatory agents.[9] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the 3D spatial arrangement of molecular fields.[8]
| Feature | Proposed 2D-QSAR (Benzophenones) | 3D-QSAR / CoMFA (Benzopyrans)[9] |
| Structural Representation | 2D graph (atoms and bonds) | 3D aligned conformations in a grid |
| Descriptors | Calculated for the whole molecule (e.g., LogP, TPSA, electronic properties) | Steric and electrostatic fields calculated at grid points |
| Alignment Requirement | Not required | Crucial and often the most challenging step |
| Computational Cost | Relatively low | High |
| Interpretability | Relates specific, whole-molecule properties to activity | Provides 3D contour maps indicating where steric bulk or charge is favorable/unfavorable |
| Primary Application | Lead optimization, virtual screening of large libraries | Detailed optimization of lead compounds, understanding receptor-ligand interactions |
The choice between 2D and 3D-QSAR depends on the research goal. For screening and predicting the toxicity of a class of environmental contaminants like benzophenones, a robust 2D-QSAR model is often more practical and efficient. For fine-tuning the fit of a drug candidate into a specific enzyme's active site, 3D-QSAR provides more granular, spatially-resolved insights.
Part 5: Detailed Protocols and Workflows
This section provides high-level protocols for the computational steps in our proposed QSAR study. These workflows can be implemented using various cheminformatics software packages or programming libraries like Python's RDKit and Scikit-learn.
Protocol 1: Computational Workflow for QSAR Model Development
This protocol outlines the in silico steps from molecular structure input to a validated QSAR model.
Caption: Step-by-step computational workflow for QSAR modeling.
Step-by-Step Methodology:
-
Input Data: Begin with a table containing the chemical structures (in SMILES format) and their corresponding experimental pIC₅₀ values.
-
Structure Preparation: For each SMILES string, generate a 2D molecular structure. Standardize the structures by neutralizing charges and adding explicit hydrogens.
-
Descriptor Calculation:
-
Use a computational tool to calculate a wide array of 2D and 3D descriptors as outlined in Part 3. For 3D descriptors, a low-energy 3D conformation must first be generated for each molecule.
-
-
Data Compilation: Combine the calculated descriptors (X-variables) and the biological activity (Y-variable) into a single data matrix.
-
Data Division: Randomly split the dataset into a training set and a test set.
-
Model Generation (Training Set):
-
Apply a variable selection algorithm to the training set to identify the most relevant descriptors.
-
Use these selected descriptors to build the MLR model.
-
Perform leave-one-out cross-validation to calculate q².
-
-
Model Validation (Test Set):
-
Use the generated model to predict the pIC₅₀ values for the compounds in the test set.
-
Calculate the predictive R² to assess the model's performance on external data.
-
-
Analysis: Interpret the final QSAR equation to understand which molecular properties are most influential in determining estrogenic activity. A positive coefficient indicates a positive correlation with activity, while a negative coefficient indicates a negative correlation.
Conclusion
This guide has detailed a comprehensive and scientifically rigorous approach to conducting a Quantitative Structure-Activity Relationship study on 2,3',4,4'-Tetrahydroxybenzophenone. By establishing a validated mathematical model, researchers can predict the estrogenic activity of novel benzophenone derivatives, prioritize synthesis efforts, and screen compounds for potential toxicity. The comparison with 3D-QSAR methodologies highlights the importance of selecting the appropriate computational tool based on the specific research question. The provided protocols offer a clear roadmap for the computational workflow, empowering scientists to apply these powerful predictive techniques in their own research. Future work should focus on expanding the dataset with more diverse analogs and exploring non-linear machine learning algorithms to potentially capture more complex structure-activity relationships.
References
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Wikipedia. Quantitative structure–activity relationship. [Link]
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Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. [Link]
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PubChem. 2,2',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. [Link]
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-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
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PubChem. 2,3',4,4'-Tetrahydroxybenzophenone. National Center for Biotechnology Information. [Link]
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Tropsha, A. (2010). Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. ResearchGate. [Link]
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Norinder, U., & Boyer, S. (2013). QSAR with experimental and predictive distributions: an information theoretic approach for assessing model quality. Journal of Molecular Modeling, 19(10), 4307-4312. [Link]
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Liu, R., & Wallqvist, A. (2017). Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do. ACS Omega, 2(6), 2656-2664. [Link]
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ProtoQSAR. Computational methods for predicting properties. [Link]
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Klein, E., et al. (2004). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3',4,4'-Tetrahydroxybenzophenone
Guide Overview: As researchers and drug development professionals, our work with specialized chemical compounds demands a rigorous commitment to safety. This guide provides essential, in-depth safety and handling protocols for 2,3',4,4'-Tetrahydroxybenzophenone, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
A Note on Isomers: Information for the specific 2,3',4,4'-Tetrahydroxybenzophenone isomer (CAS No. 31127-54-5) is limited. The safety protocols outlined in this guide are based on the known hazards for this isomer and are supplemented with data from the closely related and more thoroughly documented isomer, 2,2',4,4'-Tetrahydroxybenzophenone (CAS No. 131-55-5), as the core hazards are expected to be similar due to their structural relationship.
Section 1: Hazard Profile of 2,3',4,4'-Tetrahydroxybenzophenone
Understanding the "why" behind any safety protocol is critical. The required PPE is a direct response to the specific chemical and toxicological properties of the compound.
2,3',4,4'-Tetrahydroxybenzophenone is an organic compound that requires careful handling due to its identified health risks. The primary hazards are:
-
Skin, Eye, and Respiratory Irritation: The compound is classified as irritating to the eyes, respiratory system, and skin.[1] The closely related isomer is formally classified with Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] This means direct contact with the powder or its solutions can cause inflammation and discomfort. Inhalation of the dust can lead to irritation of the nasal passages and throat.
-
Harmful if Swallowed: The related isomer has an Acute Toxicity classification (Oral, Category 4), indicating it can be harmful if ingested.[2][3]
-
Potential for Allergic Skin Reaction: Some data suggests that these compounds may cause an allergic skin reaction (Skin Sensitization, H317) upon repeated contact.[4]
-
Suspected Endocrine Disruptor: Certain benzophenones are under scrutiny as potential endocrine disruptors.[3][5] While the toxicological properties of this specific isomer have not been fully investigated, this potential long-term health effect necessitates minimizing exposure through robust protective measures.[2]
These hazards dictate a multi-faceted PPE strategy focused on preventing contact, inhalation, and ingestion.
Section 2: Core Personal Protective Equipment (PPE) Protocol
For all routine laboratory work involving 2,3',4,4'-Tetrahydroxybenzophenone, the following PPE is mandatory.
Eye and Face Protection
The risk of serious eye irritation from dust or splashes is significant.[1]
-
Mandatory: Wear chemical safety goggles that conform to European standard EN 166 or equivalent.[3]
-
Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine powders or splashes. Goggles are essential to prevent contact that could lead to serious irritation.
-
Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Hand Protection
Skin irritation and the potential for sensitization are primary concerns.[1]
-
Mandatory: Chemically resistant gloves must be worn at all times.
-
Selection: Nitrile gloves are a common and appropriate choice for handling solid chemicals and for protection against incidental splashes. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if preparing solutions, especially with organic solvents.
-
Procedural Integrity: Gloves must be inspected for tears or pinholes before each use.[2] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[2] Contaminated gloves must be disposed of immediately as chemical waste.[2] Always wash hands thoroughly with soap and water after removing gloves.
Protective Clothing
To protect against skin contact from spills or airborne dust.
-
Mandatory: A long-sleeved laboratory coat is required.
-
Best Practice: For tasks with a higher risk of dust generation, such as weighing large amounts, consider using disposable sleeve covers for added protection. Contaminated work clothing should not be allowed out of the workplace and may need to be washed separately or disposed of.[4]
-
Footwear: Closed-toe shoes are required in any laboratory setting. Perforated shoes or sandals are not permitted.[6]
Section 3: Respiratory Protection and Ventilation
Controlling exposure to airborne dust is critical due to the compound's classification as a respiratory irritant.[1][2]
Engineering Controls (First Line of Defense)
-
Mandatory: All procedures that may generate dust, such as weighing, transferring solids, or preparing stock solutions, must be performed inside a certified chemical fume hood or a powder containment hood. This is the most effective way to minimize inhalation exposure.
-
General Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive dust.[2][7]
Respiratory PPE (Second Line of Defense)
Respiratory protection is generally not required if proper engineering controls are used. However, it becomes necessary in specific situations:
-
When to Use: If engineering controls are not available or are insufficient to control dust levels, or during emergency situations like cleaning a large spill.
-
Selection: For nuisance dust exposures, a NIOSH-approved N95 (US) or FFP1 (EU EN 143) particulate respirator is the minimum requirement.[2]
-
Fit and Training: Anyone required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with institutional and regulatory standards.
Section 4: Procedural Discipline: Donning, Doffing, and Disposal
A self-validating safety system relies on consistent and correct procedures.
PPE Donning Sequence
-
Clothing & Footwear: Confirm lab coat is buttoned and closed-toe shoes are on.
-
Respirator (if required): Perform a seal check.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Safe Handling Operations
-
Always handle the product within a designated area, such as a fume hood, to contain any potential spills.
-
Avoid any actions that could create dust, such as crushing or vigorous scraping.
-
Do not eat, drink, or smoke in the handling area.[5]
PPE Doffing Sequence
This sequence is designed to prevent contamination of your skin and clean areas.
-
Gloves: Remove gloves using the proper technique (peeling them off without touching the outside). Dispose of them in the designated chemical waste container.
-
Lab Coat: Remove the lab coat by rolling it inward, containing any potential contaminants. Hang it in its designated location or dispose of it if it's a disposable garment.
-
Eye Protection: Remove goggles.
-
Respirator (if worn): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal of Contaminated Waste
-
Chemical Waste: All surplus 2,3',4,4'-Tetrahydroxybenzophenone and empty, uncleaned containers must be disposed of as hazardous chemical waste. This should be done through a licensed professional waste disposal service.[2] Do not discharge into drains or the environment.[2]
-
Contaminated PPE: Used gloves, disposable sleeve covers, and any heavily contaminated disposable lab coats must be placed in a designated solid hazardous waste container for professional disposal.
Section 5: Emergency Response for Accidental Exposure
In the event of an accident, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[2][3] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person into fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center.[5][7]
Always show the Safety Data Sheet (SDS) to the attending medical professional.[2]
Data Summary & Visual Guides
Table 1: PPE Recommendations by Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Storage/Transport | General Ventilation | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Powder | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required with hood |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required with hood |
| Large Spill Cleanup | Maximize Ventilation | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Coveralls | Required (N95 or higher) |
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
-
ChemBK. (2024). 2,3,4,4'-Tetrahydroxy benzophenone - Risk and Safety. [Link]
-
Capot Chemical. (2013). Material Safety Data Sheet - 2,2',4,4'-Tetrahydroxybenzophenone. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet - 2,2',4,4'-Tetrahydroxybenzophenone. [Link]
-
Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). [Link]
-
WorkSafeBC. (2023). Table of exposure limits for chemical and biological substances. [Link]
-
Government of Ontario. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone. [Link]
-
Chemistry For Everyone. (2024). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?[Link]
-
Centers for Disease Control and Prevention. (2006). Equipment for Use in Handling Hazardous Drugs. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
